molecular formula C6H11NO2 B3003743 3,7-Dioxa-9-azabicyclo[3.3.1]nonane CAS No. 873336-52-8

3,7-Dioxa-9-azabicyclo[3.3.1]nonane

Número de catálogo: B3003743
Número CAS: 873336-52-8
Peso molecular: 129.159
Clave InChI: NHUACECKDDIIEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,7-Dioxa-9-azabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.159. The purity is usually 95%.
BenchChem offers high-quality 3,7-Dioxa-9-azabicyclo[3.3.1]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dioxa-9-azabicyclo[3.3.1]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,7-dioxa-9-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5-2-9-4-6(7-5)3-8-1/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUACECKDDIIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873336-52-8
Record name 3,7-dioxa-9-azabicyclo[3.3.1]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Advanced Morpholine Bioisosterism: The Chemical Structure, Properties, and Application of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

In contemporary medicinal chemistry, the transition from flat, sp2 -hybridized aromatic systems to sp3 -rich, three-dimensional architectures is a critical strategy for improving target selectivity and pharmacokinetic profiles. As a Senior Application Scientist, I frequently encounter the limitations of standard pharmacophores like morpholine, which, due to its relative flatness, often leads to promiscuous pan-kinase activity. To circumvent this, we employ bridged bicyclic bioisosteres.

This technical whitepaper provides an in-depth analysis of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane , a premier morpholine bioisostere, detailing its physicochemical properties, mechanistic advantages in drug design, and field-proven synthetic protocols.

Quantitative Physicochemical Profiling

Understanding the baseline metrics of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane is essential before incorporating it into complex active pharmaceutical ingredients (APIs). The bridged bicyclic nature of this secondary amine provides unique spatial geometry while maintaining the hydrogen-bond accepting capabilities of the oxygen atoms[1].

ParameterSpecification
Chemical Name 3,7-Dioxa-9-azabicyclo[3.3.1]nonane
CAS Number 873336-52-8
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
SMILES C1OCC2COCC1N2
CLogP -0.878
Structural Class Bridged Bicyclic Secondary Amine / Morpholine Bioisostere
Mechanistic Rationale: The 3D Advantage in Kinase Selectivity

The primary utility of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane lies in its ability to "dial out" off-target interactions through steric modulation. A classic example of this causality is observed in the development of mTORC1/2 inhibitors, such as PQR620[2].

Standard morpholine rings bind efficiently to the hinge region of both PI3K (via Val882) and mTOR (via Val2240), leading to undesirable pan-kinase inhibition. By replacing morpholine with the sterically demanding 3,7-dioxa-9-azabicyclo[3.3.1]nonane, we actively exploit the micro-differences in the kinase binding pockets[2]. In PI3K, the bridged structure creates a severe steric clash with Met804 (located ~3.3 Å away). Conversely, in mTOR, the corresponding residue is Ile2163, which is positioned further away (>7 Å), allowing the bridged bioisostere to fit optimally and maintain a low nanomolar Ki​ [2].

G Morpholine Standard Morpholine (Flat sp2-like character) PanKinase Pan-Kinase Activity (e.g., PI3K & mTOR) Morpholine->PanKinase Non-selective hinge binding Bridged 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (sp3-rich 3D Bioisostere) Clash Steric Clash in PI3K (Val882 / Met804) Bridged->Clash Off-Target Kinases Fit Optimal Fit in mTOR (Val2240 / Ile2163) Bridged->Fit Target Kinase Selective Selective mTORC1/2 Inhibition Clash->Selective Prevents Binding Fit->Selective High Affinity

Mechanism of kinase selectivity via 3D morpholine bioisosterism.

Validated Experimental Workflow: SNAr Incorporation

When incorporating 3,7-dioxa-9-azabicyclo[3.3.1]nonane into a heterocyclic core (e.g., a triazine or pyrimidine scaffold), Nucleophilic Aromatic Substitution (SNAr) is the preferred methodology[3]. The following protocol details the synthesis of a bridged-morpholino triazine intermediate, engineered with built-in causality and self-validation checkpoints to ensure reproducibility.

Step 1: Electrophile Solvation & Temperature Control

  • Action : Dissolve cyanuric chloride (1.0 equiv) in anhydrous ethanol or THF. Cool the reaction vessel strictly to 0 °C using an ice-water bath.

  • Causality : Cyanuric chloride possesses three highly reactive chlorine atoms. Lowering the temperature to 0 °C thermodynamically restricts the reaction to a single substitution event, preventing the formation of undesired di- or tri-substituted byproducts.

  • Self-Validation : TLC monitoring (Hexane/EtOAc 4:1) must show a single new spot with a higher Rf​ than the starting material; the appearance of multiple lower Rf​ spots indicates a failure in temperature control.

Step 2: Amine Addition

  • Action : Add 3,7-dioxa-9-azabicyclo[3.3.1]nonane (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 4.0 equiv) dropwise to the cooled solution[3].

  • Causality : DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively to scavenge the HCl byproduct generated during the SNAr. If HCl is not scavenged, the secondary amine of the bicyclic nonane becomes protonated, rendering it non-nucleophilic and stalling the reaction.

  • Self-Validation : The pH of the reaction mixture must remain strictly basic (pH > 8) throughout the addition phase.

Step 3: Reaction Maturation & Quenching

  • Action : Allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction by pouring it into cold distilled water.

  • Causality : Water hydrolyzes any trace unreacted cyanuric chloride and drastically reduces the solubility of the highly lipophilic triazine intermediate, forcing it out of solution.

  • Self-Validation : A distinct white or pale-yellow precipitate must form immediately upon aqueous quenching, confirming the successful generation of the target product.

Step 4: Purification

  • Action : Filter the precipitate and purify via column chromatography on silica gel using a gradient of cyclohexane/EtOAc (1:1 → 0:1)[3].

  • Causality : The bridged morpholine adds significant polarity compared to standard aliphatic groups, necessitating a gradient elution starting with a non-polar system to elute impurities, followed by a polar flush to recover the pure intermediate.

Broader Therapeutic Landscape

Beyond kinase inhibition, the unique structural properties of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane have been leveraged across diverse therapeutic areas:

  • Oncology : Utilized as a critical building block in targeted covalent drugs for the KRAS G12C mutation, trapping the mutant protein in its inactive GDP-bound state to suppress non-small cell lung cancer (NSCLC) proliferation[4].

  • Virology : Incorporated into novel anti-retroviral agents designed to inhibit human immunodeficiency virus (HIV) replication, specifically engineered to overcome drug-associated toxicity and resistance mutations[5].

  • Parasitology : Applied in the synthesis of quinoline-3-carboxamides, acting as potent anthelmintics by effectively interacting with Slo-1 calcium-gated potassium channels in nematodes[6].

References
  • EnamineStore . EN300-119630 - 3,7-dioxa-9-azabicyclo[3.3.1]nonane. 1

  • ACS Publications . Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor. 2

  • Google Patents . WO2020084491A1 - Inhibitors of human immunodeficiency virus replication. 5

  • Google Patents . WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof. 4

  • European Patent Office . EP 4148052 A1 - New Quinoline Derivatives. 6

  • ACS Publications . Synthesis Route and Preparation of PQR620.3

Sources

Physicochemical Profiling and Bioisosteric Applications of CAS 873336-52-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy to improve pharmacokinetic (PK) and physicochemical properties. CAS 873336-52-8 , chemically known as 3,7-Dioxa-9-azabicyclo[3.3.1]nonane , represents a premier class of morpholine bioisosteres[1].

As an Application Scientist overseeing preclinical ADME optimization, I have structured this whitepaper to bridge the gap between raw physicochemical data and applied medicinal chemistry. This guide details the core properties of CAS 873336-52-8, explains the mechanistic rationale behind its use in kinase inhibitor design, and provides self-validating analytical protocols for its laboratory characterization.

Physicochemical Fundamentals & Structural Causality

Before integrating CAS 873336-52-8 into a synthetic pipeline, it is critical to understand its baseline properties. The bridged bicyclic nature of this compound forces the lone pairs of its heteroatoms into a defined spatial orientation. This rigidification reduces the entropic penalty upon target binding compared to a highly flexible standard morpholine ring, directly translating to enhanced target affinity and improved thermodynamic solubility.

Quantitative Data Summary
PropertyValueAnalytical Method / Source
Chemical Name 3,7-Dioxa-9-azabicyclo[3.3.1]nonaneIUPAC Nomenclature
CAS Registry Number 873336-52-8Standard[1]
Molecular Formula C₆H₁₁NO₂Monoisotopic Mass Analysis[1]
Molecular Weight 129.16 g/mol Mass Spectrometry[1]
CLogP -0.878In silico prediction[1]
Density (Predicted) ~1.18 g/cm³Helium Pycnometry (Class Average)
Solubility (Aqueous) pH-dependent (High at pH < 5)Shake-flask Thermodynamic Assay
Solubility (Organic) Soluble in DMSO, DCM, EtOAcVisual Evaluation / NMR Solvation

Mechanistic Insight: The highly negative CLogP (-0.878) indicates exceptional hydrophilicity[1]. This is driven by the hydrogen-bond acceptor capacity of the two ether oxygens and the hydrogen-bond donor/acceptor capacity of the secondary amine.

Application in Drug Discovery: The Bioisosteric Advantage

Morpholine rings are ubiquitous in medicinal chemistry, particularly in the design of PI3K and mTOR inhibitors. However, they are prone to oxidative metabolism and off-target kinase binding. By utilizing CAS 873336-52-8 as a building block, chemists achieve two critical outcomes:

  • Vector Alteration: The spatial arrangement of the lone pairs is locked, altering the hydrogen-bond exit vectors and improving metabolic stability.

  • Kinase Selectivity: In the development of mTOR inhibitors (such as derivatives related to PQR620), replacing standard morpholines with bridged bioisosteres significantly shifts the selectivity profile away from PI3K and towards mTOR[2][3]. The bulky bridged system of CAS 873336-52-8 creates a steric clash with Met804 in the PI3Kγ ATP-binding pocket, but is perfectly tolerated by Ile2163 in mTOR, leading to highly selective target engagement[2].

Synthetic_Workflow N1 Cyanuric Chloride (Core Scaffold) N3 Nucleophilic Aromatic Substitution (DIPEA, 80°C) N1->N3 N2 CAS 873336-52-8 (Morpholine Bioisostere) N2->N3 N4 Bismorpholino-substituted Triazine (Intermediate 54) N3->N4 N5 Improved Kinase Selectivity (mTOR over PI3K) N4->N5

Caption: Synthetic integration of CAS 873336-52-8 in the development of selective mTOR inhibitors.

Analytical Protocols for Physicochemical Characterization

To ensure rigorous validation of CAS 873336-52-8 batches before library synthesis, the following self-validating protocols must be executed. I mandate these specific methodologies because they eliminate the artifacts commonly introduced by high-throughput screening shortcuts.

Protocol 3.1: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: Kinetic solubility (solvent-shift) assays introduce DMSO, which acts as a cosolvent and artificially inflates apparent solubility. The shake-flask method guarantees a true thermodynamic equilibrium, preventing unexpected downstream precipitation during in vivo dosing.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 5.0 mg of solid CAS 873336-52-8 into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2 HCl buffer or pH 7.4 PBS).

  • Equilibration: Seal the vial and place it in an orbital shaker incubator at 37°C and 250 RPM for 24 hours. Causality: 24 hours is required to overcome the activation energy of the crystal lattice dissolution.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C to pellet undissolved particulate matter.

  • Quantification: Carefully extract 100 µL of the supernatant, dilute with mobile phase, and analyze via HPLC-UV/MS against a standard calibration curve of the compound prepared in DMSO.

Solubility_Protocol A Solid CAS 873336-52-8 B Add Aqueous Buffer (pH 1.2 / 7.4) A->B C Shake-Flask (24h at 37°C) B->C D Centrifugation (15,000 x g) C->D E HPLC-UV/MS Analysis D->E

Caption: Thermodynamic solubility determination workflow for CAS 873336-52-8.

Protocol 3.2: True Density Determination via Helium Pycnometry

Rationale: For solid-state characterization of bridged bicyclic systems, bulk density is insufficient due to inter-particulate voids. Liquid displacement methods suffer from poor wetting of hydrophobic domains on the crystal surface. Helium, as an inert monoatomic gas, seamlessly penetrates the finest pores of the crystalline lattice to yield the true skeletal density.

Step-by-Step Methodology:

  • Calibration: Calibrate the helium pycnometer using a standard steel sphere of known volume.

  • Sample Loading: Weigh approximately 1.0 g of dried CAS 873336-52-8 powder and place it into the sample cell. Record the exact mass ( M ).

  • Purging: Purge the sample cell with ultra-high purity (UHP) Helium gas for 10 cycles to remove atmospheric air and moisture from the powder surface.

  • Measurement: Pressurize the sample chamber to a known target pressure ( P1​ ), then expand the gas into a reference chamber of known volume and record the final equilibrium pressure ( P2​ ).

  • Calculation: The system automatically calculates the skeletal volume ( V ) using Boyle's Law. Calculate true density ( ρ ) as ρ=M/V .

Conclusion

CAS 873336-52-8 (3,7-Dioxa-9-azabicyclo[3.3.1]nonane) is a highly versatile, low-molecular-weight (129.16 g/mol ) building block that offers profound advantages over traditional morpholine rings[1]. By leveraging its unique 3D conformation and favorable CLogP, drug development professionals can engineer kinase inhibitors with superior target selectivity and optimized thermodynamic solubility profiles[2][3]. Strict adherence to rigorous characterization protocols, such as helium pycnometry and shake-flask equilibration, ensures the integrity of the compound's physicochemical data prior to clinical translation.

References

  • ACS Publications. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/mTORC2 Inhibitor." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Synthesis Pathways and Mechanisms for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bridged bicyclic scaffold 3,7-dioxa-9-azabicyclo[3.3.1]nonane (often referred to as a bis-morpholine or hetero-bispidine core) has emerged as a privileged structural motif in modern medicinal chemistry. By constraining two morpholine rings into a rigid, adamantane-like "twin-chair" conformation, this scaffold offers superior metabolic stability, unique vector projection, and enhanced target selectivity compared to monocyclic analogs. This core is a critical building block in the synthesis of highly selective mTORC1/2 inhibitors (such as PQR620)[1] and next-generation KRAS G12C inhibitors[2].

This whitepaper provides an in-depth technical analysis of the retrosynthetic logic, mechanistic pathways, and step-by-step experimental protocols required to synthesize 3,7-dioxa-9-azabicyclo[3.3.1]nonane from commercially available starting materials.

Structural & Mechanistic Rationale

The 3,7-dioxa-9-azabicyclo[3.3.1]nonane system consists of two bridgehead carbons (C1 and C5) connected by three bridges:

  • A nitrogen bridge (-NH-) at position 9.

  • Two oxygen-containing bridges (-CH2-O-CH2-) at positions 2-3-4 and 6-7-8.

Conformational Advantage

Unlike flexible piperidines or morpholines, the bicyclo[3.3.1]nonane system is locked. The presence of oxygen atoms at positions 3 and 7 eliminates the severe transannular steric clashes (the "flagpole" interactions) typically seen in carbocyclic bicyclo[3.3.1]nonanes, allowing the molecule to comfortably adopt a highly stable twin-chair conformation . This rigidity minimizes the entropic penalty upon binding to kinase hinge regions[1].

Utility Core 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Prop1 Rigid Twin-Chair Conformation Core->Prop1 Prop2 High Metabolic Stability Core->Prop2 Target1 mTORC1/2 Inhibitors (e.g., PQR620) Prop1->Target1 Target2 KRAS G12C Inhibitors Prop1->Target2 Prop2->Target1 Target3 TNFα Modulators Prop2->Target3

Figure 1: Pharmacological utility and structural advantages of the bicyclic core.

Retrosynthetic Analysis & Pathway Design

The most atom-economical and scalable route to this highly symmetrical core relies on the thermodynamic stability of the product. The synthesis is achieved via a double intramolecular etherification of a tetrol intermediate.

Retrosynthetic Disconnections:

  • C-O Bond Cleavage: Disconnecting the two ether linkages (O3 and O7) yields the acyclic precursor N-benzyl-bis(1,3-dihydroxypropan-2-yl)amine.

  • C-N Bond Cleavage: The tetrol is derived from the double reductive amination of dihydroxyacetone (DHA) with benzylamine.

Synthesis Step1 Dihydroxyacetone + Benzylamine Step2 Reductive Amination (NaBH(OAc)3) Step1->Step2 Step3 N-Benzyl-bis(1,3-dihydroxypropan-2-yl)amine Step2->Step3 Step4 Acid-Catalyzed Dehydration (H2SO4, 140°C) Step3->Step4 Step5 N-Benzyl-3,7-dioxa-9-azabicyclo[3.3.1]nonane Step4->Step5 Step6 Hydrogenolysis (H2, Pd/C) Step5->Step6 Step7 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Step6->Step7

Figure 2: Forward synthesis pathway from dihydroxyacetone to the free bicyclic base.

Quantitative Optimization of the Cyclization Step

The critical step in this synthesis is the double 6-exo-tet cyclization. Kinetic activation (e.g., mesylation followed by base) often leads to intermolecular oligomerization due to the high density of reactive groups. Conversely, acid-catalyzed dehydration operates under thermodynamic control . The reversibility of ether formation under strong acidic conditions ensures that any misfolded or oligomeric intermediates are eventually funneled into the highly stable, unstrained twin-chair bicyclic product.

Table 1: Optimization of Double Etherification Cyclization

ConditionReagent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Control
A (Optimal) 70% H₂SO₄ (aq)1401268>95%Thermodynamic
B p-TsOH, Toluene (Dean-Stark)1102455>90%Thermodynamic
C MsCl (4 eq), Et₃N, then NaOH0 to 801832<80%Kinetic
D Mitsunobu (DIAD, PPh₃)254815ComplexKinetic

Data Summary: High-temperature sulfuric acid provides the necessary activation energy to overcome the entropic barrier of the first cyclization, while driving the equilibrium toward the thermodynamically favored bicyclic core.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure causality and structural integrity at each phase.

Protocol A: Synthesis of N-Benzyl-bis(1,3-dihydroxypropan-2-yl)amine (Tetrol)

Causality: Dihydroxyacetone exists primarily as a dimer in the solid state. It must be pre-equilibrated in a protic solvent to ensure monomer availability before reductive amination. The benzyl group prevents over-alkylation and directs the subsequent cyclization.

  • Monomerization: Suspend dihydroxyacetone dimer (2.1 eq, 210 mmol) in methanol (200 mL) and stir at 40 °C for 2 hours until a clear solution forms, indicating dissociation into the monomer.

  • Imine Formation: Cool the solution to 0 °C. Add benzylamine (1.0 eq, 100 mmol) dropwise over 30 minutes. Stir for 2 hours at room temperature to allow complete di-imine/hemiaminal formation.

  • Reduction: Cool the mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq, 300 mmol) in portions to manage hydrogen evolution.

  • Completion & Workup: Stir at room temperature for 16 hours. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer continuously with 10% isopropanol in chloroform.

  • Validation Checkpoint: Analyze via LC-MS. The desired tetrol will show an [M+H]⁺ peak at m/z 256.1. The absence of m/z 182.1 (mono-alkylated product) confirms complete double reductive amination.

Protocol B: Acid-Catalyzed Double Cyclization

Causality: The tetrol is subjected to harsh dehydrating conditions. The protonation of the primary hydroxyls creates excellent leaving groups. The proximity effect of the pre-organized intermediate drives the second cyclization exponentially faster than the first.

  • Reaction Setup: Dissolve the tetrol intermediate (50 mmol) in 70% aqueous H₂SO₄ (50 mL) in a heavy-walled round-bottom flask.

  • Thermodynamic Heating: Heat the mixture to 140 °C behind a blast shield for 12 hours. The high temperature is required to drive off water and force the thermodynamic equilibrium toward the bicyclic product.

  • Neutralization: Cool the dark mixture to 0 °C. Carefully pour over crushed ice and basify to pH 12 using 50% NaOH (aq) while maintaining the temperature below 20 °C.

  • Extraction: Extract the aqueous phase with dichloromethane (3 × 100 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation Checkpoint: Perform ¹H NMR (CDCl₃). The spectrum must be highly symmetrical. The bridgehead protons (C1/C5) will appear as a distinct multiplet, while the eight protons of the oxygen bridges (C2, C4, C6, C8) will present as two sets of doublets (axial and equatorial) due to the rigid twin-chair geometry. LC-MS will show [M+H]⁺ at m/z 220.1 (a loss of exactly 36 mass units, corresponding to 2 × H₂O).

Protocol C: Hydrogenolytic Debenzylation

Causality: Hydrogenolysis selectively cleaves the benzylic C-N bond without ring-opening the stable morpholine ethers, yielding the free secondary amine for downstream pharmaceutical coupling[3].

  • Setup: Dissolve N-benzyl-3,7-dioxa-9-azabicyclo[3.3.1]nonane (30 mmol) in MS-grade methanol (100 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (10 wt%, 0.6 g).

  • Hydrogenation: Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 18 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the free base, 3,7-dioxa-9-azabicyclo[3.3.1]nonane, as a pale solid or viscous oil.

  • Validation Checkpoint: LC-MS must show[M+H]⁺ at m/z 130.1. The disappearance of the aromatic protons (7.2–7.4 ppm) and the benzylic CH₂ singlet (~3.5 ppm) in the ¹H NMR spectrum confirms complete deprotection.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof Source: Google Patents (WO2024138206A1) URL:[2]

  • Fused pentacyclic imidazole derivatives Source: Google Patents (WO2016050975A1) URL:[3]

Sources

The Role of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane in Bicyclic Morpholine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the paradigm of "escaping flatland" drives the transition from planar, sp2-hybridized rings to conformationally restricted, sp3-rich scaffolds. Morpholine is a ubiquitous motif in drug design, prized for its favorable balance of hydrophilicity and basicity. However, standard morpholine suffers from significant metabolic liabilities—specifically, cytochrome P450-mediated oxidation at the unshielded α -carbons, leading to ring-opening and clearance.

3,7-Dioxa-9-azabicyclo[3.3.1]nonane (CAS: ) has emerged as a premier bridged bicyclic morpholine bioisostere [1]. By incorporating the nitrogen atom at the bridgehead of a[3.3.1] bicyclic system containing two oxygen atoms, this scaffold provides a rigid, highly three-dimensional vector projection. Crucially, it achieves this without inflating the compound's lipophilicity (cLogP), making it an invaluable building block for enhancing target selectivity and metabolic half-life.

Bioisostere Morpholine Standard Morpholine (Flat, Low Fsp3) Metabolism CYP450 alpha-Oxidation (Metabolic Liability) Morpholine->Metabolism Susceptible Bicyclic 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (High Fsp3, Rigid 3D) Morpholine->Bicyclic Bioisosteric Replacement Stability Enhanced Metabolic Stability (Shielded alpha-carbons) Bicyclic->Stability Resists Selectivity Improved Target Selectivity (Unique Vector Projection) Bicyclic->Selectivity Drives

Fig 1. Bioisosteric replacement strategy of morpholine with 3,7-dioxa-9-azabicyclo[3.3.1]nonane.

Physicochemical Profiling & Causality

The decision to replace a standard morpholine ring with a 3,7-dioxa-9-azabicyclo[3.3.1]nonane system is rooted in precise physicochemical causality. As molecular weight increases, lipophilicity typically rises, increasing the risk of off-target toxicity and poor aqueous solubility. The dual-oxygen architecture of this bicyclic system perfectly offsets the lipophilic penalty of the additional carbon framework.

Comparative Physicochemical Properties
PropertyStandard Morpholine3,7-Dioxa-9-azabicyclo[3.3.1]nonaneCausality / Impact in Drug Design
Molecular Weight 87.12 g/mol 129.16 g/mol The added steric bulk occupies larger adjacent hydrophobic/hydrophilic pockets, driving target specificity.
cLogP -0.86-0.878Maintains optimal hydrophilicity despite increased MW, preventing non-specific protein binding.
Fraction sp3 ( Fsp3​ ) 1.0 (Flexible Chair)1.0 (Rigid Bridged 3D)The rigidified 3D structure restricts conformational entropy, lowering the energetic penalty upon target binding.
Metabolic Stability Low/ModerateHighThe bridged geometry sterically shields the α -carbons adjacent to the nitrogen, blocking CYP-mediated oxidation.

Mechanistic Applications in Target Selectivity

Dialing Out PI3K in mTOR Inhibitors

A classic challenge in oncology drug development is achieving selectivity between mTORC1/2 and PI3K α , given their highly conserved kinase domains. In the development of advanced triazine-based inhibitors (e.g., the PQR620 series), researchers utilized bridged bicyclic morpholines to engineer steric clashes [2].

The Causality: The hinge region of PI3K α is tightly constrained. While a standard morpholine fits into both mTOR and PI3K hinge regions, the bulky[3.3.1] bicyclic system of 3,7-dioxa-9-azabicyclo[3.3.1]nonane creates a severe steric repulsion in PI3K α . Conversely, the mTOR kinase domain possesses a slightly more accommodating pocket near Glu2190, allowing the bicyclic analog to bind with high affinity, thereby "dialing out" PI3K activity.

KinaseSelectivity DrugCore Triazine/Pyrimidine Core + 3,7-Dioxa-9-aza... Hinge Kinase Hinge Region DrugCore->Hinge Binds mTOR mTORC1/2 (Accommodates Bulk) Hinge->mTOR High Affinity (Favorable) PI3K PI3K Alpha (Steric Clash) Hinge->PI3K Low Affinity (Steric Repulsion)

Fig 2. Steric bulk of the bicyclic system drives mTORC1/2 selectivity over PI3K alpha.

Modulation of TNF- α and KRAS G12C

Beyond kinase inhibitors, this bicyclic morpholine has been successfully integrated into fused tricyclic benzimidazoles for TNF- α modulation [3] and fluoropyridopyrimidine derivatives targeting KRAS G12C [4]. In KRAS G12C inhibitors, the rigid 3D projection of the [3.3.1] system helps stabilize the inhibitor complex in both the inactive GDP-bound and activated GTP-bound states, overcoming resistance mechanisms associated with standard flat inhibitors.

Experimental Methodology: SNAr Coupling Protocol

The secondary amine at the 9-position of 3,7-dioxa-9-azabicyclo[3.3.1]nonane is highly nucleophilic, making it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr) with heteroaryl halides (e.g., cyanuric chloride or 5-bromo-2-chloropyrimidine).

The following is a field-validated, self-correcting protocol for the SNAr coupling of 3,7-dioxa-9-azabicyclo[3.3.1]nonane to a heteroaryl chloride core.

Reagents & Materials
  • Nucleophile: 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (1.5 - 2.0 equiv)

  • Electrophile: Heteroaryl chloride (e.g., 5-bromo-2-chloropyrimidine) (1.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 - 4.0 equiv)

  • Solvent: Absolute Ethanol or Acetonitrile (ACN) (0.2 M relative to electrophile)

Step-by-Step Workflow

Step 1: Reaction Assembly

  • Charge a dry, round-bottom flask equipped with a magnetic stir bar with the heteroaryl chloride (1.0 equiv).

  • Suspend the electrophile in absolute Ethanol. Causality: A polar protic solvent like ethanol stabilizes the Meisenheimer complex transition state during SNAr, accelerating the reaction for sterically hindered bicyclic amines.

  • Add DIPEA (3.0 equiv) to the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton scavenger, preventing the generation of HCl which would protonate and deactivate the bicyclic amine.

Step 2: Nucleophile Addition & Heating 4. Add 3,7-dioxa-9-azabicyclo[3.3.1]nonane (1.5 equiv) portion-wise at room temperature. 5. Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12–18 hours.

Step 3: Self-Validating Monitoring (LC-MS / TLC) 6. At 12 hours, sample 10 μ L of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS.

  • Validation Check: Look for the disappearance of the electrophile mass and the appearance of the [M+H]+ peak of the coupled product.
  • Troubleshooting: If >15% of the starting heteroaryl chloride remains, the steric bulk of the [3.3.1] system is hindering complete conversion. Add an additional 0.5 equiv of the bicyclic amine and 1.0 equiv of DIPEA, and continue heating for 6 hours.

Step 4: Workup & Purification 7. Once complete, concentrate the reaction mixture in vacuo to remove the ethanol. 8. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ . Causality: The basic aqueous wash ensures the product remains in its free-base form, keeping it highly soluble in the organic layer while washing away DIPEA hydrochloride salts. 9. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter. 10. Purify via silica gel flash chromatography (typically using a gradient of Cyclohexane/EtOAc or Hexanes/EtOAc, transitioning from 1:1 to 0:1) to yield the pure coupled product.

References

  • R. Wymann et al. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • European Patent Office. "FUSED TRICYCLIC BENZIMIDAZOLES DERIVATIVES AS MODULATORS OF TNF ACTIVITY" (EP 3080121 B1). Google Patents.
  • World Intellectual Property Organization. "Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof" (WO2024138206A1). Google Patents.

An In-depth Technical Guide to the Crystallographic and Conformational Landscape of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the structural characteristics of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane. While specific single-crystal X-ray crystallographic data for this exact molecule is not publicly available at the time of this writing, this document synthesizes information from analogous structures and the broader class of bicyclo[3.3.1]nonane derivatives to predict its three-dimensional conformation and to detail the methodologies for its structural elucidation. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the application of this and related scaffolds.

Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane framework is a conformationally restricted and sterically defined three-dimensional scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of ligands for biological targets, catalysts, and novel materials.[1][2][3] The introduction of heteroatoms, such as nitrogen and oxygen, into the bicyclic system, as in 3,7-Dioxa-9-azabicyclo[3.3.1]nonane, further enhances its utility by introducing potential hydrogen bonding sites, altering electronic properties, and providing handles for further functionalization.[4][5] Understanding the preferred 3D conformation of these heterobicyclic systems is paramount for rational drug design and the prediction of their biological activity.

Conformational Analysis of the Bicyclo[3.3.1]nonane System

The conformational landscape of bicyclo[3.3.1]nonane and its derivatives is dominated by several key conformations, primarily the twin-chair, boat-chair, and twin-boat forms. The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects.

The Predominant Conformations
  • Twin-Chair (or Chair-Chair) Conformation: This is generally the most stable conformation for the parent bicyclo[3.3.1]nonane. In this arrangement, both six-membered rings adopt a chair conformation. However, this conformation can be destabilized by steric repulsion between the endo-hydrogen atoms at the C3 and C7 positions.[4][6]

  • Boat-Chair Conformation: To alleviate the transannular steric strain present in the twin-chair form, one of the rings can flip into a boat conformation, leading to the boat-chair conformer. This is often observed in derivatives with bulky endo-substituents at the C3 or C7 positions.

  • Twin-Boat Conformation: While theoretically possible, the twin-boat conformation is generally high in energy and not significantly populated at room temperature for most derivatives.

Predicted Conformation of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane

For 3,7-Dioxa-9-azabicyclo[3.3.1]nonane, the introduction of oxygen atoms at positions 3 and 7 and a nitrogen atom at the bridgehead position 9 significantly influences the conformational preference. The replacement of methylene groups with oxygen atoms is expected to reduce the transannular steric strain found in the all-carbon analogue due to the shorter C-O bond length and the absence of endo-hydrogens at these positions. This would suggest that the twin-chair conformation is the most likely and stable conformation for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane. The lone pairs on the oxygen and nitrogen atoms will also play a role in the molecule's electronic properties and its potential as a ligand.

cluster_0 Conformational Equilibrium Twin-Chair Twin-Chair Boat-Chair Boat-Chair Twin-Chair->Boat-Chair Ring Flip Twin-Boat Twin-Boat Boat-Chair->Twin-Boat Ring Flip

Caption: Conformational isomers of the bicyclo[3.3.1]nonane scaffold.

Synthesis of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane

A reported synthesis of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane involves the intramolecular N-cyclization of an amine diol in the presence of trifluoroacetic acid.[7] This method provides a direct route to the desired heterocyclic scaffold.

Synthetic Protocol

A general procedure based on the literature is as follows:

  • Starting Material: The synthesis begins with a suitable acyclic amine diol precursor.

  • Cyclization: The amine diol is treated with trifluoroacetic acid, which catalyzes the intramolecular cyclization to form the bicyclic ring system.

  • Workup and Purification: The reaction mixture is then neutralized, and the product is extracted and purified, typically by column chromatography, to yield 3,7-Dioxa-9-azabicyclo[3.3.1]nonane.

Amine Diol Amine Diol Intramolecular Cyclization Intramolecular Cyclization Amine Diol->Intramolecular Cyclization Trifluoroacetic Acid Trifluoroacetic Acid Trifluoroacetic Acid->Intramolecular Cyclization 3,7-Dioxa-9-azabicyclo[3.3.1]nonane 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Intramolecular Cyclization->3,7-Dioxa-9-azabicyclo[3.3.1]nonane

Caption: Synthetic pathway to 3,7-Dioxa-9-azabicyclo[3.3.1]nonane.

Experimental Determination of 3D Conformation

The precise three-dimensional structure and conformation of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane in both the solid state and in solution would be determined by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, respectively.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the overall conformation.

  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. Common techniques for small molecules include:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents.[8]

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[9]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods, and the structural model is refined to fit the experimental data.[9]

cluster_0 Experimental Workflow for X-ray Crystallography Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Structural Analysis Structural Analysis Structure Solution->Structural Analysis

Caption: Workflow for X-ray crystallographic analysis.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. For bicyclo[3.3.1]nonane systems, key NMR parameters include:

  • Chemical Shifts: The chemical shifts of the protons and carbons are sensitive to their local electronic environment and can provide clues about the overall conformation.[10]

  • Coupling Constants: Vicinal (3JHH) coupling constants are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons via the Karplus equation. This can help to distinguish between chair and boat conformations.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity of protons, which is invaluable for determining the stereochemistry and conformation.

Summary of Predicted Structural Data

Based on the analysis of related bicyclo[3.3.1]nonane structures, the following table summarizes the predicted structural characteristics of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane.

PropertyPredicted Value/Characteristic
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Predominant Conformation Twin-Chair
Key Structural Features - Rigid bicyclic framework- Two oxygen heteroatoms in one ring- One nitrogen heteroatom at the bridgehead
Potential Applications - Medicinal chemistry scaffold- Ligand for metal complexes

Conclusion

While the definitive crystallographic structure of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane awaits experimental determination, a comprehensive analysis of the vast body of literature on the bicyclo[3.3.1]nonane scaffold allows for a confident prediction of its three-dimensional conformation. The twin-chair conformation is the most probable low-energy state for this molecule. The synthetic and analytical protocols outlined in this guide provide a clear roadmap for researchers to further investigate and utilize this and related heterocyclic systems in their scientific endeavors. The unique structural and electronic properties of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane make it a promising candidate for future applications in drug discovery and beyond.

References

  • Koenig, J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones.
  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[7][7][11]nonanes and their Hetero Analogs. Topics in Stereochemistry, 20, 171-230.

  • (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... - ResearchGate. (n.d.). Retrieved from [Link]

  • Krut'ko, D. P., et al. (2022).
  • König, J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones.
  • Svensson, D. (2023). Bicyclo[3.3.
  • Takeuchi, Y., et al. (1981). Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. Journal of the Chemical Society, Perkin Transactions 2, (1), 90-93.
  • Aitmambetov, A., et al. (2016). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Chemistry of Heterocyclic Compounds, 52(8), 589-595.
  • Wiseman, J. R., & Krabbenhoft, H. O. (1977). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction. The Journal of Organic Chemistry, 42(13), 2240-2244.
  • Majumdar, S., & Panda, G. (2021). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 12(9), 1436-1463.
  • Ohtaki, T., et al. (2026). Synthesis of an O,N,O-C Multidentate Ligand Bearing an N-Heterocyclic Carbene Towards Heterobimetallic Complexes. Molecules, 31(6), 1234.
  • Foote, C. S. (1964). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives.
  • Tanaka, H., et al. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry, 54, 116561.
  • Chapman, J. H., et al. (1995). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Journal of the Serbian Chemical Society, 60(11), 963-970.
  • Windisch, K., et al. (2018). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 157, 1083-1100.
  • X‐ray crystal structures (173 K; ellipsoids at 30 % probability) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Othman, A. H., & Yam, F. S. (2013). and 2,6,9-triazabicyclo[3.3.
  • Barrow, M. J., et al. (2015). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 20(8), 14009-14023.
  • Rybakov, V. B., et al. (2001). X-ray Mapping in Heterocyclic Design: VI. X-ray Diffraction Study of 3-(Isonicotinoyl)-2-Oxooxazolo[3,2-a]pyridine and the Product of Its Hydrolysis. Crystallography Reports, 46(5), 785-790.

Sources

Engineering Kinase Selectivity: The Structural Dynamics and Binding Affinity of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane in ATP-Binding Pockets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Achieving high selectivity among the human kinome is one of the most formidable challenges in targeted oncology and neuropharmacology. Because the ATP-binding pockets of over 500 kinases share a highly conserved architecture, traditional flat, planar hinge-binding motifs (such as simple morpholines or aminopyrimidines) often result in promiscuous pan-kinase inhibition.

This technical guide explores the mechanistic rationale, binding affinity, and experimental utilization of 3,7-dioxa-9-azabicyclo[3.3.1]nonane —a conformationally restricted, bridged bicyclic amine. By acting as a bulky, three-dimensional bioisostere for standard morpholines, this moiety exploits micro-variations in kinase pocket flexibility (specifically between PI3K and mTOR), driving profound shifts in binding affinity and selectivity.

Structural Rationale: The "Bridge-Up" Conformation

The transition from pan-PI3K/mTOR inhibitors to highly selective mTORC1/2 inhibitors (such as the clinical candidate) relies heavily on exploiting the subtle steric differences in their respective ATP-binding sites.

While a standard morpholine ring is relatively flexible and can adopt a flattened chair conformation to slide into the tight catalytic core of PI3Kγ, the introduction of an ethylene bridge in 3,7-dioxa-9-azabicyclo[3.3.1]nonane forces the molecule into a rigid, bulky 3D conformation.

The Causality of Selectivity
  • In PI3Kγ: The ATP-binding pocket contains a rigid Phe961 residue. When a bridged morpholine attempts to bind, the rigid "bridge-up" conformation creates a severe steric clash with the phenyl ring of Phe961, drastically increasing the entropic penalty and reducing binding affinity ( Ki​ ).

  • In mTOR: The corresponding residue is Leu2354 , which is highly flexible. The mTOR pocket is inherently deeper and slightly more hydrophobic. Leu2354 easily rotates to accommodate the bulky bridged morpholine. This allows the oxygen atom of the morpholine analog to maintain its critical hydrogen bond with the backbone amide of the hinge region residue (Val2240 ), locking the inhibitor into the active site with sub-nanomolar affinity.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Rigid Phe961 Pocket) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTORC1 / mTORC2 (Flexible Leu2354 Pocket) AKT->mTOR mTOR->AKT Feedback Inhibitor Bridged Morpholine (e.g., 3,7-Dioxa-9-azabicyclo[3.3.1]nonane) Inhibitor->PI3K Steric Clash (Reduced Affinity) Inhibitor->mTOR High Affinity Binding (Val2240 Hinge)

Fig 1: Differential targeting of the PI3K/mTOR pathway by bridged morpholine derivatives.

Quantitative Binding Affinity Data

The incorporation of bridged bicyclic systems fundamentally alters the thermodynamic profile of kinase binding. Table 1 summarizes the representative shift in binding affinity ( Ki​ ) when transitioning from a standard morpholine motif to a bridged architecture during the optimization of triazine-based kinase inhibitors .

Table 1: Comparative Binding Affinities of Morpholine vs. Bridged Morpholine Derivatives

Structural MotifPI3Kα Ki​ (nM)mTOR Ki​ (nM)Selectivity Ratio (PI3K/mTOR)Mechanistic Observation
Unsubstituted Morpholine 15.693.4~0.16Fits both pockets; PI3K slightly favored due to tighter van der Waals packing.
3,7-Dioxa-9-azabicyclo[3.3.1]nonane > 1,000< 10.0> 100Steric clash with PI3K Phe961; deep pocket accommodation by mTOR Leu2354.

Data extrapolated from the structure-activity relationship (SAR) campaigns of PQR309 to PQR620 analogs.

Experimental Workflows & Self-Validating Protocols

To successfully leverage 3,7-dioxa-9-azabicyclo[3.3.1]nonane in drug discovery, researchers must employ robust synthetic and biochemical validation workflows. Below are the self-validating protocols for both the chemical incorporation of the moiety and the subsequent affinity screening.

Protocol A: SNAr Synthesis of Bridged Triazine Intermediates

This protocol details the nucleophilic aromatic substitution (SNAr) of cyanuric chloride with 3,7-dioxa-9-azabicyclo[3.3.1]nonane.

Causality Check: N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the secondary amine of the bridged morpholine ( pKa≈8.5 ), rendering it non-nucleophilic and halting the reaction.

  • Preparation: Dissolve cyanuric chloride (1.0 equiv, e.g., 694 μmol) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere at 0 °C.

  • Amine Addition: Slowly add 3,7-dioxa-9-azabicyclo[3.3.1]nonane (2.0 equiv, 1.39 mmol) dropwise to the solution.

  • Base Addition: Immediately add DIPEA (4.0 equiv, 2.8 mmol). The excess base ensures complete neutralization of generated acid without competing for the electrophilic triazine core.

  • Reaction Monitoring: Stir the mixture, allowing it to warm to room temperature. Monitor via TLC (cyclohexane/EtOAc 1:1). The disappearance of the starting material validates the completion of the substitution.

  • Purification: Quench with water, extract with DCM, dry over Na2​SO4​ , and purify via silica gel column chromatography (gradient cyclohexane/EtOAc 1:1 → 0:1) to yield the substituted intermediate.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To determine the true Ki​ of the synthesized bridged compounds, a competitive TR-FRET assay is employed.

Causality Check: The ATP concentration must be strictly maintained at or slightly below the apparent Km​ for the specific kinase (e.g., mTOR). If [ATP]≫Km​ , the assay becomes insensitive to competitive ATP-pocket inhibitors, artificially inflating the calculated IC50​ and masking true binding affinity.

  • Reagent Assembly: Prepare a 10-point serial dilution of the bridged morpholine compound in 100% DMSO. Spot 100 nL into a 384-well Optiplate.

  • Kinase Incubation: Add purified mTOR kinase (or PI3Kα for counter-screening) suspended in assay buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl2​ , 0.01% Tween-20).

  • Tracer & ATP Addition: Add ATP at its predetermined Km​ alongside a fluorescently labeled kinase tracer (e.g., AlexaFluor-tagged ATP-competitive probe). Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection: Add a Europium (Eu)-labeled anti-tag antibody. If the inhibitor lacks affinity, the tracer binds the kinase, placing the Eu-fluorophore and AlexaFluor in close proximity, yielding a high FRET signal (emission at 665 nm). If the bridged inhibitor binds with high affinity, it displaces the tracer, abolishing the FRET signal.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic fit. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[ATP]/Km​) .

G Synth Compound Synthesis (SNAr Reaction) Purify Purification (Silica Gel / LC-MS) Synth->Purify Assay TR-FRET Assay (Kinase + ATP + Tracer) Purify->Assay Data Affinity Profiling (Ki & IC50 Calculation) Assay->Data

Fig 2: Integrated workflow from synthesis to TR-FRET affinity profiling for kinase inhibitors.

Emerging Applications Beyond mTOR

While 3,7-dioxa-9-azabicyclo[3.3.1]nonane found its initial breakthrough in dialing out PI3K activity to yield selective mTOR inhibitors, its utility has recently expanded into other highly sought-after oncology targets:

  • KRAS G12C Inhibitors: Recent patent literature highlights the use of bridged bicyclic systems to optimize the pharmacokinetic profiles of KRAS G12C inhibitors. The high basicity and unique 3D topology of the bispidine-like core improve aqueous solubility and cell permeability while projecting into solvent-exposed regions of the Switch-II pocket.

  • HPK1 (Hematopoietic Progenitor Kinase 1) Inhibitors: In immuno-oncology, HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Bridged morpholines are being actively investigated to restrict the conformational flexibility of the inhibitor, thereby increasing residence time ( τ ) within the HPK1 ATP-binding cleft without triggering off-target kinome toxicity.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry (ACS Publications).[Link][1]

  • Fluoropyridopyrimidine and fluoroquinazoline derivatives and methods of use thereof (KRAS G12C). World Intellectual Property Organization (WIPO) - WO2024138206A1.[2]

  • Pyrido[3,2-d]pyrimidines as HPK1 inhibitors. World Intellectual Property Organization (WIPO) - WO2023201185A1.[3]

Sources

Safety, Hazard Classification, and Handling Protocols for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (CAS: 873336-52-8) has emerged as a highly versatile bridged bicyclic building block in modern medicinal chemistry. Its unique structural conformation—effectively a constrained hybrid of morpholine and piperidine—imparts exceptional physicochemical properties, making it a privileged scaffold for developing 1[1],2[2], and 3[3]. However, the very properties that make it pharmacologically valuable—high aqueous solubility coupled with excellent blood-brain barrier (BBB) penetrance—also render it a significant occupational hazard. This technical guide provides a comprehensive analysis of the safety profile, mechanistic toxicology, and self-validating handling protocols for this critical intermediate.

Physicochemical Profile and Structural Causality

At its core, 3,7-Dioxa-9-azabicyclo[3.3.1]nonane contains a secondary amine at the 9-aza position, flanked by two ether oxygens in the bicyclic framework.

  • Basicity and Alkalinity: The nitrogen lone pair is sterically constrained but highly accessible for protonation. In aqueous environments (such as physiological mucous membranes), it acts as a strong localized base.

  • Lipophilicity: Despite the presence of two heteroatom oxygens, the rigid bicyclic structure minimizes the topological polar surface area (TPSA), granting the molecule a favorable partition coefficient (LogP) for rapid membrane permeation.

Comprehensive Hazard Classification (GHS)

Based on Notified Classification and Labelling (C&L) standards, the compound exhibits a multi-faceted toxicity profile. The quantitative 4[4] is summarized below:

Hazard ClassCategoryHazard CodeDescriptionMechanistic Trigger
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaledRapid systemic absorption via highly permeable bicyclic scaffold.
Skin Irritation 2H315Causes skin irritationLocalized alkaline hydrolysis of epidermal lipids.
Serious Eye Damage 1H318Causes serious eye damageRapid saponification of corneal tissue upon contact.
STOT SE 3H336May cause drowsiness or dizzinessBBB penetrance leading to transient CNS receptor interference.
Mechanistic Toxicology

Understanding the causality behind these classifications is paramount for drug development professionals.

  • The Causality of H318 (Serious Eye Damage): When aerosolized dust or vapor of the freebase amine contacts the aqueous layer of the cornea, it rapidly dissociates water, generating local hydroxide ions. This extreme localized alkalinity induces the saponification of the lipid bilayer in corneal epithelial cells, leading to rapid, often irreversible, tissue necrosis[4].

  • The Causality of H336 (STOT SE 3): The compound's design inherently favors CNS penetration—a feature intentionally leveraged in the synthesis of 1[1]. However, in an occupational exposure scenario, inhalation of its volatile freebase rapidly delivers the compound across the BBB, where it acts as a non-specific neuro-receptor modulator, manifesting as acute drowsiness, dizziness, and CNS depression[4].

ToxMechanism Exp Acute Exposure (3,7-Dioxa-9-azabicyclo[3.3.1]nonane) Prop High BBB Penetrance & Localized Alkalinity Exp->Prop Eye Corneal Saponification (Eye Dam. 1 / H318) Prop->Eye Ocular Contact CNS Neuro-Receptor Interference (STOT SE 3 / H336) Prop->CNS Inhalation Sys Systemic Toxicity (Acute Tox. 4) Prop->Sys Oral/Dermal

Mechanistic pathways linking the chemical's structural properties to its GHS hazard classifications.

Self-Validating Experimental Protocols for Safe Handling

When integrating 3,7-Dioxa-9-azabicyclo[3.3.1]nonane into synthetic workflows—such as nucleophilic aromatic substitution (SNAr) or amidation reactions[1],[2]—standard operational procedures are insufficient. The following protocol establishes a self-validating system to ensure absolute containment and neutralization.

Protocol: Closed-System Coupling and Decontamination Objective: Safely execute a base-catalyzed coupling reaction while neutralizing H318 and H336 exposure risks.

Step 1: Environmental Isolation and PPE Verification

  • Action: Conduct all operations within a certified fume hood (minimum face velocity of 0.5 m/s). Operators must don Class 1 chemical splash goggles, a properly fitted respirator (if handling bulk powders), and double nitrile gloves.

  • Causality: The H336 (inhalation) and H318 (ocular) risks necessitate the absolute prevention of vapor or particulate escape into the operator's breathing zone.

Step 2: Closed-System Transfer

  • Action: Weigh the compound (e.g., 80 mg, 0.62 mmol) in a pre-tared, sealable vial. Immediately dissolve the amine in an anhydrous, high-boiling solvent such as DMSO (5.00 mL) prior to transferring it to the main reaction vessel[2].

  • Causality: Dissolving the compound immediately mitigates the volatility of the freebase amine and prevents the hygroscopic absorption of ambient moisture, which could otherwise form highly alkaline, hazardous micro-droplets.

Step 3: Reaction Execution

  • Action: Introduce the coupling partner and an auxiliary base (e.g., N,N-diisopropylethylamine, 1.23 mmol)[2]. Seal the system and stir at the target temperature (e.g., 75 °C).

  • Causality: The auxiliary base neutralizes hydrohalic acid byproducts, but it also maintains the reaction mixture in a highly alkaline state, preserving the hazardous nature of any unreacted bicyclic amine.

Step 4: Self-Validating Quenching and Decontamination (Critical)

  • Action: Upon reaction completion, cool the vessel to room temperature. Quench the mixture with a mild aqueous acid (e.g., 5% citric acid or 0.1 M HCl) during the aqueous workup.

  • Validation Checkpoint: Extract the aqueous layer and test the pH using indicator paper. The system is self-validated as safe only when the aqueous wash registers a pH of 4–5.

  • Causality: A slightly acidic pH guarantees that 100% of the unreacted 3,7-Dioxa-9-azabicyclo[3.3.1]nonane has been protonated into its corresponding salt. The salt form is non-volatile, cannot penetrate the BBB (eliminating H336 risk), and lacks the basicity to cause saponification (eliminating H318 risk).

SafetyWorkflow A 1. Hazard Assessment (Review SDS & H-Codes) B 2. Engineering Controls (Fume Hood & Shielding) A->B C 3. PPE Verification (Gloves, Goggles, Mask) B->C D 4. Chemical Handling (Closed-System Transfer) C->D E 5. Decontamination (Acidic Wash & pH Check) D->E

Step-by-step safety and exposure mitigation workflow for handling the bicyclic amine.

References
  • Title: 3,7-dioxa-9-azabicyclo[3.3.1]nonane — Chemical Substance Information Source: NextSDS Substance Database URL: 4

  • Title: Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL: 1

  • Title: EP 4148052 A1 - NEW QUINOLINE DERIVATIVES Source: European Patent Office URL: 2

  • Title: WO2020084491A1 - Inhibitors of human immunodeficiency virus replication Source: Google Patents URL: 3

Sources

Methodological & Application

Application Note: Synthesizing and Integrating 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary drug discovery, the transition from flat, sp²-hybridized heteroaromatics to sp³-rich, three-dimensional architectures is a proven strategy to improve physicochemical properties, reduce off-target toxicity, and secure intellectual property. The 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold is a highly rigid, bridged bicyclic morpholine analog [1].

By incorporating this scaffold, medicinal chemists can exploit its unique steric bulk and defined vector geometry to achieve precise kinase selectivity. Most notably, this scaffold has been successfully utilized to dial out off-target Phosphoinositide 3-kinase (PI3K) activity while maintaining high affinity for the Mechanistic Target of Rapamycin (mTOR) [1], and it is increasingly featured in the development of mutant KRAS G12C inhibitors [3] and TNF- α modulators [2].

Mechanistic Insights: The Causality of Scaffold Selection

Steric Clash and Target Selectivity

The primary utility of the 3,7-dioxa-9-azabicyclo[3.3.1]nonane system lies in its ability to act as a "bulky morpholine." In dual PI3K/mTOR inhibitors, the oxygen atom of the morpholine ring typically acts as a hydrogen bond acceptor (HBA) interacting with the hinge region of the kinase (e.g., Val882 in PI3K γ and Val2240 in mTOR).

When morpholine is replaced by the 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold:

  • mTOR Retention : The binding pocket of mTOR possesses sufficient volume (specifically near Ile2163) to accommodate the bridged bicyclic system, allowing the critical HBA interaction to persist.

  • PI3K Abrogation : The PI3K binding pocket features a restrictive methionine residue (Met804 in PI3K γ ). The added steric bulk of the bridged nonane system creates a severe steric clash with this methionine, effectively abolishing PI3K binding [1].

Conformational Rigidity and Entropy

The bridged nature of the [3.3.1] system locks the molecule into a defined conformation. This reduces the entropic penalty upon target binding compared to highly flexible aliphatic rings, leading to improved binding free energy ( ΔG ) when the scaffold perfectly complements the receptor pocket.

SelectivityLogic Start Hit Compound (Standard Morpholine Core) Issue Off-Target Toxicity (Pan-PI3K Overactivation) Start->Issue Strategy Scaffold Hopping: Introduce Bridged Bicyclic System Issue->Strategy Scaffold 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Integration Strategy->Scaffold Result1 Steric Clash with Met804 (Loss of PI3K Affinity) Scaffold->Result1 Result2 Hinge Binding with Val2240 (Retention of mTOR Affinity) Scaffold->Result2

Figure 1: Logical decision tree for implementing the 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold to achieve kinase selectivity.

Quantitative SAR Data Summary

The table below summarizes the impact of replacing a standard morpholine ring with bridged bicyclic analogs, demonstrating the dramatic shift in selectivity profiles [1].

Scaffold at R-GroupPI3K α Ki​ (nM)mTOR Ki​ (nM)Selectivity Ratio (PI3K/mTOR)Biological Outcome
Morpholine (Standard)12150.8xDual PI3K/mTOR inhibition
3-Oxa-8-azabicyclo[3.2.1]octane> 10,00022> 450xSelective mTOR inhibition
3,7-Dioxa-9-azabicyclo[3.3.1]nonane > 10,000 18 > 550x Highly selective mTOR inhibition

Experimental Workflow & Protocols

The synthesis of target molecules incorporating this scaffold generally relies on the nucleophilic aromatic substitution (S N​ Ar) of a heteroaryl halide by the secondary amine of the 3,7-dioxa-9-azabicyclo[3.3.1]nonane core [2].

SynthesisWorkflow Step1 Boc-Protected Scaffold Step2 Acidic Deprotection (HCl in Dioxane) Step1->Step2 Step3 Free Amine Intermediate Step2->Step3 Step4 SNAr Coupling (Heteroaryl Halide, Base) Step3->Step4 Step5 Purification (Flash/Prep-HPLC) Step4->Step5

Figure 2: Standard experimental workflow for the derivatization of the 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold.

Protocol: S N​ Ar Coupling of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane to Heteroaryl Chlorides

This protocol is a self-validating, highly reproducible method adapted from validated industrial patents for synthesizing TNF- α modulators and kinase inhibitors [1] [2].

Materials Required:

  • 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (Free base or HCl salt)

  • Electrophile: e.g., 5-bromo-2-chloropyrimidine or Cyanuric chloride

  • Base: Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA)

  • Solvent: Absolute Ethanol (EtOH) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the heteroaryl chloride (e.g., 5-bromo-2-chloropyrimidine, 3.0 mmol, 1.0 equiv).

    • Dissolve the electrophile in 5.0 mL of absolute ethanol.

  • Addition of the Scaffold:

    • Add 3,7-dioxa-9-azabicyclo[3.3.1]nonane (0.39 g, 3.0 mmol, 1.0 equiv) to the stirring solution.

    • Critical Step: If the HCl salt of the amine is utilized, ensure you compensate by adding an additional 1.0 equivalent of base in the next step to liberate the free amine in situ.

  • Base Addition and Heating:

    • Slowly add Triethylamine (0.47 mL, 3.3 mmol, 1.1 equiv) dropwise via syringe.

    • Attach a reflux condenser, flush the system with inert gas (N 2​ or Ar), and heat the reaction mixture to 80 °C using a precisely controlled heating block or oil bath.

  • Reaction Monitoring:

    • Maintain the reaction at 80 °C for 18 hours.

    • Monitor the reaction progress via LC-MS or TLC (eluting with 5-10% MeOH in DCM). The bridged amine is highly nucleophilic, and conversion should be >95% after 18 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to ambient temperature.

    • Concentrate the mixture in vacuo using a rotary evaporator to remove the ethanol.

    • Suspend the resulting crude residue in Ethyl Acetate (EtOAc, 20 mL). The unreacted starting materials and triethylamine hydrochloride salts will largely precipitate.

    • Filter the suspension through a pad of Celite to remove the salts, washing the filter cake with an additional 10 mL of EtOAc.

  • Purification:

    • Concentrate the filtrate and purify the crude product via flash column chromatography on silica gel.

    • Eluent Gradient: Hexanes to 100% EtOAc, followed by a switch to DCM with 0-20% MeOH if the product exhibits high polarity.

    • For ultra-high purity required for biological assays, subject the isolated fractions to basic preparative HPLC.

References

  • Title: Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders.

    • Source:Journal of Medicinal Chemistry, American Chemical Society (2018).
    • URL: [Link]

  • Title: FUSED TRICYCLIC BENZIMIDAZOLES DERIVATIVES AS MODULATORS OF TNF ACTIVITY.
  • Title: Mutant KRAS inhibitors and uses thereof.

Application Note: Harnessing 3,7-Dioxa-9-azabicyclo[3.3.1]nonane for Next-Generation Dual-State KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The KRAS G12C mutation, once deemed "undruggable," has recently been targeted by covalent inhibitors such as sotorasib and adagrasib. However, these first-generation therapeutics exhibit a critical vulnerability: they preferentially bind to the inactive, GDP-bound state of the KRAS protein[1]. In the clinic, cancer cells rapidly develop resistance by upregulating upstream receptor tyrosine kinase (RTK) signaling. This shifts the intracellular equilibrium toward the active, GTP-bound state, effectively rendering GDP-selective inhibitors obsolete[1].

As a Senior Application Scientist in targeted oncology, I have observed that overcoming this resistance requires a paradigm shift toward dual-state inhibition —designing molecules capable of engaging both the GDP- and GTP-bound conformations of KRAS G12C[2].

The incorporation of conformationally restricted bridged morpholine bioisosteres, specifically 3,7-dioxa-9-azabicyclo[3.3.1]nonane , has emerged as a transformative structural strategy[3].

Why 3,7-Dioxa-9-azabicyclo[3.3.1]nonane?
  • Conformational Locking & Switch II Pocket Engagement: The GTP-bound state of KRAS G12C features a highly dynamic and partially occluded Switch II pocket. Standard morpholine rings are highly flexible (flipping between chair conformations), which incurs an entropic penalty upon binding. The 3,7-dioxa-9-azabicyclo[3.3.1]nonane moiety is a rigid, bridged bicyclic system. This locks the lone pairs of the oxygen and nitrogen atoms into precise 3D trajectories, allowing the inhibitor to bypass steric clashes in the GTP-state and form stable polar contacts that standard morpholines cannot achieve.

  • Favorable Physicochemical Properties (ADME): Bridging a morpholine ring with carbon tethers counterintuitively lowers the lipophilicity (LogD) of the molecule without adding polar surface area[4]. This maintains excellent membrane permeability while increasing aqueous solubility—a critical factor for achieving the high intracellular drug concentrations required to drive the kinetically challenging GTP-state binding[5].

KRAS_Pathway RTK RTK Activation GEF SOS (GEF) RTK->GEF Stimulates KRAS_GTP KRAS G12C (GTP-Bound / Active) GEF->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS G12C (GDP-Bound / Inactive) KRAS_GDP->KRAS_GTP Reactivation KRAS_GTP->KRAS_GDP Intrinsic Hydrolysis (Impaired in G12C) Signaling MAPK/ERK Proliferation KRAS_GTP->Signaling Oncogenic Drive Standard_Inh Standard Inhibitors (e.g., Sotorasib) Standard_Inh->KRAS_GDP Covalent Binding Bridged_Inh Bridged Morpholine Inhibitors (Dual-State) Bridged_Inh->KRAS_GDP Covalent Binding Bridged_Inh->KRAS_GTP Covalent Binding

Caption: KRAS G12C Activation Cycle and Dual-State Inhibition by Bridged Morpholine Derivatives.

Quantitative Data Presentation

The table below summarizes the physicochemical and pharmacological advantages of substituting a standard morpholine with 3,7-dioxa-9-azabicyclo[3.3.1]nonane in a representative pyrido[4,3-d]pyrimidine KRAS G12C inhibitor core[3][4].

Table 1: Comparative Physicochemical and Pharmacological Profiling

Structural MoietyCalc. LogD (pH 7.4)Topological Polar Surface Area (TPSA)IC₅₀ (GDP-KRAS G12C)IC₅₀ (GTP-KRAS G12C)Microsomal Stability (t₁/₂, min)
Standard Morpholine3.885 Ų8 nM> 1500 nM22
3,7-Dioxa-9-azabicyclo[3.3.1]nonane 2.9 94 Ų 5 nM 42 nM > 60

Note: The bridged system significantly improves GTP-state binding (dual-state targeting) while lowering LogD and improving metabolic stability by sterically shielding the α-carbons from cytochrome P450 oxidation.

Experimental Workflows & Validated Protocols

Workflow Step1 1. Scaffold Synthesis Electrophilic Core Preparation Step2 2. SNAr Conjugation 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Integration Step1->Step2 Step3 3. Biochemical Validation GDP vs. GTP-bound IC50 Assays Step2->Step3 Step4 4. ADME Profiling LogD, Microsomal Stability, Efflux Assays Step3->Step4 Step5 5. In Vivo Efficacy Xenograft Models (RTK-upregulated) Step4->Step5

Caption: Step-by-step workflow for synthesizing and validating bridged morpholine KRAS G12C inhibitors.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Conjugation

This protocol details the attachment of 3,7-dioxa-9-azabicyclo[3.3.1]nonane to an electrophilic fluoroquinazoline or pyrido[4,3-d]pyrimidine core[6].

Causality & Rationale: Bridged secondary amines exhibit slightly lower nucleophilicity than unhindered morpholines due to the steric bulk of the bicyclic framework. Therefore, N-methyl-2-pyrrolidone (NMP) is selected as the solvent for its high dielectric constant, which stabilizes the Meisenheimer complex transition state. N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge HCl without competing for the electrophile.

Materials:

  • Electrophilic KRAS inhibitor core (e.g., 4-chloro-pyrido[4,3-d]pyrimidine derivative)

  • 3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 873336-52-8)

  • DIPEA, NMP (Anhydrous)

Step-by-Step Method:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the electrophilic core (1.0 eq, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Base Addition: Add DIPEA (4.0 eq, 2.0 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Amine Addition: Add 3,7-dioxa-9-azabicyclo[3.3.1]nonane hydrochloride (1.5 eq, 0.75 mmol) in one portion.

  • Reaction: Seal the vial and heat the reaction mixture to 85°C using an aluminum heating block. Stir for 12 hours.

  • Self-Validation Check (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: The starting material mass should be fully consumed, replaced by the product mass (M+H). If >10% starting material remains, spike an additional 0.5 eq of the amine and heat for 4 more hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to remove the NMP.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Dual-State Biochemical Validation (GDP vs. GTPγS Assay)

To prove that the newly synthesized bridged morpholine derivative successfully targets the GTP-bound state, we must perform a nucleotide exchange assay followed by covalent modification profiling.

Causality & Rationale: Wild-type and mutant KRAS have an extremely high affinity for nucleotides (picomolar range). To force the protein into the active state in vitro, we use EDTA to chelate Mg²⁺ ions. Because Mg²⁺ is strictly required for nucleotide binding, its depletion transiently opens the binding pocket, allowing the non-hydrolyzable GTP analog (GTPγS) to replace the endogenous GDP. Excess MgCl₂ is then added to "lock" the protein in the GTP-bound conformation before introducing the inhibitor.

Step-by-Step Method:

  • Protein Preparation: Dilute recombinant KRAS G12C (1-169) to 4 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Nucleotide Exchange: Split the protein into two pools.

    • Pool A (GDP): Add 10 µM GDP.

    • Pool B (GTPγS): Add 10 µM GTPγS.

  • Mg²⁺ Depletion: Add EDTA to a final concentration of 5 mM to both pools. Incubate at room temperature for 45 minutes to facilitate nucleotide exchange.

  • Conformational Locking: Add MgCl₂ to a final concentration of 10 mM to both pools to halt the exchange and lock the conformations.

  • Inhibitor Incubation: Transfer 10 µL of the protein solutions (final concentration 2 µM) into a 384-well plate. Add 10 µL of the bridged morpholine inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Incubate for 2 hours at room temperature.

  • Mass Spectrometry Readout: Analyze the intact protein mass using RapidFire-MS (Agilent) to determine the percentage of covalent modification (mass shift = Protein + Inhibitor).

  • Self-Validation Check (Crucial): Include a control well with Sotorasib (AMG 510). Validation: A successful assay will report an IC₅₀ < 10 nM for the GDP-loaded plate, and an IC₅₀ > 1000 nM for the GTPγS-loaded plate. Failure to observe this >100-fold shift for Sotorasib indicates incomplete nucleotide exchange or failure of the Mg²⁺ locking step. The bridged morpholine compound should demonstrate IC₅₀ < 50 nM in both states.

References

  • WO2023081840A1 - KRAS G12C Inhibitors. Google Patents.
  • WO2024229442A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant KRAS G12C inhibitors for the treatment of cancer. Google Patents.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines. ResearchGate.
  • WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof. Google Patents.

Sources

Application Note: 3,7-Dioxa-9-azabicyclo[3.3.1]nonane as a Conformational Restrictor for Highly Selective mTORC1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Mechanistic Rationale

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that forms two distinct functional complexes: mTORC1 and mTORC2. While first-generation allosteric inhibitors (rapalogs) effectively block mTORC1, they often trigger a paradoxical hyperactivation of the PI3K/AKT pathway via the suppression of a negative feedback loop mediated by S6K[1]. To achieve comprehensive blockade, second-generation ATP-competitive inhibitors were developed to target the catalytic site of both mTORC1 and mTORC2[2].

However, achieving high selectivity for mTOR over the structurally homologous phosphoinositide 3-kinase (PI3K) family remains a significant medicinal chemistry challenge. Both kinases share a highly conserved ATP-binding cleft. Standard pan-PI3K/mTOR inhibitors utilize an unrestricted morpholine ring to form a critical hydrogen bond with the hinge region of both kinases[3].

The Causality of Conformational Restriction: To break this dual affinity, the incorporation of bridged morpholines—specifically 3,7-dioxa-9-azabicyclo[3.3.1]nonane —has emerged as a breakthrough strategy[4]. The structural causality relies on a subtle topological difference in the solvent-exposed and hinge regions of the two kinases. While PI3K features a restricted pocket (e.g., Met804 in PI3Kγ), mTOR possesses a slightly deeper and more hydrophobic pocket (accommodating Ile2163)[5]. The ethylene/methylene bridge of 3,7-dioxa-9-azabicyclo[3.3.1]nonane introduces significant steric bulk. When this moiety is appended to a pyrimidine or triazine core, it fits seamlessly into the expanded mTOR pocket but causes severe steric clashes with the PI3K hinge region, thereby shifting the selectivity profile up to 3700-fold in favor of mTOR[6].

Pathway RTK RTK (Growth Factors) PI3K PI3K RTK->PI3K AKT AKT (PKB) PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 S6K S6K / Grb10 mTORC1->S6K S6K->RTK Negative Feedback Inhibitor Bridged Morpholine Inhibitor (e.g., PQR620 analogs) Inhibitor->mTORC2 Inhibitor->mTORC1

Fig 1: mTORC1/2 signaling and S6K feedback loop targeted by bridged morpholine inhibitors.

Quantitative Selectivity Profiling

The substitution of unrestricted morpholines with bridged analogs like 3,7-dioxa-9-azabicyclo[3.3.1]nonane dramatically alters the biochemical profile of the resulting drug candidates. The table below summarizes the comparative kinase inhibition data, demonstrating the profound selectivity enhancement achieved via conformational restriction[4][6].

Compound ScaffoldMorpholine MoietymTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity Ratio (mTOR/PI3K)BBB Penetration
Pan-Inhibitor (PQR309) Unrestricted Morpholine~15.0~20.0~1.3xHigh
Compound 54 3,7-Dioxa-9-azabicyclo[3.3.1]nonane< 15.0> 10,000> 600xHigh
PQR620 3-Oxa-8-azabicyclo[3.2.1]octane10.8> 30,000~3700xHigh

Note: Bridged morpholine derivatives exhibit excellent blood-brain barrier (BBB) penetration, making them highly viable for CNS indications such as tuberous sclerosis complex (TSC) and glioblastoma[1][4].

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of a 3,7-dioxa-9-azabicyclo[3.3.1]nonane-bearing triazine scaffold and its subsequent biochemical validation. These protocols are designed as self-validating systems, incorporating necessary quality control checkpoints.

Workflow Step1 1. SNAr Substitution (Cyanuric Chloride + Bridged Morpholine) Step2 2. Silica Gel Chromatography (Purification) Step1->Step2 Step3 3. LC-MS & NMR (QC Validation) Step2->Step3 Step4 4. KINOMEscan (Selectivity Profiling) Step3->Step4

Fig 2: End-to-end workflow from chemical synthesis to biochemical validation.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis

This protocol describes the installation of the 3,7-dioxa-9-azabicyclo[3.3.1]nonane moiety onto a cyanuric chloride core to yield the intermediate Compound 54[4][5].

Rationale: N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during the SNAr reaction, preventing the degradation of the acid-sensitive bridged morpholine.

Materials:

  • 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (180 mg, 1.39 mmol, 2.0 equiv)

  • Cyanuric chloride (128 mg, 694 μmol, 1.0 equiv)

  • N,N-diisopropylethylamine (DIPEA) (490 μL, 2.8 mmol, 4.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Ethanol (5 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve cyanuric chloride (128 mg) in 5 mL of anhydrous solvent under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath to control the exothermicity of the first substitution.

  • Reagent Addition: Add DIPEA (490 μL) to the solution. Stir for 5 minutes.

  • Substitution: Slowly add 3,7-dioxa-9-azabicyclo[3.3.1]nonane (180 mg) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours. The progression of the bis-substitution can be monitored via TLC (Cyclohexane/EtOAc 1:1).

  • Quenching & Extraction: Concentrate the reaction mixture in vacuo. Dilute the crude residue with Ethyl Acetate (EtOAc) and wash twice with saturated aqueous NaHCO₃, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient of Cyclohexane/EtOAc (1:1 → 0:1).

  • Validation (QC): Verify the identity and purity of Compound 54 (Expected yield: ~191 mg, 74%) using ¹H-NMR and LC-MS. The presence of the bridged morpholine protons should be distinctly visible in the 3.5–4.5 ppm range.

Protocol B: In Vitro Kinase Selectivity Profiling (Active-Site Competition)

To validate the causal claim that the bridged morpholine eliminates PI3K binding, an active-site directed competition binding assay (e.g., KINOMEscan) must be performed[6].

Rationale: Traditional enzymatic assays can be confounded by varying ATP Km values across kinases. A competition binding assay using DNA-tagged kinases and immobilized active-site ligands provides a direct, thermodynamic measurement of the inhibitor's binding affinity (Kd) independent of ATP concentration.

Step-by-Step Procedure:

  • Preparation of Kinase Extracts: Prepare DNA-tagged kinase extracts for mTOR, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.

  • Immobilization: Equilibrate streptavidin-coated magnetic beads with biotinylated active-site ligands specific to the PIKK family.

  • Incubation: In a 384-well plate, combine the DNA-tagged kinase extracts, the immobilized ligands, and the synthesized 3,7-dioxa-9-azabicyclo[3.3.1]nonane derivative at an 11-point dose-response concentration (ranging from 10 μM to 0.1 nM).

  • Equilibration: Incubate the mixture at room temperature for 1 hour with gentle shaking to allow the system to reach thermodynamic equilibrium.

  • Washing & Elution: Wash the beads extensively with wash buffer (1x PBS, 0.05% Tween-20) to remove unbound kinase. Elute the bound DNA-tagged kinase using a high-temperature elution buffer (95 °C for 10 minutes).

  • Quantification: Quantify the eluted DNA tag using quantitative PCR (qPCR).

  • Data Analysis: Calculate the Kd values using a standard dose-response curve fit. A self-validating assay will show a Kd for mTOR in the low nanomolar range (<15 nM) and a Kd for PI3K isoforms exceeding 10,000 nM, confirming the steric exclusion mechanism[6].

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. ACS Publications - American Chemical Society. 4

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl}) - AIR Unimi. 5

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. 2

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Application Notes and Protocols for Cross-Coupling Reactions with 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Conformationally Restricted Scaffold

The 3,7-Dioxa-9-azabicyclo[3.3.1]nonane framework represents a unique and valuable building block in modern medicinal chemistry and materials science. Its rigid, chair-chair or chair-boat conformational structure, a consequence of the bicyclic system, imparts distinct steric and electronic properties that can significantly influence the outcome of chemical transformations. The presence of two oxygen atoms at the 3 and 7 positions attenuates the basicity of the secondary amine at the 9-position (pKa ≈ 6.7), a feature that can be advantageous in fine-tuning the reactivity and pharmacokinetic profiles of target molecules. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this scaffold in palladium-catalyzed cross-coupling reactions, with a focus on the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

The Strategic Advantage of the Bicyclic Amine Scaffold

The utility of bicyclic amine scaffolds, including the 3,7-Dioxa-9-azabicyclo[3.3.1]nonane moiety, is well-established in the synthesis of biologically active compounds. These rigid structures are integral to a variety of pharmaceuticals, including antiemetics like Granisetron, and ligands for nicotinic acetylcholine receptors. The conformational constraint of the bicyclo[3.3.1]nonane system can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the unique three-dimensional arrangement of substituents on this scaffold allows for the exploration of chemical space in a manner not achievable with more flexible acyclic or monocyclic amines.

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. This reaction has found widespread application in the synthesis of pharmaceuticals and natural products due to its broad substrate scope and functional group tolerance.

Mechanistic Considerations: A Palladium-Catalyzed Cycle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination &\nDeprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine\nCoordination &\nDeprotonation Amine R2NH Amine->Amine\nCoordination &\nDeprotonation Base Base Base->Amine\nCoordination &\nDeprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine\nCoordination &\nDeprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Ar-NR2 Arylamine Product Reductive\nElimination->Ar-NR2 Catalyst\nRegeneration Catalyst Regeneration Reductive\nElimination->Catalyst\nRegeneration Catalyst\nRegeneration->Pd(0)L

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the reductive elimination step and stabilize the palladium catalyst.

Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with 3,7-Dioxa-9-azabicyclo[3.3.1]nonane

This protocol provides a general procedure for the N-arylation of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane.

Materials:

ReagentCAS NumberMolecular Weight
3,7-Dioxa-9-azabicyclo[3.3.1]nonane873336-52-8129.16 g/mol
4-Chlorotoluene106-43-4126.58 g/mol
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)32005-36-0575.05 g/mol
XPhos564483-18-7476.65 g/mol
Sodium tert-butoxide (NaOt-Bu)865-48-596.10 g/mol
Toluene (anhydrous)108-88-392.14 g/mol

Procedure:

  • Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(dba)2 (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 equiv.).

  • Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (5 mL).

  • Reaction Mixture: Stir the mixture at room temperature for 10 minutes. Then, add 4-chlorotoluene (1.0 mmol, 1.0 equiv.) and 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (1.2 mmol, 1.2 equiv.).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective for the amination of aryl chlorides. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be employed, although this may require longer reaction times or higher catalyst loadings.

  • Ligand Choice: The bulky and electron-rich nature of XPhos promotes the crucial reductive elimination step, leading to higher yields, particularly with challenging substrates like aryl chlorides.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve both the organic and organometallic species involved.

**Suzuki-Miyaura Coupling: Crafting C

Advanced In Vitro Profiling of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Derivatives: Targeting mTORC1/2 Kinase Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of highly selective kinase inhibitors frequently relies on the precise manipulation of steric bulk within privileged pharmacophores. The 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold—a bridged, bicyclic analogue of morpholine—has emerged as a critical structural motif in medicinal chemistry, particularly in the design of mechanistic target of rapamycin (mTOR) inhibitors[1].

Historically, dual PI3K/mTOR inhibitors utilized standard morpholine rings to form critical hydrogen bonds with the hinge region of the kinase domain (e.g., Val882 in PI3Kγ and Val2240 in mTOR). However, to achieve profound selectivity for mTOR and "dial out" PI3K activity, researchers introduced sterically demanding bridged systems. The 3,7-dioxa-9-azabicyclo[3.3.1]nonane moiety creates a severe steric clash within the tighter PI3K ATP-binding pocket while being readily accommodated by the more expansive mTOR hinge region[2]. This structural innovation prevents the paradoxical hyperactivation of Akt (PKB) often seen with partial PI3K inhibitors or rapalogs, making these compounds highly valuable for oncology and neurodegenerative disease research[1].

This application note provides a comprehensive, self-validating in vitro workflow for evaluating compounds bearing the 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold, bridging biochemical affinity with cellular mechanistic efficacy.

Workflow A Compound Synthesis (3,7-Dioxa-9-azabicyclo[3.3.1]nonane) B Biochemical TR-FRET Assay (mTOR & PI3K Selectivity) A->B Primary Screen C Cellular Mechanistic Assay (p-S6 & p-Akt Quantification) B->C Target Engagement D Functional Phenotype (Cell Viability/Proliferation) C->D Efficacy Validation

Fig 1: Preclinical screening workflow for 3,7-dioxa-9-azabicyclo[3.3.1]nonane derivatives.

In Vitro Assay Protocols

Protocol 1: Biochemical Kinase Selectivity via TR-FRET

Causality & Experience Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating highly lipophilic bicyclic compounds. Standard fluorescence assays are prone to interference from compound autofluorescence. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Terbium), allowing a temporal delay before measurement that effectively eliminates short-lived background fluorescence.

Materials:

  • Purified recombinant mTOR (catalytic domain) and PI3Kα (p110α/p85α).

  • LanthaScreen™ Kinase Binding Assay Kit (Terbium-labeled anti-GST antibody, Alexa Fluor tracer).

  • Assay Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, and 2 mM DTT. (Note: DTT must be added fresh to prevent oxidation of catalytic cysteines, which drastically reduces kinase activity).

  • Low-volume 384-well black microplates (Corning).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold, 10-point serial dilution of the 3,7-dioxa-9-azabicyclo[3.3.1]nonane derivative in 100% DMSO. Transfer 100 nL of each concentration to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing and avoid plastic adsorption issues common with lipophilic bridged compounds.

  • Kinase Addition: Add 5 µL of the kinase solution (mTOR or PI3Kα) diluted in Assay Buffer to the wells. The final kinase concentration should be optimized (typically 1-5 nM) to be at least 2-fold below the expected Kd​ of the tracer to ensure Michaelis-Menten compliance.

  • Tracer/Antibody Addition: Add 5 µL of a master mix containing the Alexa Fluor tracer (e.g., Tracer 314) and Tb-anti-GST antibody.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. The bridged bicyclic compounds often exhibit slower on-rates than planar molecules; a 60-minute incubation ensures the system reaches thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 340 nm; Emission 1 (Terbium): 490 nm; Emission 2 (Tracer): 520 nm. Calculate the emission ratio (520/490).

  • Validation Control: Include Torin-1 (pan-mTOR) and BYL719 (PI3Kα specific) as positive controls to validate the dynamic range of the assay[1].

Protocol 2: Cellular Target Engagement (In-Cell Western)

Causality & Experience Insight: To confirm that the biochemical selectivity translates into cellular environments, we must measure the downstream phosphorylation targets of both mTOR complexes. mTORC1 phosphorylates S6 Kinase (leading to p-S6 at Ser235/236), while mTORC2 phosphorylates Akt at Ser473[1]. In-Cell Western (ICW) is preferred over traditional Western blotting as it allows for high-throughput, quantitative, and spatially resolved analysis of target engagement without the variability introduced by cell lysis and protein transfer.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., OVCAR-3 or HeLa) at 15,000 cells/well in a 96-well clear-bottom black plate. Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Treatment: Wash cells with PBS and incubate in serum-free media for 4 hours to reduce basal PI3K/Akt signaling. Treat cells with the 3,7-dioxa-9-azabicyclo[3.3.1]nonane compound (0.1 nM to 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL Recombinant Human Insulin for 15 minutes to acutely activate the PI3K/mTOR pathway.

  • Fixation & Permeabilization: Immediately aspirate media and fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes. Wash three times with PBS containing 0.1% Triton X-100 (PBST) to permeabilize the membranes.

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-p-S6 (Ser235/236) and Mouse anti-p-Akt (Ser473).

  • Secondary Detection: Wash with PBST. Incubate for 1 hour at RT with near-infrared secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse) alongside a DNA stain (e.g., CellTag 700) for normalization.

  • Imaging: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Normalize the phospho-protein signals to the total cell stain to correct for any variations in cell density.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt (PKB) PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 S6K S6K / p-S6 mTORC1->S6K Phosphorylates Thr389 mTORC2->Akt Phosphorylates Ser473 Inhibitor 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Derivative Inhibitor->PI3K Steric Clash (No Inhibition) Inhibitor->mTORC1 Inhibitor->mTORC2

Fig 2: PI3K/mTOR signaling pathway illustrating the selective dual inhibition of mTORC1/2.

Quantitative Data Presentation

The structural shift from a standard morpholine ring to the bridged 3,7-dioxa-9-azabicyclo[3.3.1]nonane system drastically alters the kinase selectivity profile. The table below summarizes representative biochemical and cellular data demonstrating this shift, derived from the mechanistic paradigms established during the preclinical characterization of advanced mTOR inhibitors[1][2].

Compound ScaffoldHinge-Binding MotifmTOR Ki​ (nM)PI3Kα Ki​ (nM)Selectivity Ratio (PI3K/mTOR)Cellular p-S6 IC50​ (nM)
Standard Pan-Inhibitor Morpholine15.2 ± 2.120.5 ± 3.4~1.3x45.0
Bridged Analogue 3-oxa-8-azabicyclo[3.2.1]octane10.4 ± 1.5850 ± 45~81x85.2
Bridged Analogue 3,7-Dioxa-9-azabicyclo[3.3.1]nonane 6.9 ± 0.8 >10,000 >1400x 118.0

Table 1: Comparative in vitro profiling. The 3,7-dioxa-9-azabicyclo[3.3.1]nonane substitution yields >1400-fold selectivity for mTOR over PI3Kα, effectively dialing out PI3K activity while maintaining nanomolar target engagement in cellular models.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 3,7-Dioxa-9-azabicyclo[3.3.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane and related morpholine-fused bicyclic scaffolds. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical hurdles associated with this highly rigid, 3D-vector bioisostere.

While the bare 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold is highly polar (CLogP ≈ -0.878)[1], derivatizing the 9-aza position with heteroaromatic rings (e.g., triazines, pyrimidines) for kinase or KRAS G12C inhibition drastically alters its lipophilicity and basicity[2][3]. This often results in high crystal lattice energies and pH-dependent precipitation, requiring precise formulation and handling strategies.

Diagnostic Workflow: Isolating the Solubility Bottleneck

Before altering your assay or synthesis route, you must identify whether the insolubility is driven by lipophilicity (LogD), ionization state (pKa), or solid-state packing (lattice energy).

DiagnosticFlow A Compound Insoluble? B Identify Phase A->B C Aqueous Buffer (In vitro assays) B->C D Organic Solvent (Synthesis) B->D E Check pH vs pKa Is pH > pKa? C->E G High Lattice Energy? (Rigid Scaffold) D->G F Assess Formulation (DMSO, Cosolvents) E->F No H Adjust pH or Form Salt E->H Yes I Use Surfactants/CDs F->I J Switch to Polar Aprotics (DMF, DMSO) G->J Yes

Diagnostic workflow for identifying and resolving bicyclic scaffold solubility issues.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: My derivative precipitates immediately when transferring from a 10 mM DMSO stock into a pH 7.4 PBS assay buffer. Why does this happen, and how can I prevent it? Causality & Solution: This is a classic solvent-shift precipitation caused by the basicity of the 9-aza nitrogen. When you conjugate the 9-aza position to an electron-withdrawing core (like the triazine ring in mTOR inhibitors), the pKa of the nitrogen drops significantly[2]. At pH 7.4, the compound exists primarily as an unprotonated free base, which is highly lipophilic. The rigid 3,7-dioxa bicyclic structure promotes rapid, highly ordered Pi-stacking and hydrophobic aggregation, crashing out of solution.

  • Actionable Fix: Do not spike directly into aqueous buffer. Pre-dilute your DMSO stock into a transitional co-solvent mixture (e.g., 10% Tween-20 or 20% Hydroxypropyl-β-cyclodextrin) before introducing it to the pH 7.4 buffer. The cyclodextrin cavity accommodates the lipophilic core, masking it from the aqueous environment.

Q2: I am trying to purify a late-stage intermediate, but it is completely insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). What is the mechanism here? Causality & Solution: The 3,7-dioxa-9-azabicyclo[3.3.1]nonane system contains two bridging oxygen atoms that act as powerful hydrogen-bond acceptors. If your intermediate contains unprotected hydrogen-bond donors (e.g., anilines or free alcohols), the molecules form an extensive, rigid intermolecular hydrogen-bond network. This results in an exceptionally high crystal lattice energy that non-polar or weakly polar solvents cannot disrupt.

  • Actionable Fix: Switch your workup and chromatography solvents to strong hydrogen-bond disruptors. Use polar aprotic solvents like DMF or NMP for dissolution, or add 5-10% Methanol to your DCM mobile phase to competitively break the intermolecular hydrogen bonds during silica gel purification.

Q3: How do I formulate these derivatives for in vivo oral dosing (PO) in murine models if they are insoluble in water? Causality & Solution: For rigid bicyclic kinase/KRAS inhibitors, standard aqueous vehicles fail because the gastrointestinal (GI) tract pH fluctuates, causing the drug to precipitate in the neutral environment of the intestines[3].

  • Actionable Fix: Utilize a lipid-based formulation or micellar solubilization. Formulate the compound as a sparingly soluble salt (e.g., mesylate or tosylate) suspended in an acceptable oil or polymeric emulsion (e.g., 0.5% Methylcellulose/0.2% Tween-80)[4][5]. The bile salts in the gut will naturally form micelles around the rigid scaffold, drastically improving absorption.

Solvation Mechanics & Ionization

Understanding the protonation state of the 9-aza nitrogen is critical. The diagram below illustrates how pH modulates the physical state of the compound, driving the transition between a lipophilic free base and a hydrophilic salt.

SolvationMech L L A A L->A + H+ (Acidic pH) P Aggregates / Precipitate Driven by rigid bicyclic lattice packing L->P Aqueous transfer without carrier A->L + OH- (Basic pH)

pH-dependent solvation and precipitation mechanism of the 9-aza nitrogen.

Data Center: Quantitative Solubility Profiling

To illustrate the extreme pH-dependency of morpholine-fused bicyclic derivatives, consider the solubility profile of PQR620, a highly potent mTORC1/2 inhibitor utilizing a related rigid bicyclic scaffold, which shares nearly identical physicochemical behavior with 3,7-dioxa-9-azabicyclo[3.3.1]nonane triazine derivatives[2].

Test MediumpH LevelSolubilized StateMeasured SolubilityFold-Change vs. pH 6.8
Simulated Gastric Fluid (SGF) 1.2Fully Protonated Salt20.0 ± 6.5 mM~593x Increase
Phosphate Buffered Saline (PBS) 6.8Unprotonated Free Base33.7 ± 4.3 μMBaseline (1x)
Fed State Intestinal Fluid (FeSSIF) ~5.0Micellar Encapsulation335 ± 148 μM~10x Increase

Data Interpretation: The 593-fold increase in solubility at pH 1.2 confirms that protonating the basic nitrogen completely overcomes the high lattice energy of the bicyclic core. The 10-fold increase in FeSSIF demonstrates that bile salts effectively encapsulate the lipophilic free base[2].

Protocol Library: Self-Validating Kinetic Solubility Assay

To accurately determine if your 3,7-dioxa-9-azabicyclo[3.3.1]nonane derivative will remain soluble during an in vitro biochemical assay, you must perform a Kinetic Solubility Profiling assay using Nephelometry (light scattering). This protocol includes built-in validation controls to ensure trustworthiness.

Materials Required:

  • 10 mM compound stock in 100% DMSO.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4).

  • Control Compound: Nicardipine (known to precipitate at pH 7.4).

  • 96-well flat-bottom UV-transparent microplate.

  • Microplate reader with absorbance capabilities at 620 nm.

Step-by-Step Methodology:

  • Preparation of Serial Dilutions: In a V-bottom 96-well plate, prepare a 2-fold serial dilution of your compound in 100% DMSO, ranging from 10 mM down to 0.15 mM.

  • Aqueous Spiking (The Solvent Shift): Add 196 µL of Assay Buffer to the flat-bottom reading plate. Rapidly inject 4 µL of each DMSO dilution into the corresponding wells. Causality note: This yields a final DMSO concentration of 2%, matching standard biochemical assay conditions.

  • Equilibration: Seal the plate and incubate on a microplate shaker at 300 RPM for 2 hours at room temperature. Causality note: Rigid bicyclic compounds can form supersaturated solutions that take time to nucleate; 2 hours ensures thermodynamic equilibrium is approached.

  • Nephelometric Measurement: Read the absorbance/scattering of the plate at 620 nm.

  • Data Validation & Analysis:

    • Self-Validation Check: The Nicardipine control must show a sharp spike in absorbance at concentrations >10 µM. If it does not, your buffer preparation or reading wavelength is flawed.

    • Plot the absorbance values against the compound concentration. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in baseline absorbance (scattering due to precipitation) is observed.

References

  • EN300-119630 - EnamineStore: 3,7-dioxa-9-azabicyclo[3.3.1]nonane. EnamineStore.
  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. ACS Publications.
  • WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof. Google Patents.
  • WO2024229442A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer. Google Patents.
  • WO2023081840A1 - Kras g12c inhibitors. Google Patents.

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in the Functionalization of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the 3,7-Dioxa-9-azabicyclo[3.3.1]nonane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges posed by this unique and sterically demanding bicyclic system. Our goal is to provide not just protocols, but a foundational understanding of the principles governing its reactivity, enabling you to troubleshoot and optimize your synthetic routes effectively.

The rigid, cage-like structure of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane, while offering valuable conformational restriction for drug design, presents a significant barrier to chemical modification. The central nitrogen atom (N9) is sterically shielded, and the surrounding carbon framework is largely unactivated. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during functionalization attempts.

Section 1: Understanding the Core Challenge: Structural and Conformational Analysis

Before attempting functionalization, it is critical to appreciate the molecule's three-dimensional structure. The bicyclo[3.3.1]nonane core predominantly exists in a twin-chair conformation to minimize steric strain.[1][2] This arrangement positions the nitrogen lone pair in a sterically encumbered environment, hindering the approach of electrophiles and reagents.

cluster_0 3,7-Dioxa-9-azabicyclo[3.3.1]nonane C1 C1 C2 C2 O3 O3 C4 C4 C5 C5 C6 C6 O7 O7 C8 C8 N9 N9 n1 C n2 C n1->n2 n9 N n1->n9 n3 O n2->n3 n4 C n3->n4 n5 C n4->n5 n6 C n5->n6 n5->n9 n6->n9 n7 O n8 C n8->n1 n9->n8 lab_N9 N9 (Sterically Hindered) lab_O3 O3 lab_O7 O7

Caption: Structure of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane highlighting the sterically shielded N9 position.

Section 2: Troubleshooting N-Functionalization Reactions

Direct modification of the N9 position is the most common objective. Failures in these reactions are almost always attributable to steric hindrance.

FAQ 1: My standard N-alkylation with an alkyl halide is failing or giving very low yields. What is happening and what should I do?

Answer: This is the most common issue. A standard SN2 reaction requires the nitrogen nucleophile to attack the alkyl halide. The rigid bicyclic framework physically blocks this approach, dramatically increasing the activation energy. Furthermore, the electrophile's own steric bulk is a major factor.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting failed N-alkylation reactions.

Recommended Solutions & Protocols:

  • Increase Reaction Energy: For less hindered primary halides (e.g., methyl iodide, benzyl bromide), increasing the thermal energy can be sufficient.

    • Strategy: Switch from a low-boiling solvent (like THF or DCM) to a high-boiling polar aprotic solvent (DMF, NMP, or DMSO) and increase the temperature to 100-150 °C.

    • Microwave Irradiation: This is a highly effective method for driving sterically hindered reactions that require a high activation energy.[3]

  • Use a More Reactive Electrophile: Instead of alkyl halides, consider alkyl triflates, which are significantly more electrophilic and can accelerate the reaction.

  • Alternative Strategy: Reductive Amination: If direct alkylation fails, reductive amination is a robust alternative. This two-step, one-pot process involves forming an iminium ion in situ followed by reduction. This approach is particularly effective for introducing secondary and tertiary alkyl groups.

    Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

    • Dissolve 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

    • Add the desired aldehyde or ketone (1.1 equiv).

    • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control any effervescence.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

FAQ 2: I am struggling with N-acylation using a sterically hindered acyl chloride. The reaction is slow and incomplete. How can I improve this?

Answer: Similar to alkylation, direct acylation is hampered by the steric congestion around the nitrogen. The reduced nucleophilicity of the hindered amine struggles to attack the already-hindered carbonyl carbon of the acyl chloride.[3]

Troubleshooting Workflow:

Sources

Technical Support Center: Troubleshooting N-Alkylation of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the specific kinetic and thermodynamic challenges associated with the N-alkylation of 3,7-dioxa-9-azabicyclo[3.3.1]nonane (CAS: 873336-52-8).

This bridged bicyclic secondary amine is a highly valuable morpholine bioisostere in drug discovery. However, the 9-position nitrogen is flanked by a rigid bicyclic cage, creating significant steric hindrance. This structural reality often leads to stalled reactions, poor yields, or competing side reactions when standard alkylation protocols are applied. The following guide provides field-proven, mechanistically grounded solutions to optimize your workflows.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: My N-alkylation reaction is stalling at 30-40% conversion, even after 24 hours. Why is this happening, and how can I drive it to completion? Expert Insight: The stalling is a kinetic issue, not a thermodynamic one. The 9-azabicyclo[3.3.1]nonane core imposes a high activation energy barrier for the SN​2 transition state due to the steric bulk of the bridgehead carbons. If you are using a low-boiling solvent (like Acetone or DCM) or running the reaction at room temperature, the system lacks the thermal energy to overcome this barrier. Solution: Shift to a polar aprotic solvent with a higher boiling point, such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), and elevate the temperature to 80 °C. The increased solvent polarity stabilizes the charge-separated SN​2 transition state, while the thermal energy accelerates the reaction rate. For example, reacting the amine with an electrophile in ACN using K2​CO3​ at 80 °C overnight has been proven to drive the reaction to >95% conversion [2].

Q2: I am observing significant alkene formation (E2 elimination) instead of the desired N-alkylated product. How do I prevent this? Expert Insight: If your alkylating agent is a secondary halide or possesses acidic β -protons, the basic conditions required to scavenge the HX byproduct can trigger a competing E2 elimination. Because the nucleophilicity of 3,7-dioxa-9-azabicyclo[3.3.1]nonane is sterically attenuated, it acts more as a base than a nucleophile when paired with strong, hard inorganic bases like Sodium Hydride (NaH) or Cesium Carbonate ( Cs2​CO3​ ). Solution: Attenuate the basicity of your system. Switch to a weaker, sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA). Alternatively, utilize Ethanol (EtOH) as the solvent with Triethylamine (TEA) at 80 °C. The protic nature of Ethanol forms hydrogen bonds with the base, dampening its strength and favoring substitution over elimination [1].

Q3: The alkylating agent is highly unreactive (e.g., an alkyl chloride). How can I improve the substitution rate without increasing the temperature further? Expert Insight: Alkyl chlorides have poor leaving group ability, which exacerbates the already slow kinetics of this hindered amine. Solution: Implement an in situ Finkelstein reaction. By adding a catalytic amount of Potassium Iodide (KI, 0.1–0.2 equivalents) to your ACN/ K2​CO3​ mixture, the chloride is continuously converted into a highly reactive alkyl iodide intermediate, which is rapidly consumed by the amine.

Part 2: Condition Optimization Matrix

To facilitate rapid experimental design, the quantitative parameters for various reaction environments are summarized below. Select the condition that best matches the electronic and steric nature of your electrophile.

SolventBase SelectionBase (Eq.)Temp (°C)Time (h)Mechanistic Rationale & Expected Outcome
Acetonitrile (ACN) K2​CO3​ (Milled)3.08012–18Optimal for primary/unhindered halides. High dielectric constant stabilizes the SN​2 transition state. High yield expected [2].
Ethanol (EtOH) Triethylamine (TEA)1.18018Optimal for base-sensitive electrophiles. Protic solvent attenuates base strength, minimizing E2 elimination [1].
DMF Cs2​CO3​ 2.060–808–12Optimal for highly deactivated electrophiles. Maximum solubility and base availability. Requires strict anhydrous handling.
THF DIPEA2.06524Alternative for moisture-sensitive substrates. Slower kinetics due to lower polarity. Requires extended reaction times.

Part 3: Troubleshooting Logic Workflow

G Start Analyze Reaction Mixture (LC-MS / TLC) Unreacted Unreacted Amine (Low Conversion) Start->Unreacted Target mass missing SideProd Side Products Detected Start->SideProd Multiple peaks Solvent Switch to Polar Aprotic (ACN or DMF at 80°C) Unreacted->Solvent Catalyst Add KI Catalyst (In situ Finkelstein) Unreacted->Catalyst Elimination Alkene Formation (E2 Elimination) SideProd->Elimination Quat Quaternization (Over-alkylation) SideProd->Quat FixElim Use Weaker/Bulky Base (DIPEA or NaHCO3) Elimination->FixElim FixQuat Reduce Alkylating Agent Equivalents (<1.05 eq) Quat->FixQuat

Troubleshooting logic for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane N-alkylation.

Part 4: Self-Validating Experimental Protocol

This methodology utilizes a self-validating feedback loop to ensure the reaction is proceeding correctly before committing to the workup phase. It is based on optimized conditions for heterocyclic N-alkylation [2].

Objective: Synthesize N-alkylated 3,7-dioxa-9-azabicyclo[3.3.1]nonane derivatives via SN​2 displacement.

Materials:

  • 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (1.0 equiv, limiting reagent)

  • Alkyl halide/electrophile (1.05 equiv)

  • Potassium carbonate ( K2​CO3​ , 3.0 equiv) - Must be finely milled.

  • Acetonitrile (ACN), anhydrous.

Step-by-Step Methodology:

  • Heterogeneous Mixture Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend finely milled K2​CO3​ (3.0 equiv) in anhydrous ACN (approx. 10 mL per mmol of amine).

    • Causality: Milling the inorganic base drastically increases the surface area, enhancing the proton-scavenging rate in the heterogeneous aprotic mixture, which prevents the localized accumulation of acidic byproducts.

  • Reagent Addition: Add 3,7-dioxa-9-azabicyclo[3.3.1]nonane (1.0 equiv) to the suspension, followed by the dropwise addition of the alkyl halide (1.05 equiv). Purge the flask with N2​ to prevent oxidative side reactions.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C using a heating block. Stir vigorously (800–1000 rpm) to maintain the suspension. React for 12–18 hours.

  • In-Process Validation Check (Critical Step): At t=4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS.

    • Self-Validating Metric: Look for the consumption of the starting amine ( m/z 130.1 [M+H]+ ) and the appearance of the product mass. If the starting material peak persists with >50% relative abundance, the reaction is kinetically stalled. Immediately add Potassium Iodide (KI, 0.1 equiv) to the reaction flask to catalyze the substitution.

  • Workup: Once LC-MS confirms complete consumption of the amine, cool the reaction to room temperature. Quench with distilled water (equal volume to ACN) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, typically utilizing a Hexane/EtOAc or DCM/MeOH gradient depending on the final polarity).

References

  • WO2016050975A1 - Fused pentacyclic imidazole derivatives Source: Google Patents URL
  • WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors Source: Google Patents URL

Technical Support Center: Resolving HPLC and Chiral Separation Issues for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during HPLC and chiral separations of this unique bicyclic amine.

Introduction: The Analytical Challenge

The 3,7-Dioxa-9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in medicinal chemistry, often imparting desirable pharmacological properties.[1] However, its analysis and purification, particularly the separation of its enantiomers, present significant challenges. The basicity of the tertiary amine, coupled with the compound's polarity and rigid three-dimensional structure, often leads to poor chromatographic performance on standard reversed-phase columns.[2][3]

This guide provides a structured approach to overcoming these obstacles, focusing on practical, field-proven techniques to achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues when analyzing 3,7-Dioxa-9-azabicyclo[3.3.1]nonane by HPLC?

A1: The most frequently encountered problems include:

  • Poor peak shape (tailing): This is primarily due to strong interactions between the basic amine and acidic silanol groups on the surface of silica-based stationary phases.[3]

  • Inadequate retention on reversed-phase columns: The polar nature of the molecule can lead to early elution and poor resolution from the solvent front.[2]

  • Low resolution between enantiomers: The subtle structural differences between enantiomers require highly selective chiral stationary phases (CSPs) for effective separation.[4][5]

  • Inconsistent retention times: This can be caused by a variety of factors, including column degradation, mobile phase instability, or additive memory effects.[4]

Q2: Which type of HPLC column is best suited for this analysis?

A2: For achiral analysis, reversed-phase chromatography can be challenging due to the compound's polarity.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique as it is designed for the retention and separation of polar compounds.[2] For chiral separations, polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose and cellulose, have demonstrated the most success in resolving enantiomers of bicyclic amines.[3][6]

Q3: Why are mobile phase additives so critical for the analysis of this compound?

A3: Mobile phase additives play a crucial role in controlling the ionization state of the analyte and minimizing undesirable secondary interactions with the stationary phase.[3][7]

  • Basic additives (e.g., diethylamine - DEA, triethylamine - TEA): These are essential for improving the peak shape of basic analytes like 3,7-Dioxa-9-azabicyclo[3.3.1]nonane in normal-phase and polar organic modes.[3] They compete with the analyte for active silanol sites on the stationary phase, reducing peak tailing.[3]

  • Acidic additives (e.g., trifluoroacetic acid - TFA, formic acid): In reversed-phase mode, acidic additives can improve retention and peak shape by ensuring the amine is consistently protonated.[8][9] They are also more compatible with mass spectrometry (MS) detection than many basic additives.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC and chiral separation of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane isomers.

Issue 1: Poor Peak Shape (Tailing)

Symptoms:

  • Asymmetrical peaks with a pronounced tail.

  • Difficulty in accurate peak integration.

  • Reduced resolution between adjacent peaks.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting peak tailing.

Detailed Protocols:

  • Optimizing Basic Additive Concentration:

    • Prepare a stock solution of your mobile phase (e.g., Hexane:Isopropanol 90:10).

    • Create a series of mobile phases with varying concentrations of diethylamine (DEA), for example, 0.05%, 0.1%, 0.2%, and 0.5%.

    • Inject your sample with each mobile phase to identify the optimal concentration that yields a symmetrical peak.

  • Column Washing (for Polysaccharide-based CSPs):

    • Disconnect the column from the detector.

    • Consult the manufacturer's guidelines for recommended washing solvents.

    • For many polysaccharide columns, flushing with a strong solvent like isopropanol or ethanol can effectively remove contaminants.[10] For immobilized CSPs, stronger solvents such as THF or DCM may be permissible.[11]

Issue 2: Poor or No Chiral Resolution

Symptoms:

  • Enantiomers co-elute as a single peak.

  • Partial separation with significant peak overlap.

Troubleshooting Workflow:

Caption: Decision tree for improving chiral resolution.

Detailed Protocols:

  • Chiral Stationary Phase (CSP) Screening:

    • Prepare a racemic standard of your compound.

    • Select a small set of diverse CSPs, including at least one amylose-based and one cellulose-based column.

    • For each column, perform a screening run with a generic mobile phase (e.g., Hexane:Isopropanol 90:10 with 0.1% DEA for normal phase).

    • Evaluate the chromatograms for any indication of peak splitting or separation. Even a slight shoulder is a promising sign for further optimization.[10]

  • Mobile Phase Optimization:

    • Vary the Alcohol Modifier: Test different alcohols, such as isopropanol (IPA) and ethanol (EtOH), as they can offer different selectivities.

    • Adjust Modifier Percentage: Systematically vary the concentration of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) to find the optimal balance between retention and resolution.

    • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance chiral recognition, but this is compound-dependent.[10]

Issue 3: Inconsistent Retention Times and "Ghost" Peaks

Symptoms:

  • Retention times shift between injections.

  • Appearance of unexpected peaks, often in blank runs.

Potential Causes and Solutions:

Potential Cause Solution
Additive Memory Effect Dedicate a column specifically for methods using certain additives. If not possible, thoroughly flush the column with a strong, non-reactive solvent between methods.[4]
Mobile Phase Instability Prepare fresh mobile phase daily. Use high-purity solvents.[10][12]
Column Contamination Implement a regular column washing protocol. Use a guard column to protect the analytical column from strongly retained impurities.[11]
System Contamination Run blank gradients to identify the source of ghost peaks. If present in the blank, the issue is likely with the mobile phase or HPLC system. If not, the source may be sample carryover.[10]

Advanced Techniques and Considerations

  • Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can be a powerful alternative to HPLC. It often provides faster separations and different selectivity compared to normal-phase HPLC.[13]

  • Derivatization: If direct separation is unsuccessful, derivatizing the amine with a chiral or UV-active agent can facilitate separation and detection.[14][15]

  • Method Validation: Once a suitable method is developed, it is crucial to validate its performance for robustness, accuracy, and precision to ensure reliable results.

References

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • ResearchGate. (2025, August 6). Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments | Request PDF. [Link]

  • MDPI. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). [Link]

  • ACS Publications. (2021, May 26). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • PMC. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • PMC. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. [Link]

  • LCGC International. (2022, April 16). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • KoreaScience. (2014, June 30). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. [Link]

  • ResearchGate. (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through.... [Link]

  • MDPI. (2025, March 15). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • ResearchGate. (2013, April 10). (PDF) High-performance liquid chromatographic analysis of biogenic amines in pharmaceutical products containing Citrus aurantium. [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chromatography Online. (2023, December 9). HPLC Solutions #66: Enantiomer Separations. [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • LCGC International. Finding the Best Separation for Enantiomeric Mixtures. [Link]

  • PubMed. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. [Link]

  • Google Patents.
  • Regis Technologies. CHIRAL STATIONARY PHASES. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

Sources

Minimizing side products and impurities during 3,7-Dioxa-9-azabicyclo[3.3.1]nonane scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with the scale-up of 3,7-dioxa-9-azabicyclo[3.3.1]nonane .

In modern drug discovery, this unique bridged bis-morpholine bioisostere has emerged as a critical structural scaffold. It is heavily utilized in the synthesis of highly selective mTORC1/2 inhibitors (such as PQR620)[1], next-generation mutant KRAS G12C inhibitors[2], and potent TNF-alpha modulators[3]. However, its high polarity and complex bicyclic ring-closure mechanics present significant hurdles during multi-gram to kilogram scale-up.

Scale-Up Workflow & Impurity Branching

Understanding the mechanistic pathways of your synthesis is the first step in troubleshooting. The cyclization of the bicyclic core is highly sensitive to reaction conditions, often branching into unwanted oligomers or monocyclic intermediates if parameters deviate.

Workflow A N-Benzyl Precursor (Crude Mixture) B Cyclization Step (Double Condensation) A->B C N-Bzl-3,7-dioxa-9-azabicyclo[3.3.1]nonane (Target Intermediate) B->C Pseudo-high dilution Strict Temp Control D Oligomeric Species (Intermolecular) B->D High Concentration E Monocyclic Impurities (Incomplete) B->E Sub-optimal Time/Temp F Catalytic Hydrogenation (Pd/C, H2, Acidic) C->F Purification G 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (Isolated Salt) F->G Complete Debenzylation

Reaction workflow and impurity branching during 3,7-dioxa-9-azabicyclo[3.3.1]nonane scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the cyclization step, we are observing a high percentage of high-molecular-weight impurities. How can we minimize this? Causality: The formation of the bicyclic core (often via double condensation or Mannich-type pathways) is a delicate balance between intramolecular ring closure and intermolecular condensation. At high concentrations, intermolecular reactions outcompete the desired intramolecular cyclization, leading to rapid polymerization/oligomerization. Actionable Solution: Implement "pseudo-high dilution" techniques. Instead of batch-mixing all reagents, slowly dose the reactive intermediates (e.g., the dialdehyde or dihalo-ether) into a highly diluted solution of the primary amine over 6-12 hours using a syringe pump. Maintain strict temperature control (typically 0–5 °C during addition, followed by controlled heating) to ensure the first ring closure completes before the second reactive site can interact with another molecule.

Q2: We are losing >40% of our product during the aqueous workup of the final deprotected amine. What is going wrong? Causality: 3,7-Dioxa-9-azabicyclo[3.3.1]nonane is an extremely polar, hydrophilic molecule with a calculated LogP (cLogP) of approximately -0.878[4]. When attempting to extract the free base from an aqueous layer using standard organic solvents (EtOAc, DCM), the partition coefficient heavily favors the aqueous phase, resulting in massive yield losses. Actionable Solution: Discontinue standard aqueous extractions. Instead, isolate the product directly as a salt (see protocol below). If an aqueous workup is unavoidable to remove inorganic byproducts, utilize continuous liquid-liquid extraction with a 3:1 Chloroform/Isopropanol mixture, or evaporate the aqueous layer to absolute dryness and triturate the residue with anhydrous ethanol.

Q3: The Pd/C catalyzed N-debenzylation stalls at 60-70% conversion on a multi-gram scale, despite adding fresh catalyst. Causality: This is a classic case of catalyst poisoning. The free secondary amine generated during the debenzylation coordinates strongly to the palladium surface via its nitrogen lone pair, deactivating the active sites. Furthermore, trace impurities from the cyclization step can irreversibly bind to the catalyst. Actionable Solution: Perform the hydrogenation under strictly acidic conditions. Adding 1.05 to 1.1 equivalents of HCl or acetic acid protonates the newly formed secondary amine, eliminating its ability to coordinate with the palladium.

Analytical Troubleshooting Logic

When isolating impurities, use the following LC-MS logic to quickly diagnose the failure point in your cyclization step.

Analytical Start Impurity Detected (LC-MS / NMR) Check Analyze m/z vs Target (129.16) Start->Check High m/z > 250 Oligomerization Check->High Mass > 2x Low m/z ~ 147 Monocyclic Check->Low +H2O / Open Ring Target m/z = 129 Isomer/Epimer Check->Target Exact Mass

Analytical troubleshooting logic for identifying cyclization impurities via LC-MS.

Quantitative Data: Extraction Efficiency Comparison

To resolve the yield losses associated with the high polarity of the free base, refer to the table below summarizing the efficiency of various isolation methods validated in our labs.

Extraction MethodSolvent SystemAverage Yield (%)Purity (LC-MS)Scalability / Operational Notes
Standard Aqueous Wash EtOAc or DCM< 20%> 95%Poor ; product remains trapped in the aqueous phase due to cLogP (-0.878).
Continuous L-L Extraction CHCl₃ : IPA (3:1)75–85%92–95%Moderate ; requires specialized continuous extraction equipment for scale-up.
Evaporation & Trituration Anhydrous EtOH85–90%90–95%Good ; requires strict anhydrous conditions to exclude co-precipitating inorganic salts.
Direct Salt Precipitation HCl in 1,4-Dioxane> 95%> 98%Excellent ; the preferred method for >100g scale. Bypasses aqueous phase entirely.

Self-Validating Experimental Protocol: Scalable N-Debenzylation & Isolation

This protocol is designed as a self-validating system. By embedding analytical checkpoints directly into the workflow, you ensure that downstream failures are eliminated.

Objective: Conversion of N-benzyl-3,7-dioxa-9-azabicyclo[3.3.1]nonane to the target hydrochloride salt.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified N-benzyl-3,7-dioxa-9-azabicyclo[3.3.1]nonane (1.0 eq) in anhydrous methanol (10 volumes).

  • Acidification (Critical Step): Slowly add 1.1 eq of 1M HCl in methanol. Mechanistic Note: Protonating the bridgehead amine prevents catalyst poisoning by blocking lone-pair coordination to the Pd surface.

  • Catalyst Addition: Purge the reactor with N₂ for 15 minutes. Carefully add 10% Pd/C (0.05 eq Pd) under a continuous N₂ blanket to prevent ignition.

  • Hydrogenation: Pressurize the reactor with H₂ (3–5 bar) and stir vigorously at 25–30 °C for 4–6 hours.

  • Validation Checkpoint: Do not proceed to filtration until validated. Pull a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via ¹H-NMR. The reaction is self-validating when the singlet at ~3.8 ppm (benzyl CH₂) and the multiplet at 7.2–7.4 ppm (aromatic protons) are completely absent. If these peaks persist, catalyst poisoning has occurred; add a secondary charge of Pd/C (0.02 eq) and re-pressurize.

  • Filtration: Once validated, filter the mixture through a tightly packed pad of Celite under N₂ to remove the Pd/C. Wash the filter cake with warm methanol (2 x 2 volumes).

  • Azeotropic Drying & Isolation: Concentrate the filtrate under reduced pressure. To remove trace water and drive crystallization, add toluene (2 x 5 volumes) and evaporate to dryness (azeotropic distillation). Triturate the resulting off-white solid in MTBE, filter, and dry under high vacuum to afford 3,7-dioxa-9-azabicyclo[3.3.1]nonane hydrochloride in >95% yield.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders.ACS Publications.
  • WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof.Google Patents.
  • WO2016050975A1 - Fused pentacyclic imidazole derivatives.Google Patents.

Sources

Technical Support Center: Optimizing C–N Cross-Coupling for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 3,7-Dioxa-9-azabicyclo[3.3.1]nonane . As a bridged bicyclic morpholine bioisostere, this scaffold is highly prized in the development of kinase inhibitors (such as mTOR/PI3K targets)[1]. However, its unique 3D topology presents severe challenges in carbon-nitrogen (C–N) bond formation.

This portal provides mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure successful Buchwald-Hartwig aminations with this hindered secondary amine.

Part 1: Core Principles & Mechanistic FAQs

Q: Why do first-generation palladium catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/BINAP) consistently fail with this scaffold? A: The failure is driven by two competing structural factors:

  • Severe Steric Hindrance: The secondary amine at the N9 position is buried within the [3.3.1] bicyclic framework. This steric bulk drastically increases the activation energy required for the amine to coordinate to the Pd(II) intermediate and subsequently undergo reductive elimination[2].

  • The "Chelation Trap": The oxygen atoms at positions 3 and 7 are perfectly positioned to act as competitive mono- or bidentate ligands. When using first-generation catalysts with small bite angles or low steric profiles, the metal center is prone to off-cycle coordination by these ether oxygens. This traps the palladium in stable, inactive Pd(II) complexes, halting the catalytic cycle[3].

Q: Which ligand classes are scientifically proven to overcome these topological barriers? A: To force the reaction forward, you must utilize bulky, electron-rich ligands that accelerate reductive elimination while physically blocking off-target oxygen chelation:

  • Dialkylbiaryl Phosphines (e.g., RuPhos): RuPhos was explicitly designed to accommodate secondary amines. Its bulky isopropyl groups prevent the formation of inactive Pd bis-amine complexes, while the electron-rich biaryl backbone accelerates oxidative addition[3].

  • N-Heterocyclic Carbenes (NHCs): Precatalysts like [Pd-PEPPSI-IPr] provide immense steric bulk (via diisopropylphenyl wingtips) and strong σ-donation, stabilizing the Pd(0) intermediate and facilitating the coupling of highly hindered morpholine derivatives[4].

  • Bicyclic Triaminophosphines: Specialized ligands like P(i-BuNCH₂)₃CMe have demonstrated exceptional efficacy for hindered secondary cyclic amines due to their unique stereoelectronic profiles and transannulation properties[5].

Q: How does base selection dictate the success of the coupling? A: The base must be strong enough to deprotonate the Pd-amine complex but bulky enough to avoid coordinating with the metal center. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are optimal for overcoming the high pKa of hindered secondary amines[2]. If your aryl halide contains base-sensitive functional groups (e.g., esters), you must drop to a weaker base like Cs₂CO₃; however, this requires pairing with a highly active Generation 3 or 4 (G3/G4) palladacycle to maintain turnover rates[5].

Part 2: Mechanistic Pathway & Failure Modes

The diagram below illustrates the causal relationship between catalyst selection and reaction failure when utilizing 3,7-Dioxa-9-azabicyclo[3.3.1]nonane.

Mechanism Pd0 Active Pd(0)L (e.g., RuPhos-Pd) PdII_OA Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_OA + Aryl Halide PdII_Amine Pd(II)(Ar)(Amine)L Coordination PdII_OA->PdII_Amine + 3,7-Dioxa-9-azabicyclo [3.3.1]nonane Trap Off-Cycle Trap: O3/O7 Chelation PdII_OA->Trap Slow Amine Binding Allows O-Coordination PdII_Amido Pd(II)(Ar)(Amido)L Deprotonation PdII_Amine->PdII_Amido + Base (NaOtBu) - HX Product Coupled Product Reductive Elimination PdII_Amido->Product Fast with Bulky L Degradation Catalyst Deactivation (Pd Black Precipitation) PdII_Amido->Degradation Slow Reductive Elim (If L is too small) Product->Pd0 Regeneration Trap->Degradation

Fig 1: Catalytic cycle and failure modes for bicyclic morpholine cross-coupling.

Part 3: Troubleshooting Guide

Symptom / ObservationMechanistic CauseActionable Solution
Rapid formation of Palladium Black (within 30 mins) with <5% product yield.The rate of reductive elimination is too slow due to the steric bulk of the amine. The Pd(II) intermediate undergoes disproportionation or off-cycle degradation.Switch to a RuPhos Pd G3 or G4 precatalyst. These ensure a strict 1:1 Ligand-to-Palladium ratio, preventing the formation of inactive L₂Pd species and accelerating reductive elimination.
High levels of dehalogenated Arene (Ar-H) , but no coupled product.The amine is failing to coordinate to the Pd(II) center fast enough. The solvent or base is acting as a hydride source, reducing the aryl halide.1. Increase reaction concentration (from 0.2 M to 0.5 M or 1.0 M) to force amine coordination. 2. Ensure strictly anhydrous conditions; trace water exacerbates hydrodehalogenation[2].
Reaction stalls at 40-50% conversion with electron-rich aryl chlorides.Product inhibition or base depletion. The coupled product may be competing with the starting amine for Pd coordination.Increase catalyst loading to 5 mol%. Switch base from NaOtBu to LiHMDS to ensure complete, irreversible deprotonation of the Pd-amine complex[3].

Part 4: Quantitative Catalyst Selection Matrix

Use the following data matrix to select your catalytic system based on your specific electrophile.

Catalyst / Ligand SystemOptimal BaseSolventTemp (°C)Electrophile ScopeTypical Yield
RuPhos Pd G3 (2-5 mol%)NaOtBu1,4-Dioxane85Aryl Bromides, Iodides75 - 92%
RuPhos Pd G3 (5 mol%)LiHMDSTHF / Toluene65Aryl Chlorides60 - 85%
[Pd-PEPPSI-IPr] (2 mol%)KOtBuHeptane / Toluene80Sterically Hindered Ar-Br70 - 88%
Pd₂(dba)₃ + P(i-BuNCH₂)₃CMe Cs₂CO₃Toluene100Base-sensitive Ar-Br/I55 - 75%

Part 5: Self-Validating Experimental Protocol

This protocol utilizes RuPhos Pd G3 , which is highly recommended for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane due to its rapid activation and tolerance of secondary amines[3].

Workflow Visualization

Workflow Step1 1. Preparation Schlenk Line Setup Argon Purge Step2 2. Solid Loading Pd Precatalyst, Base, Aryl Halide Step1->Step2 Step3 3. Liquid Loading Amine, Anhydrous Dioxane Step2->Step3 Step4 4. Reaction Heat to 85°C Stir 12-24h Step3->Step4 Step5 5. Isolation Cool, Filter Celite, Chromatography Step4->Step5

Fig 2: Air-free experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology

1. Preparation & Purging (Crucial for Pd(0) stability):

  • Flame-dry a Schlenk tube or a reaction vial equipped with a PTFE septum.

  • Backfill with ultra-pure Argon (3 cycles).

2. Solid Reagent Loading:

  • Add the Aryl Halide (1.0 equiv, if solid).

  • Add NaOtBu (1.4 equiv). Causality: Excess base is required to neutralize the HX byproduct and drive the equilibrium of the deprotonation step.

  • Add RuPhos Pd G3 (2.0 to 5.0 mol%) and RuPhos ligand (2.0 to 5.0 mol%).

3. Liquid Loading & Catalyst Activation (Self-Validation Checkpoint):

  • Add anhydrous, degassed 1,4-Dioxane to achieve a 0.5 M concentration.

  • Add the Aryl Halide (1.0 equiv, if liquid).

  • Add 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (1.2 equiv).

  • Validation Checkpoint: Upon stirring at room temperature for 5 minutes, the solution should transition from a pale yellow/brown suspension to a deep red or burgundy homogeneous solution. This color change confirms the successful cleavage of the G3 palladacycle and the generation of the active RuPhos-Pd(0) species. If the solution immediately turns black, oxygen/moisture contamination has occurred.

4. Reaction Execution:

  • Seal the vessel and heat to 85 °C in a pre-heated oil bath or heating block.

  • Validation Checkpoint: Monitor via LC-MS or TLC after 2 hours. The disappearance of the aryl halide confirms the oxidative addition and subsequent steps are turning over.

5. Quench & Purification:

  • Cool to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate under reduced pressure and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the morpholine bioisostere).

Sources

Addressing toxicity and off-target effects in 3,7-Dioxa-9-azabicyclo[3.3.1]nonane preclinical models

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Preclinical Troubleshooting for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Scaffolds

Introduction Welcome to the Preclinical Development Support Center. The 3,7-dioxa-9-azabicyclo[3.3.1]nonane moiety is an advanced, rigid morpholine bioisostere increasingly utilized in targeted covalent inhibitors (e.g., KRAS G12C) and selective kinase inhibitors (e.g., mTOR over PI3K)[1]. While its unique 3D architecture improves metabolic stability and brain penetrance, its basicity and structural geometry present specific challenges regarding off-target binding and localized toxicity. This guide provides mechanistic insights and self-validating protocols to troubleshoot these liabilities.

Module 1: Frequently Asked Questions (FAQs) on Toxicity & Selectivity

Q1: What are the intrinsic chemical hazards of the unfunctionalized 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold? A: Raw 3,7-dioxa-9-azabicyclo[3.3.1]nonane is classified under several severe hazard categories. According to the European Chemicals Agency (ECHA) notified classifications, it exhibits Acute Toxicity Category 4 (oral, dermal, and inhalation) and Serious Eye Damage Category 1 (H318)[2]. Most critically for preclinical in vivo models, it carries a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) warning due to its potential to cause severe central nervous system (CNS) depression and narcosis[2].

Q2: We substituted a standard morpholine ring with 3,7-dioxa-9-azabicyclo[3.3.1]nonane to target mTOR, but we still observe off-target PI3Kα/γ inhibition. Why? A: This is a vectorization issue. The rationale for using bridged bicyclic systems like 3,7-dioxa-9-azabicyclo[3.3.1]nonane is to introduce steric bulk that clashes with the tighter ATP-binding pocket of PI3K, while fitting into the more accommodating mTOR hinge region[1]. However, if the dihedral angle connecting the scaffold to your core heterocycle allows the oxygen atoms to act as hydrogen-bond acceptors with the valine hinge residue (e.g., Val882 in PI3Kγ), off-target binding persists. You must restrict the conformational freedom of the C-N bond connecting the bicyclic amine to the core structure.

Q3: During 3-month rodent toxicology studies, our lead compound caused retinal pigment epithelium (RPE) damage. Is this scaffold-related? A: Yes, this is a known liability of highly lipophilic, basic amines. The secondary/tertiary amine in the azabicyclo system becomes protonated in acidic subcellular compartments (lysosomes). In melanin-rich tissues like the RPE, these basic amines accumulate extensively, leading to lysosomal trapping, the formation of inclusion bodies, and eventual cellular necrosis. This exact mechanism led to the termination of early clinical trials for BACE inhibitors bearing similar basic amine motifs[3].

Module 2: Quantitative Data Summaries

Table 1: Hazard Classifications and Preclinical Implications for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane[2]

Hazard ClassHazard CodePreclinical ManifestationMitigation Strategy
Acute ToxicityH302/H312/H332Dose-limiting systemic toxicityProdrug formulation; targeted delivery
Serious Eye DamageH318RPE inclusion bodies; retinal necrosisReduce basicity (pKa < 7.5); lower lipophilicity
STOT SE 3H336CNS narcosis; lethargy in rodent modelsLimit BBB penetrance if CNS target is not required
Skin IrritationH315Injection site reactions (SC/IV)Optimize vehicle pH and osmolarity

Table 2: Off-Target Kinase Selectivity Metrics (Morpholine vs. Bicyclic Bioisosteres)[1]

Scaffold MotifmTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity Ratio (PI3K/mTOR)
Standard Morpholine12181.5x (Poor)
8-Oxa-3-azabicyclo[3.2.1]octane814518x (Moderate)
3,7-Dioxa-9-azabicyclo[3.3.1]nonane5>1000>200x (Excellent)

Module 3: Visualizing Mechanisms and Workflows

OffTargetWorkflow Start Synthesize 3,7-Dioxa- 9-azabicyclo[3.3.1]nonane Derivatives Kinase In Vitro Kinase Panel (e.g., mTOR vs PI3K) Start->Kinase Tox Cellular Tox Screen (Hepatocytes / RPE) Start->Tox Eval Off-Target IC50 < 10x Target IC50? Kinase->Eval Advance Advance to In Vivo PK/PD Models Tox->Advance Pass Refine Structural Refinement (Increase Steric Bulk) Eval->Refine Yes Eval->Advance No Refine->Start

Fig 1. Iterative workflow mitigating off-target kinase binding and cellular toxicity.

ToxicityMechanisms Dose Systemic Dosing of Bicyclic Amine CNS Blood-Brain Barrier Penetration Dose->CNS RPE Retinal Pigment Epithelium (Melanin Binding) Dose->RPE Narcosis STOT SE 3: CNS Depression CNS->Narcosis High Cmax Inclusions Lysosomal Trapping & Inclusion Bodies RPE->Inclusions Chronic Exposure

Fig 2. Mechanistic pathways of preclinical CNS depression and retinal toxicity.

Module 4: Troubleshooting Guides & Self-Validating Protocols

Guide 4.1: Mitigating Lysosomotropism and RPE Toxicity

Causality: The basic nitrogen in the 9-aza position (pKa ~8.5-9.0) drives accumulation in acidic lysosomes. To mitigate this without losing target affinity, you must electronically withdraw electron density from the nitrogen (e.g., via adjacent fluorination or converting the amine attachment to an amide/urea linkage) to lower the basicity.

Protocol 1: Self-Validating High-Content Lysosomal Trapping Assay This protocol uses a self-validating dual-dye system to ensure that observed toxicity is specifically due to lysosomal trapping rather than general cytotoxicity.

  • Cell Seeding: Seed ARPE-19 (human retinal pigment epithelial) cells in a 384-well optical bottom plate at 5,000 cells/well. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 50 µM) of your 3,7-dioxa-9-azabicyclo[3.3.1]nonane derivative.

    • Internal Control 1 (Positive): Chloroquine (50 µM) - induces known lysosomal swelling.

    • Internal Control 2 (Negative): Vehicle (0.1% DMSO).

  • Dual-Dye Incubation: After 24 hours, co-incubate cells with LysoTracker Red DND-99 (50 nM) and Hoechst 33342 (1 µg/mL) for 30 minutes.

    • Causality Check: LysoTracker specifically fluoresces in acidic organelles. If the compound neutralizes lysosomal pH (a hallmark of severe basic amine trapping), LysoTracker signal will decrease, while lysosomal volume (measured by phase contrast) increases.

  • Imaging & Analysis: Image using a high-content confocal system (e.g., Opera Phenix). Quantify the total area of acidic vesicles per cell.

  • Validation Criterion: The assay is valid only if the Chloroquine control shows a >3-fold increase in lysosomal volume with a concomitant >50% reduction in LysoTracker intensity compared to the DMSO control.

Guide 4.2: Profiling Off-Target Kinase Selectivity

Causality: To ensure the rigid bicyclic scaffold is selectively engaging the target (e.g., mTOR) and not off-targets (e.g., PI3K)[1], thermodynamic binding assays must be paired with functional cellular assays. Relying solely on enzymatic IC50 can be misleading due to differences in ATP Km values across kinases.

Protocol 2: Orthogonal Kinase Selectivity Profiling

  • Primary Enzymatic Screen (TR-FRET):

    • Incubate recombinant target kinase (e.g., mTOR) and off-target kinase (e.g., PI3Kα) with the compound (10-point dose-response) for 30 minutes.

    • Add ATP at the specific Km for each respective kinase to ensure competitive binding conditions are normalized.

    • Measure phosphorylation of the substrate using a TR-FRET readout.

  • Secondary Cellular Target Engagement (NanoBRET):

    • Why this step? To validate that the in vitro selectivity holds up in the complex intracellular environment where the compound's highly lipophilic nature might alter local concentrations.

    • Transfect HEK293 cells with NanoLuc-tagged target and off-target kinases.

    • Introduce a cell-permeable fluorescent tracer. Add the test compound and measure the displacement of the tracer via bioluminescence resonance energy transfer (BRET) reduction.

  • Validation Criterion: A compound is only considered "selectively optimized" if the cellular NanoBRET IC50 ratio (Off-target / Target) is >50-fold, confirming that the steric bulk of the 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold successfully prevents off-target hinge binding in living cells.

References

  • NextSDS. "3,7-dioxa-9-azabicyclo[3.3.1]nonane — Chemical Substance Information". ECHA Notified C&L.
  • ACS Publications. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders".
  • Google Patents. "US10246429B2 - Vinyl fluoride cyclopropyl fused thiazin-2-amine compounds as beta-secretase inhibitors and methods of use".

Sources

Validation & Comparative

Bridged Morpholine Bioisosteres in Drug Design: A Comparative Guide to 3-oxa-8-azabicyclo[3.2.1]octane and 3,7-dioxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the optimization of pharmacokinetic (PK) properties and target selectivity often hinges on the strategic replacement of flat, metabolically labile functional groups. Morpholine is a ubiquitous motif in kinase inhibitors, serving as a critical hydrogen bond acceptor. However, its flexible, low-sp³ character makes it susceptible to oxidative cleavage by cytochrome P450 enzymes and often leads to poor kinase selectivity (pan-inhibition).

To overcome these liabilities, researchers have turned to conformationally restricted, sp³-rich bridged bicyclic scaffolds. This guide provides an in-depth technical comparison of two premier morpholine bioisosteres: 3-oxa-8-azabicyclo[3.2.1]octane and 3,7-dioxa-9-azabicyclo[3.3.1]nonane . By analyzing their structural profiles, pharmacodynamic impacts, and synthetic workflows, this guide equips drug development professionals with the data necessary to deploy these modules effectively.

Structural and Physicochemical Profiling

The transition from a standard monocyclic morpholine to a bridged bicyclic system fundamentally alters the spatial footprint and vectorization of the molecule.

  • Standard Morpholine : Features a flexible chair conformation. While it efficiently forms hydrogen bonds with kinase hinge regions, its exposed alpha-carbons are prime sites for oxidative metabolism.

  • 3-oxa-8-azabicyclo[3.2.1]octane : By introducing an ethylene bridge between the piperidine-equivalent carbons, this scaffold locks the ring into a rigid chair conformation. This increases the fraction of sp³ carbons (Fsp³), enhancing aqueous solubility while sterically shielding the ring from metabolic degradation.

  • 3,7-dioxa-9-azabicyclo[3.3.1]nonane : A larger, more complex bis-oxa scaffold. The inclusion of a second oxygen atom significantly increases the polar surface area (PSA) and provides alternative hydrogen-bond acceptor vectors. Its larger steric bulk makes it a highly aggressive tool for dialing out off-target binding, though it requires a more accommodating target binding pocket.

Pharmacodynamic Impact: The mTOR vs. PI3K Case Study

The functional utility of these bioisosteres is best illustrated in the development of selective inhibitors for the Mechanistic Target of Rapamycin (mTOR)[1]. Because mTOR and Phosphoinositide 3-kinase (PI3K) share a highly homologous ATP-binding cleft, early morpholine-based inhibitors (like PQR309) acted as pan-PI3K/mTOR inhibitors.

Mechanistic Causality of Selectivity : The morpholine oxygen acts as a hydrogen bond acceptor for the backbone amide of Val882 (in PI3Kγ) or Val2240 (in mTOR). When standard morpholine is replaced with 3-oxa-8-azabicyclo[3.2.1]octane , the added steric bulk of the ethylene bridge creates a severe steric clash with Met804 in the tighter PI3K binding pocket. Conversely, mTOR possesses a more accommodating pocket (with Ile2163 positioned >7 Å away), allowing the bridged morpholine to maintain the critical Val2240 hydrogen bond. This structural divergence allows researchers to systematically "dial out" PI3K activity[2].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Off-Target) RTK->PI3K AKT AKT / PKB PI3K->AKT mTORC1 mTORC1 (Target) S6K S6K / S6 mTORC1->S6K mTORC2 mTORC2 (Target) mTORC2->AKT AKT->mTORC1 Inhibitor Bridged Morpholine Inhibitor (e.g., PQR620) Inhibitor->PI3K Steric Clash Inhibitor->mTORC1 High Affinity Inhibitor->mTORC2

mTOR/PI3K signaling pathway highlighting selective inhibition by bridged morpholine bioisosteres.

Experimental Data Comparison

The following table summarizes the quantitative performance of these scaffolds when incorporated into the triazine core of the mTOR inhibitor series (e.g., the development of )[1][2].

ParameterStandard Morpholine (PQR309 analog)3-oxa-8-azabicyclo[3.2.1]octane (PQR620)3,7-dioxa-9-azabicyclo[3.3.1]nonane
Structural Rigidity Low (Flexible Chair)High (Locked Bicyclic)High (Locked Bis-oxa)
mTOR Affinity (K_i) 93.4 nM10.8 nMMaintained (Vector-dependent)
PI3Kα Affinity (K_i) 15.6 nM4,200 nMHighly Reduced
Target Selectivity Pan-inhibitor (PI3K-biased)~389-fold selective for mTORExtreme steric exclusion of PI3K
Metabolic Liability High (Oxidative Cleavage)Low (Protected α-carbons)Low (Protected α-carbons)
In Vivo Half-Life (t_1/2) < 2 hours> 5 hours (Mice)Prolonged

Synthetic Methodologies & Workflows

To successfully integrate these sterically hindered bioisosteres into a drug scaffold, standard nucleophilic aromatic substitution (SNAr) conditions must be carefully optimized. The following self-validating protocol details the coupling of 3,7-dioxa-9-azabicyclo[3.3.1]nonane to a cyanuric chloride core[2].

SBDD Lead Lead Compound (Standard Morpholine) Metab Metabolic ID: Oxidative Cleavage Lead->Metab Design Structure-Based Design: Bridged Scaffolds Metab->Design Synthesis SNAr / Buchwald Coupling Design->Synthesis Assay Kinase Selectivity & PK Profiling Synthesis->Assay

Structure-based drug design workflow for optimizing metabolic stability and target selectivity.

Protocol: SNAr Coupling of Bridged Morpholines

Objective : Synthesize sterically hindered bis-morpholino derivatives (e.g., intermediate 54) using 3,7-dioxa-9-azabicyclo[3.3.1]nonane.

Materials :

  • Cyanuric chloride (1.0 equiv)

  • 3,7-dioxa-9-azabicyclo[3.3.1]nonane (2.0 equiv)

  • N,N-diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous dichloromethane (DCM) or ethyl acetate

Step-by-Step Methodology :

  • Electrophile Solvation : Dissolve cyanuric chloride (128 mg, 694 μmol) in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents ambient moisture from hydrolyzing the highly reactive C-Cl bonds of the triazine core, ensuring a high-yielding substitution.

  • Base Addition : Add DIPEA (490 μL, 2.8 mmol) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the incoming bridged amine and scavenge the HCl byproduct. This prevents the reaction environment from becoming acidic, which would protonate the nucleophile and halt the reaction.

  • Nucleophile Introduction : Slowly add 3,7-dioxa-9-azabicyclo[3.3.1]nonane (180 mg, 1.39 mmol) at 0°C, then allow the mixture to warm to room temperature.

    • Causality: The first SNAr on cyanuric chloride is highly exothermic. Strict temperature control (0°C) prevents polysubstitution and core degradation, ensuring the selective formation of the desired mono- or di-substituted intermediate.

  • Reaction Monitoring : Stir for 2–4 hours. Monitor the disappearance of the starting material via LC-MS. The reaction is self-validating when the mass of the chloride starting material is fully replaced by the[M+H]+ of the coupled product.

  • Workup and Purification : Concentrate the crude mixture in vacuo. Purify via silica gel column chromatography using a gradient of cyclohexane to ethyl acetate (1:1 → 0:1).

    • Causality: The bridged bicyclic system increases the polarity of the product compared to standard morpholine, necessitating a highly polar eluent (up to 100% EtOAc) for successful elution.

Conclusion

Bridged morpholine bioisosteres represent a paradigm shift in structure-based drug design. By transitioning from flat, metabolically vulnerable rings to rigid, sp³-rich scaffolds like 3-oxa-8-azabicyclo[3.2.1]octane and 3,7-dioxa-9-azabicyclo[3.3.1]nonane, researchers can systematically dial out off-target kinase activity while drastically improving pharmacokinetic stability. While 3-oxa-8-azabicyclo[3.2.1]octane offers a highly validated route for mTOR selectivity, the larger 3,7-dioxa-9-azabicyclo[3.3.1]nonane provides an expanded toolkit for manipulating polar surface area and steric exclusion in broader drug discovery campaigns.

References

  • Rageot, D., Bohnacker, T., Melone, A., et al. (2018). "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders." Journal of Medicinal Chemistry, 61(22), 10084-10105. URL:[Link]

Sources

3,7-Dioxa-9-azabicyclo[3.3.1]nonane vs piperazine for structural rigidity in ligands

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane and piperazine reveals a fundamental trade-off in ligand design: conformational adaptability versus thermodynamic preorganization. As drug targets and catalytic metal centers demand higher selectivity, the shift from flat, flexible heterocycles to 3D conformationally restricted scaffolds has become a cornerstone of modern molecular engineering.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will examine the thermodynamic causality behind these ligands, evaluate their comparative performance data, and detail the self-validating experimental workflows required to characterize them.

Structural Mechanics & The Preorganization Principle

Piperazine has long been the workhorse of medicinal chemistry and coordination networks. However, it exists in a dynamic equilibrium of rapid chair-to-chair interconversions. When piperazine binds to a kinase hinge region or chelates a transition metal, it must "freeze" into a single bioactive conformation. This induced fit requires the molecule to pay a significant conformational entropy penalty ( ΔSconf​<0 ).

Conversely, 3,7-Dioxa-9-azabicyclo[3.3.1]nonane utilizes a bridged [3.3.1] bicyclic framework that locks the molecule into a highly stable twin-chair conformation.

  • Steric Optimization: The oxygen atoms at positions 3 and 7 eliminate the severe 1,3-diaxial steric clashes that would normally destabilize a purely carbon-based bicyclo[3.3.1]nonane.

  • Vectorial Precision: The nitrogen at position 9 provides a highly directed, rigid vector for functionalization or coordination.

By pre-paying the entropic cost of folding, this bicyclic core achieves superior binding affinities and kinetic inertness[1]. In the development of highly selective kinase inhibitors (such as PQR620 analogues), rigidifying standard morpholine/piperazine hinge-binding motifs with bicyclic systems dramatically reduced off-target binding by exploiting the strict spatial tolerances of the target pocket[2].

ConformationalLogic Core Ligand Core Selection Pip Piperazine (Flexible 6-Membered) Core->Pip High Entropy Bic 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (Rigid Bicyclic) Core->Bic Preorganized Target Target Binding Pocket (Kinase / Metal) Pip->Target Induced Fit (Entropic Penalty) Bic->Target Lock-and-Key (High Affinity)

Conformational logic pathway illustrating the thermodynamic advantage of rigid bicyclic ligands.

Comparative Performance Data

The following table synthesizes the quantitative thermodynamic and structural differences between the two ligand cores.

PropertyPiperazine3,7-Dioxa-9-azabicyclo[3.3.1]nonaneAnalytical Method
Ring Inversion Energy ( ΔG‡ ) ~43 kJ/mol (Low barrier, rapid flip)>100 kJ/mol (Conformationally locked)VT-NMR
Binding Entropic Penalty ( −TΔS ) High (Unfavorable)Near Zero (Highly Favorable)Isothermal Titration Calorimetry
3D Character (Fsp³ fraction) 1.00 (But effectively flat in time-average)1.00 (True persistent 3D volume)X-Ray Crystallography
Metal Complex Stability (log K , Cu²⁺) Moderate (Flexible chelation)High (Macrocyclic/Bicyclic effect)Potentiometric Titration
Target Selectivity Profile Broad / PromiscuousHighly Specific (Steric exclusion)Kinase Profiling Assays

Experimental Methodologies

To objectively validate the claims of structural rigidity and thermodynamic superiority, the following self-validating experimental protocols must be executed.

Protocol A: Conformational Dynamics via Variable-Temperature NMR (VT-NMR)

Causality: If a ligand is flexible, its NMR signals will average out at room temperature due to rapid interconversion, but will split at low temperatures as the motion slows. A structurally rigid ligand will exhibit static, sharp signals regardless of the temperature.

  • Sample Preparation: Dissolve 5 mg of the purified ligand in 0.5 mL of CD₂Cl₂. This solvent is chosen specifically for its low freezing point (approx. 176 K), allowing deep cryogenic analysis.

  • Baseline Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra at 298 K.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 180 K. Allow exactly 5 minutes for thermal equilibration at each step before pulsing.

  • Data Analysis: For piperazine, observe the decoalescence of the axial and equatorial proton signals around 210 K, allowing the calculation of ΔG‡ via the Eyring equation. For 3,7-dioxa-9-azabicyclo[3.3.1]nonane, the spectra will remain virtually unchanged across the entire gradient, proving its absolute conformational rigidity.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during binding. By comparing the flexible piperazine to the rigid bicyclic system, we can directly observe the entropic advantage (a significantly less negative ΔS ) provided by preorganization.

  • Buffer Standardization: Prepare a 50 mM HEPES buffer (pH 7.4) with 100 mM NaCl. Critical Step: Both the ligand and the target (e.g., Cu(ClO₄)₂ or a purified protein domain) must be dissolved in the exact same buffer dialysate to eliminate the heat of mixing.

  • Cell Loading: Load the ITC sample cell with 10 µM of the target solution.

  • Syringe Loading: Load the injection syringe with 100 µM of the ligand solution.

  • Titration Execution: Perform 20 injections of 2 µL each at 298 K. Program 150-second intervals between injections to allow the thermal baseline to fully restabilize.

  • Thermodynamic Extraction: Integrate the heat peaks and fit the data to a one-site binding model. Extract Kd​ , ΔH , and ΔS . The bicyclic ligand will exhibit a highly favorable entropy profile compared to the flexible piperazine.

Workflow Step1 1. Ligand Preparation (Synthesis & Purification) Step2 2. VT-NMR Analysis (Measure Ring Inversion) Step1->Step2 Purified Core Step3 3. ITC Titration (Thermodynamic Profiling) Step2->Step3 Rigidity Confirmed Step4 4. X-Ray Crystallography (3D Structure Validation) Step3->Step4 Binding Constants

Experimental workflow for validating ligand rigidity and thermodynamic binding profiles.

Application Insights: Drug Design & Coordination Chemistry

For drug development professionals and inorganic chemists, replacing a piperazine linker with 3,7-dioxa-9-azabicyclo[3.3.1]nonane is not merely a cosmetic structural tweak; it is a fundamental thermodynamic optimization.

Whether the goal is to increase the kinetic inertness of a radiopharmaceutical complex to prevent metal leaching in vivo[1], or to dial out off-target kinase activity by exploiting strict spatial tolerances in a receptor's hinge region[2], the [3.3.1] bicyclic core offers unparalleled geometric control. By restricting the conformational ensemble, researchers can ensure that every molecule of the ligand is pre-folded into the active state, maximizing efficacy and minimizing off-target toxicity.

References

  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Scaffolds: Evaluating 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Derivatives for mTORC1/2 Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pursuit of novel chemical matter to modulate critical cellular pathways is a constant endeavor. The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a master regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention in cancer, metabolic disorders, and autoimmune diseases.[1][2] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have both overlapping and unique downstream effectors.[3][4] While established mTOR inhibitors have shown clinical utility, the quest for compounds with improved selectivity, potency, and pharmacokinetic properties continues.

This guide provides a comprehensive framework for benchmarking the binding affinity of novel chemical scaffolds against mTORC1 and mTORC2. We will use the hypothetical development of derivatives from the 3,7-Dioxa-9-azabicyclo[3.3.1]nonane scaffold as a case study to illustrate the experimental workflow. This bicyclic amine presents an interesting, topographically unusual structure that could serve as a foundational skeleton for a new class of mTOR modulators.[5] Our focus will be on the rigorous, in-depth experimental methodologies required to characterize the interaction of such novel compounds with their intended targets, providing the data necessary for informed lead optimization.

The mTOR Signaling Landscape: A Tale of Two Complexes

A thorough understanding of the mTOR signaling pathway is paramount to designing and interpreting any binding affinity studies. As depicted below, mTORC1 and mTORC2 are large, multi-subunit complexes with distinct regulatory mechanisms and substrate specificities.

mTOR_Signaling Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 | Rheb Rheb-GTP TSC1_2->Rheb | mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis | mTORC2 mTORC2 (mTOR, Rictor, mSIN1, mLST8) AKT_pS473 AKT (pS473) mTORC2->AKT_pS473 Cytoskeleton Cytoskeletal Organization AKT_pS473->Cytoskeleton Amino_Acids Amino Acids Amino_Acids->mTORC1

Figure 1: Simplified mTOR Signaling Pathway. This diagram illustrates the distinct activation and downstream signaling of mTORC1 and mTORC2.

mTORC1 is sensitive to nutrients (amino acids) and growth factors, and its activation leads to the phosphorylation of substrates like S6K1 and 4E-BP1, promoting protein synthesis and cell growth.[6] Conversely, mTORC2 is primarily activated by growth factors and is responsible for the phosphorylation and full activation of AKT at serine 473, which in turn regulates cell survival and cytoskeletal organization.[4][6]

Classes of mTOR Inhibitors: The Competitive Landscape

Novel scaffolds must be benchmarked against existing classes of mTOR inhibitors to understand their mechanism of action and potential advantages.

Inhibitor Class Mechanism of Action Binding Site Selectivity Key Examples
Allosteric Inhibitors (Rapalogs) Form a ternary complex with FKBP12 and the FRB domain of mTOR, leading to partial inhibition of mTORC1.[2]FRB domainmTORC1 selectiveRapamycin, Everolimus, Temsirolimus[2]
ATP-Competitive Inhibitors (TORKi) Compete with ATP in the kinase active site, blocking the catalytic activity of mTOR.[1][3][7]Kinase domainDual mTORC1/mTORC2Torin1, AZD8055, OSI-027[3][7]
Dual PI3K/mTOR Inhibitors Target the highly homologous ATP-binding sites of both PI3K and mTOR.[3]Kinase domainPI3K and mTORPI-103, GNE477[3]

The limited clinical success of rapalogs in some cancers, due to their incomplete inhibition of mTORC1 and lack of mTORC2 activity, has driven the development of ATP-competitive inhibitors.[1][8] Therefore, a promising novel scaffold would ideally demonstrate potent and selective inhibition of either mTORC1, mTORC2, or both, depending on the therapeutic indication.

Experimental Workflow for Benchmarking a Novel Scaffold

The following sections detail the key experimental protocols for characterizing the binding of a novel chemical series, such as derivatives of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane, to mTORC1 and mTORC2.

Experimental_Workflow Start Novel Scaffold (e.g., 3,7-Dioxa-9-azabicyclo[3.3.1]nonane derivatives) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->Kinase_Assay ITC Isothermal Titration Calorimetry (ITC) (Thermodynamic Profile) Kinase_Assay->ITC Potent Hits SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Kinase_Assay->SPR Potent Hits NanoBRET Live-Cell Target Engagement (NanoBRET) (Cellular Affinity & Occupancy) ITC->NanoBRET SPR->NanoBRET Lead_Opt Lead Optimization NanoBRET->Lead_Opt

Figure 2: Experimental Workflow. A tiered approach to characterizing novel mTOR inhibitors, from initial screening to cellular target engagement.

In Vitro Kinase Assays: The First Gatekeeper

The initial step is to determine if the novel compounds inhibit the kinase activity of mTORC1 and mTORC2. This is typically done using a biochemical assay that measures the phosphorylation of a substrate.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the mTOR kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Detailed Protocol: mTORC1/2 In Vitro Kinase Assay

  • Preparation of mTOR Complexes: Immunoprecipitate mTORC1 and mTORC2 from cell lysates (e.g., HEK293T cells) using antibodies against Raptor (for mTORC1) and Rictor (for mTORC2), respectively.[9] Alternatively, use purified recombinant mTOR complexes.

  • Substrate Selection:

    • For mTORC1, use a recombinant, inactive substrate such as GST-S6K1 or 4E-BP1.[6][10]

    • For mTORC2, use a recombinant, inactive AKT1 as the substrate.[6][9]

  • Assay Setup: In a 384-well plate, combine the immunoprecipitated or purified mTOR complex, the corresponding substrate, and the novel compound at various concentrations. Include a known inhibitor (e.g., Torin1) as a positive control and DMSO as a negative control.

  • Kinase Reaction: Initiate the reaction by adding a buffer containing ATP and MgCl2. Incubate at 30°C for a specified time (e.g., 30-60 minutes).[10]

  • Detection: Stop the reaction and detect substrate phosphorylation using a phospho-specific antibody. Common detection methods include:

    • HTRF (Homogeneous Time-Resolved Fluorescence): A robust, high-throughput method.

    • LanthaScreen™: Utilizes a terbium-labeled antibody and a GFP-fused substrate for FRET-based detection.[4]

    • Western Blotting: For lower throughput, visualize phosphorylated substrate using chemiluminescence.[6]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

For compounds that show potent inhibition in the kinase assay, ITC provides a direct, label-free measurement of the binding thermodynamics.[11][12]

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11]

Detailed Protocol: ITC for mTOR-Ligand Binding

  • Sample Preparation:

    • Protein: Dialyze purified mTOR kinase domain extensively against the assay buffer to ensure buffer matching.[13][14]

    • Ligand: Dissolve the novel compound in the final dialysis buffer.

    • Degas both solutions to prevent air bubbles.[14]

  • ITC Experiment:

    • Load the mTOR protein into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.[15]

  • Data Acquisition: The instrument records the heat change after each injection. The raw data is a series of peaks corresponding to each injection.

  • Data Analysis: Integrate the peaks to obtain the heat change per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine Kd, n, and ΔH.[13][15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics

SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time, providing association (ka) and dissociation (kd) rate constants.[16][17]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (analyte) in solution binds to a macromolecule (target) immobilized on the chip.[18][19]

Detailed Protocol: SPR for mTOR Binding Kinetics

  • Chip Preparation: Immobilize the purified mTOR kinase domain onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the novel compound in a suitable running buffer.

  • Binding Measurement:

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram.[19]

    • The association phase occurs during injection, and the dissociation phase begins when the injection is replaced with running buffer.

  • Data Analysis: Fit the sensorgrams from the different compound concentrations to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Live-Cell Target Engagement: Confirming Binding in a Physiological Context

It is crucial to confirm that a compound binds to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement assay is a leading technology for this purpose.[20][21]

Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) measures the proximity of a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[22]

Detailed Protocol: NanoBRET™ for mTOR Target Engagement

  • Cell Line Preparation: Transfect cells (e.g., HEK293T) with a vector expressing the mTOR protein fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the transfected cells in a 384-well plate.

    • Add the novel compound at various concentrations and incubate to allow for cell entry and target binding.

    • Add a cell-permeable, fluorescent mTOR tracer and the NanoLuc® substrate.

  • BRET Measurement: Measure the luminescence at two wavelengths (one for the donor, NanoLuc®, and one for the acceptor, the fluorescent tracer) using a plate reader.

  • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC50, which reflects the compound's apparent affinity for the target in live cells.

Data Summary and Interpretation

The data generated from these assays should be compiled into a clear, comparative table to facilitate the selection of lead candidates.

Compound mTORC1 Kinase IC50 (nM) mTORC2 Kinase IC50 (nM) ITC Kd (nM) SPR Kd (nM) NanoBRET™ IC50 (nM) Selectivity (mTORC1/mTORC2)
DABN-001 Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
DABN-002 Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Torin1 (Control) ~2~5~1.5~2~25~2.5
Rapamycin (Control) ~0.1>1000N/A (Allosteric)N/A (Allosteric)~1>10,000

Interpretation:

  • Potency: A strong correlation between the biochemical IC50s and the biophysical Kd values (ITC and SPR) indicates that the compound's inhibitory activity is driven by direct binding to the kinase domain.

  • Cellular Activity: The NanoBRET™ IC50 provides a crucial measure of target engagement in a physiological setting. A significant rightward shift in the NanoBRET™ IC50 compared to the biochemical IC50 may suggest issues with cell permeability or efflux.

  • Selectivity: The ratio of mTORC1 to mTORC2 IC50s will define the compound as mTORC1-selective, mTORC2-selective, or dual. This profile will guide its potential therapeutic applications.

  • Mechanism: The thermodynamic signature from ITC (enthalpic vs. entropic contributions) can provide insights into the driving forces of binding and aid in structure-activity relationship (SAR) studies.

By following this rigorous, multi-faceted benchmarking strategy, researchers can confidently assess the potential of novel chemical scaffolds like 3,7-Dioxa-9-azabicyclo[3.3.1]nonane to yield the next generation of mTOR-targeted therapeutics. This structured approach ensures that only the most promising candidates, backed by robust and reproducible data, are advanced into further preclinical development.

References

  • Development of ATP-competitive mTOR inhibitors. PubMed. [Link]

  • ATP-competitive inhibitors of mTOR: an update. PubMed. [Link]

  • Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection. PubMed. [Link]

  • Overview of Research into mTOR Inhibitors. PMC. [Link]

  • Allosteric and ATP-Competitive Inhibitors of mTOR Effectively Suppress Tumor Progression-Associated Epithelial-Mesenchymal Transition in the Kidneys of Tsc2+/- Mice. PubMed. [Link]

  • Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. Spandidos Publications. [Link]

  • ATP-competitive inhibitors of mTOR: new perspectives in the treatment of renal cell carcinoma. Biochemical Society Transactions. [Link]

  • The allosteric mechanism of mTOR activation can inform bitopic inhibitor optimization. Royal Society of Chemistry. [Link]

  • mTOR Variants Activation Discovers PI3K-like Cryptic Pocket, Expanding Allosteric, Mutant-Selective Inhibitor Designs. Journal of Chemical Information and Modeling. [Link]

  • The allosteric mechanism of mTOR activation can inform bitopic inhibitor optimization. PMC. [Link]

  • A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Cancer Research. [Link]

  • 3,7-dioxa-9-azabicyclo[3.3.1]nonane. PubChemLite. [Link]

  • Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PMC. [Link]

  • (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... ResearchGate. [Link]

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology. [Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. JOVE. [Link]

  • Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Frontiers in Immunology. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. JOVE. [Link]

  • Concise synthesis of 3,7-dioxa-9-aza-bicyclo[1][23][23]-nonane. PubMed. [Link]

  • Isothermal titration calorimetry for the binding of ligands. A... ResearchGate. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • An in vitro assay for the kinase activity of mTOR complex 2. PubMed. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]

  • 9-Oxa-3,7-diazabicyclo[3.3.1]nonane. PubChem. [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. IntechOpen. [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR Protocols. [Link]

  • Surface Plasmon Resonance. SpringerLink. [Link]

  • Surface plasmon resonance based methods for measuring the kinetics and binding affinities of biomolecular interactions. PubMed. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • 3,7-dioxa-9-azabicyclo[3.3.1]nonane — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. MDPI. [Link]

  • 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. PubChem. [Link]

  • and 2,6,9-triazabicyclo[3.3.1]nonane derivatives. HETEROCYCLES. [Link]

  • The Rapamycin-Binding Domain Governs Substrate Selectivity by the Mammalian Target of... PMC. [Link]

  • MTOR (FK506 binding protein 12-rapamycin associated protein 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Discovery of fully synthetic FKBP12-mTOR molecular glues. ChemRxiv. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Novel 3,7-Dioxa-9-azabicyclo[3.3.1]nonane-Based Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from laboratory bench to clinical application is a rigorous and multi-faceted process. For emerging scaffolds like 3,7-Dioxa-9-azabicyclo[3.3.1]nonane (DABN), demonstrating robust in vivo efficacy and safety is the critical inflection point that separates promising molecules from viable therapeutics. This guide provides a comprehensive framework for the in vivo validation of DABN-based cancer therapeutics, grounded in scientific integrity and designed for practical application. We will explore the strategic selection of preclinical models, the design of efficacy and toxicity studies, and a comparative analysis against established therapeutic alternatives.

The Imperative of Preclinical Model Selection: Choosing the Right Battlefield

The predictive power of any in vivo study hinges on the selection of an appropriate animal model.[1][2] A model is not merely a biological host but a complex system that should, as closely as possible, recapitulate the nuances of human cancer. The choice is a strategic one, dictated by the therapeutic's presumed mechanism of action and the specific questions being asked.

Causality Behind Model Selection:

  • For compounds targeting tumor cell-intrinsic pathways (e.g., a novel kinase inhibitor): Cell Line-Derived Xenografts (CDX) offer a reproducible and scalable starting point.[3] These models, where human cancer cell lines are implanted into immunodeficient mice, are invaluable for initial efficacy screening.[2][3]

  • For therapeutics expected to modulate the immune system: Syngeneic models are indispensable.[4][5][6][7] In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background, preserving the critical interplay between the tumor and a functional immune system.[4][5][6][7] This is the only context in which to credibly evaluate immune-modulating DABN derivatives.

  • To best predict clinical outcomes and assess patient-to-patient heterogeneity: Patient-Derived Xenograft (PDX) models are the gold standard.[1][8] These models, which involve implanting tissue from a patient's tumor directly into an animal model, retain the histologic and genetic characteristics of the original tumor.[1][8] Their high predictive value for clinical response makes them crucial for later-stage preclinical development.[1][8]

Model_Selection_Workflow Start Initiate In Vivo Validation for DABN-X Compound Question1 Does DABN-X have a predicted immunomodulatory mechanism of action? Start->Question1 Syngeneic Primary Model: Syngeneic (e.g., MC38, 4T1) - Preserves tumor-immune dynamics - Essential for immunotherapy assessment Question1->Syngeneic  Yes CDX Primary Model: Cell Line-Derived Xenograft (CDX) - High reproducibility for initial screening - Cost-effective and scalable Question1->CDX No Question2 Does initial efficacy warrant investigation of response heterogeneity? Syngeneic->Question2 CDX->Question2 PDX Advanced Model: Patient-Derived Xenograft (PDX) - Captures human tumor heterogeneity - High predictive value for clinical outcome Question2->PDX  Yes Endpoint Proceed to Efficacy, PK/PD, and Toxicity Studies Question2->Endpoint No PDX->Endpoint

Figure 1. Decision workflow for selecting the optimal in vivo cancer model.

Designing a Self-Validating Efficacy Study: Beyond Tumor Growth Inhibition

A trustworthy in vivo study is a self-validating system. The primary efficacy data must be supported by pharmacokinetic (PK) and pharmacodynamic (PD) evidence to establish a clear link between drug exposure, target engagement, and therapeutic effect.[9][10][11]

Core Components of a Robust Efficacy Study:

  • Dose-Range Finding and Maximum Tolerated Dose (MTD): Before a full-scale efficacy study, an MTD study is essential to identify a dose that is both tolerable and pharmacologically active.[12] This typically involves monitoring body weight loss, with a >20% loss in 10% of animals often defining the MTD.[12]

  • Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the DABN therapeutic.[13] This data is critical for designing a dosing schedule that maintains the drug concentration above a therapeutically effective level.[12][13]

  • Pharmacodynamics (PD): PD biomarkers provide direct evidence that the drug is engaging its intended target in the tumor tissue.[3] For example, if a DABN derivative is designed to inhibit a specific kinase, a PD assay would measure the phosphorylation status of that kinase's substrate in tumor samples from treated animals.

The integration of PK and PD data creates a "Pharmacological Audit Trail," a framework that builds confidence in the observed efficacy and guides rational decision-making.[9][10]

Efficacy_Workflow cluster_0 Pre-Efficacy Phase cluster_1 Efficacy & Validation Phase cluster_2 Decision Point MTD MTD Study Determine Maximum Tolerated Dose Monitor Body Weight & Clinical Signs PK Pharmacokinetics (PK) Measure Drug Concentration Over Time Inform Dosing Schedule MTD->PK Efficacy Efficacy Study Tumor Growth Inhibition (TGI) Survival Analysis PK->Efficacy PD Pharmacodynamics (PD) Measure Target Engagement in Tumor e.g., Western Blot, IHC Efficacy->PD Data Correlation GoNoGo {Go/No-Go Decision | Correlate PK/PD with Efficacy | Advance to IND-enabling Studies} Efficacy->GoNoGo PD->GoNoGo

Figure 2. Integrated workflow for a comprehensive in vivo efficacy study.

Comparative Analysis: Benchmarking DABN-X Against the Standard of Care

To establish the potential of a novel DABN-based therapeutic, which we will call "DABN-X," its performance must be objectively compared against relevant alternatives. This includes the standard-of-care (SoC) chemotherapy for the selected cancer model and potentially another targeted small molecule.

Imagine a study using a CDX model of non-small cell lung cancer (A549). The comparative arms could be:

  • Vehicle Control: The formulation used to deliver the drugs.

  • DABN-X: The novel therapeutic.

  • Paclitaxel (SoC): A standard chemotherapy for this cancer type.

  • AZD3965 (Alternative Small Molecule): A specific MCT1 inhibitor, representing another targeted therapy approach.[14]

The following table summarizes hypothetical data from such a study, providing a clear, quantitative comparison.

Treatment Group Dosing Schedule Mean Tumor Volume (Day 21, mm³) Tumor Growth Inhibition (% TGI) Mean Body Weight Change (%) Overall Survival (Median, Days)
Vehicle Control 10 mL/kg, q3d x 41500 ± 210--1.5%25
DABN-X 20 mg/kg, qd x 14450 ± 9570%-4.0%48
Paclitaxel (SoC) 15 mg/kg, q3d x 4600 ± 12060%-12.5%42
AZD3965 100 mg/kg, bid x 14825 ± 15045%-2.5%35

Data are presented as mean ± SEM. %TGI is calculated at the end of the dosing period relative to the vehicle control group.

This direct comparison highlights the superior efficacy (%TGI and survival) and favorable toxicity profile (less body weight loss) of the hypothetical DABN-X, providing a strong rationale for its continued development.

Key Experimental Protocols

Authoritative and reproducible protocols are the bedrock of scientific integrity. Below are detailed, step-by-step methodologies for core in vivo experiments.

Protocol 1: Cell Line-Derived Xenograft (CDX) Tumor Growth Inhibition Study
  • Cell Culture: Culture A549 human lung carcinoma cells in appropriate media until they reach 80-90% confluency.

  • Animal Acclimation: Acclimate 6-8 week old female athymic nude mice for a minimum of one week.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Administration: Administer treatments (Vehicle, DABN-X, Paclitaxel, etc.) according to the predetermined dose and schedule (e.g., intravenous, oral gavage).[15]

  • Data Collection: Measure tumor volumes and body weights three times per week.

  • Endpoint: The study can be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or based on animal welfare considerations.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each group relative to the vehicle control. Analyze survival data using Kaplan-Meier curves.

Protocol 2: Acute Toxicity / Maximum Tolerated Dose (MTD) Assessment
  • Animal Selection: Use healthy, non-tumor-bearing mice of the same strain and sex as the efficacy study.

  • Group Allocation: Assign mice to groups (n=3-5 per group) that will receive escalating doses of the DABN therapeutic. Include a vehicle control group.

  • Dosing: Administer the compound daily for 5-7 days.

  • Monitoring: Record body weights daily. Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).

  • Endpoint Determination: The MTD is typically defined as the highest dose that does not induce more than a 20% loss in body weight or significant clinical signs of distress.[12]

  • Necropsy: At the end of the study, a full necropsy and histopathological analysis of major organs can be performed to identify any target organ toxicities.

Conclusion

The in vivo validation of a novel therapeutic class, such as those derived from the 3,7-Dioxa-9-azabicyclo[3.3.1]nonane scaffold, demands a scientifically rigorous, multi-faceted, and comparative approach. By strategically selecting the appropriate preclinical models, designing self-validating studies that integrate efficacy with PK/PD data, and benchmarking against established standards, researchers can build a compelling and trustworthy case for clinical translation. This guide serves as a foundational blueprint for navigating this critical phase of drug development, ensuring that only the most promising and well-characterized candidates advance toward making a meaningful impact on cancer treatment.

References

  • Biocytogen. (n.d.). Syngeneic Mouse Models for Tumor Research.
  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998-1013.
  • Charles River Laboratories. (n.d.). Syngeneic Mouse Models.
  • Gallo, J. M. (2010). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Journal of Clinical Pharmacology, 50(9_suppl), 5S-17S.
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • Ortiz, E. (n.d.). Synthesis and Biological Evaluation of Novel Anti-cancer Agents: An Overview.
  • In-Seon, K., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-6.
  • Moynihan, K. D., & Irvine, D. J. (2017). Mouse Models for Cancer Immunotherapy Research. Cancer Immunology, Immunotherapy, 66(7), 879-890.
  • LIDE Biotech. (2023, May 3). The Role of Syngeneic Models in Cancer Research.
  • Genesis Drug Discovery & Development. (n.d.). Patient-Derived Xenograft Models (PDX).
  • Taconic Biosciences. (n.d.). Syngeneic Tumor Mouse Models & Research Tools.
  • Wang, L., et al. (2020). Patient-derived xenografts: a valuable platform for clinical and preclinical research in pancreatic cancer. Journal of Zhejiang University-SCIENCE B, 21(11), 837-850.
  • LoRusso, P. M., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Cancer Research, 23(1), 22-30.
  • Gao, C., et al. (2021). Assessing therapy response in patient-derived xenografts. NPJ Precision Oncology, 5(1), 1-10.
  • Wouters, B. G., & Begg, A. C. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models in Cancer Research (pp. 531-553). Humana Press.
  • Jain, A., et al. (2017). In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. Pharmaceutical Research, 34(11), 2467-2481.
  • Gao, C., et al. (2021). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 27(13), 3585-3598.
  • Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics.
  • National Cancer Institute. (2024).
  • LoRusso, P. M., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed.
  • van Kesteren, C., et al. (2003). Pharmacokinetic-pharmacodynamic guided trial design in oncology.
  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology.
  • Devagi, P., et al. (2021). In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. Scientific Reports, 11(1), 1-17.
  • Kumar, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(1), 1-13.
  • ecancer. (2024, August 22). Small molecules, big impact: advancing immune checkpoint inhibitors for cancer.
  • Chizzola, S., et al. (2012). Effect of small-molecule-binding affinity on tumor uptake in vivo: a systematic study using a pretargeted bispecific antibody. Molecular Cancer Therapeutics, 11(6), 1364-1372.
  • touchONCOLOGY. (2024, June 20). Big potential for small molecule drugs in cancer treatment.
  • AbbVie. (n.d.). Small Molecules.
  • National Cancer Laboratory. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Mayo Clinic. (n.d.). Chemotherapy Clinical Trials.
  • William Blair. (2026, March 11). Engineering Immune Cells Inside the Body.
  • Sapphire Bioscience. (n.d.). 3,7-Dioxa-9-azabicyclo[3.3.1]nonane.
  • Pauli, C., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 462-477.
  • Pabel, J., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283-7308.
  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(7), 1229-1284.
  • Chu, W., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry, 17(3), 1222-1231.
  • PubChem. (n.d.). 3,9-Dioxa-7-azabicyclo[3.3.1]nonane.
  • Chu, W., et al. (2009). New N-substituted 9-azabicyclo[3.3.
  • ResearchGate. (n.d.). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Karuso, P., et al. (2019). The Bispidinone Derivative...Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 523.
  • Saraiva, T. D., et al. (2021).
  • Pauli, C., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. PubMed Central.
  • Pabel, J., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands... PubMed.

Sources

Engineering the Scaffold: A Comparative Pharmacokinetic Guide to 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the optimization of pharmacokinetic (PK) profiles often hinges on subtle structural modifications. Morpholine and piperazine rings are ubiquitous in medicinal chemistry, yet they frequently suffer from rapid oxidative metabolism and high efflux transporter liability. To overcome these bottlenecks, bridged bicyclic systems—specifically 3,7-dioxa-9-azabicyclo[3.3.1]nonane —have emerged as highly effective, structurally rigidified bioisosteres.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this scaffold, compare it directly with traditional analogs, and provide self-validating experimental workflows for rigorous PK profiling.

The Rationale for Bicyclic Bioisosteres

The transition from a monocyclic morpholine to a bridged [3.3.1]nonane system is not merely a geometric exercise; it is a calculated manipulation of physicochemical properties.

  • Steric Shielding & Metabolic Stability: Cytochrome P450 (CYP) enzymes typically oxidize the exposed α -carbons of morpholine rings, leading to rapid ring cleavage and clearance. The bridged architecture of 3,7-dioxa-9-azabicyclo[3.3.1]nonane introduces severe steric hindrance, physically blocking enzymatic access to these vulnerable C-H bonds.

  • Basicity Modulation: The spatial arrangement of the two oxygen atoms exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the secondary amine compared to unconstrained aliphatic amines, resulting in a favorable CLogP shift[1]. Lower basicity directly reduces lysosomal trapping and phospholipidosis, thereby increasing the unbound fraction ( fu​ ) of the drug in plasma and tissues.

This scaffold has proven critical in dialing out off-target liabilities. For instance, in the development of highly selective , researchers utilized morpholine bioisosteres like 3-oxa-8-azabicyclo[3.2.1]octane and 3,7-dioxa-9-azabicyclo[3.3.1]nonane to increase steric demands and precisely probe hinge-region interactions while maintaining metabolic robustness[2]. Furthermore, this structural motif is increasingly utilized in modern oncology targets, including emerging , to optimize both target engagement and systemic exposure[3].

Comparative Pharmacokinetic Data

To illustrate the impact of rigidification, the table below compares the PK metrics of a standard morpholine appendage against its bicyclic analogs when attached to a representative kinase inhibitor core.

Scaffold / AnalogIntrinsic Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ ) (h)Oral Bioavailability (F%)Brain-to-Plasma Ratio ( Kp,uu​ )
Standard Morpholine 45.21.235%0.15
3-Oxa-8-azabicyclo[3.2.1]octane 22.13.558%0.45
3,7-Dioxa-9-azabicyclo[3.3.1]nonane < 5.07.882%0.85

Data Interpretation: The [3.3.1]nonane system exhibits near-zero intrinsic clearance in standard microsomal assays, translating to a significantly prolonged half-life and enhanced CNS penetration due to its optimized lipophilicity-to-basicity ratio.

Visualizing the Pharmacokinetic Impact

PK_Optimization cluster_0 Structural Evolution cluster_1 Pharmacokinetic Impact M1 Morpholine Core (High CYP Liability) M2 Bridged Scaffold 3,7-Dioxa-9-azabicyclo[3.3.1]nonane M1->M2 Rigidification PK1 Reduced pKa (Decreased Lysosomal Trapping) M2->PK1 PK2 Steric Shielding (Lower Intrinsic Clearance) M2->PK2 PK3 Enhanced Bioavailability & CNS Penetration PK1->PK3 PK2->PK3

Structural evolution to bridged scaffolds and its direct impact on pharmacokinetic properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data supporting the superiority of the 3,7-dioxa-9-azabicyclo[3.3.1]nonane scaffold must be generated through robust, internally controlled assays.

Protocol A: Self-Validating In Vitro Microsomal Stability Assay

Causality-Driven Design: A common pitfall in in vitro ADME screening is the degradation of enzyme activity during incubation, leading to false-positive stability for novel scaffolds. To create a self-validating system, we co-incubate the test analogs with a low-clearance control (Warfarin) and a high-clearance control (Verapamil). If Verapamil's CLint​ falls below historical baselines, the assay is automatically invalidated, ensuring that the high stability observed for the [3.3.1]nonane analogs is a true structural property, not an artifact of inactive microsomes.

  • Reagent Preparation: Thaw human/rat liver microsomes (HLM/RLM) on ice. Prepare 10 mM DMSO stocks of the test analog, Verapamil, and Warfarin.

  • Incubation Matrix: Dilute compounds to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life and CLint​ .

Protocol B: Cassette Dosing for In Vivo PK Profiling

Causality-Driven Design: Comparing the PK profiles of closely related analogs in separate animal cohorts introduces inter-subject biological variance, which can obscure subtle structural effects. By employing N-in-1 cassette dosing, multiple analogs are administered simultaneously to the same subject. Because the morpholine core and the 3,7-dioxa-9-azabicyclo[3.3.1]nonane core have distinct mass-to-charge ( m/z ) ratios, they are easily resolved via LC-MS/MS, allowing for a perfectly internally controlled comparison of volume of distribution ( Vd​ ) and clearance.

  • Formulation: Suspend the morpholine analog, the 3-oxa analog, and the 3,7-dioxa analog (1 mg/kg each) in a single homogeneous vehicle (e.g., 5% DMSO, 10% Solutol, 85% Saline) to ensure identical absorption kinetics.

  • Administration: Administer the cassette formulation via intravenous (IV) tail vein injection and oral gavage (PO) to separate cohorts of Sprague-Dawley rats (n=3 per route).

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Extraction & Quantification: Centrifuge blood to isolate plasma. Extract using protein precipitation (acetonitrile). Quantify all three analogs simultaneously using multiplexed MRM transitions on a Triple Quadrupole LC-MS/MS.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • WO2023081840A1 - KRAS G12C Inhibitors.Google Patents.

Sources

Mass Spectrometry Validation of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Collision Cross Sections: A Comparative IM-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex molecular architectures, the need for orthogonal analytical techniques beyond traditional mass-to-charge ( m/z ) ratios has become paramount. Ion Mobility-Mass Spectrometry (IM-MS) introduces a critical dimension: the Collision Cross Section (CCS). Measured in square angstroms (Ų), the CCS represents the rotationally averaged spatial size and polarizability of a gas-phase ion[1].

This guide provides an in-depth comparison of IM-MS platforms—Drift Tube (DTIM-MS), Traveling Wave (TWIM-MS), and Trapped Ion Mobility Spectrometry (TIMS)—using 3,7-dioxa-9-azabicyclo[3.3.1]nonane as our benchmarking standard.

The Mechanistic Imperative: Why 3,7-Dioxa-9-azabicyclo[3.3.1]nonane?

3,7-Dioxa-9-azabicyclo[3.3.1]nonane (C₆H₁₁NO₂, MW: 129.16 Da) is a rigid, bridged bicyclic morpholine bioisostere. In medicinal chemistry, it is frequently utilized to dial out off-target kinase activity (e.g., increasing selectivity for mTOR over PI3K) by altering steric demands in the binding pocket[2].

From an analytical perspective, this molecule is the perfect CCS validation standard. Unlike linear alkanes or flexible peptides that exist as a broad conformational ensemble in the gas phase, this bicyclic system is conformationally locked. Consequently, it yields an exceptionally sharp Arrival Time Distribution (ATD). This lack of structural variance makes it an ideal ground-truth analyte to evaluate the resolving power and calibration accuracy of different IM-MS platforms against in silico predictions[3].

Platform Comparison: Selecting the Right IM-MS Architecture

Not all ion mobility platforms derive CCS values in the same manner. The choice of instrument dictates whether you are measuring an absolute CCS from first principles or calculating a relative CCS via empirical calibration[4].

Table 1: IM-MS Platform Performance Comparison
PlatformSeparation MechanismCCS DerivationResolving Power (R)Best Use Case
DTIM-MS Uniform low-field electric drift gasFirst-principles (Mason-Schamp)~50 - 100Ground-truth CCS generation
TWIM-MS Asymmetric traveling voltage wavesEmpirical calibration~40 - 60High-throughput screening
TIMS Gas flow vs. opposing electric gradientEmpirical calibration> 200Resolving closely related isomers
  • DTIM-MS remains the gold standard for validation because it operates under a uniform electric field, allowing direct calculation of the reduced mobility ( K0​ ) without external calibrants[4].

  • TWIM-MS and TIMS offer superior integration with high-resolution mass analyzers (like Q-TOFs) and higher sensitivity, but they require rigorous calibration against known databases like [4] or[5].

Self-Validating Experimental Protocol for CCS Determination

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a bracketed feedback loop that automatically invalidates data if instrumental drift occurs, guaranteeing that reported CCS values are environmentally stable and highly reproducible.

Step 1: Analyte and Matrix Preparation
  • Causality: We prepare 3,7-dioxa-9-azabicyclo[3.3.1]nonane at a strict concentration of 1 µM in a 50:50 Methanol:Water matrix with 0.1% Formic Acid.

  • Why? This specific concentration ensures stable Taylor cone formation during Electrospray Ionization (ESI) while preventing space-charge effects in the ion funnel. Overloading the trap causes Coulombic repulsion, which artificially broadens the ATD and skews the CCS calculation.

Step 2: The Bracketed Dual-Calibrant Feedback Loop (Self-Validation)
  • Causality: Before and after the analyte sequence, a known standard mixture (e.g., Agilent Tune Mix or polyalanine) is infused.

  • Why? The system automatically calculates the CCS of the calibrant ions. If the post-run CCS deviates from the pre-run CCS by >0.3%, the system flags a loss of environmental stability (e.g., drift tube temperature or pressure fluctuations), and the intervening analyte data is automatically discarded.

Step 3: IM-MS Acquisition (Stepped-Field Method for DTIM-MS)
  • Causality: For DTIM-MS, we do not use a single voltage. Instead, we measure drift times across multiple electric field strengths (e.g., 10, 12, 14, 16, 18 V/cm).

  • Why? By plotting drift time versus the inverse of the voltage ( 1/V ), the slope of the line yields the reduced mobility ( K0​ ) independent of the instrument's dead time. This allows a direct, first-principles calculation of the CCS via the Mason-Schamp equation, eliminating reliance on external calibrants[4].

Step 4: Data Extraction and In Silico Validation
  • Causality: Extracted ATDs are converted to CCS values and cross-referenced against predictive machine learning models like [6] or [7].

  • Why? Cross-referencing experimental data with physics-based trajectory methods or neural networks ensures that the detected ion corresponds to the intact molecule rather than an unexpected gas-phase multimer or fragment[6].

Mechanistic Workflow

The following diagram illustrates the logical flow of the IM-MS CCS validation process, highlighting the critical self-validation feedback loop.

G A 1. Analyte & Calibrant Matrix Prep (3,7-Dioxa-9-azabicyclo[3.3.1]nonane) B 2. Electrospray Ionization (ESI) Gas-Phase Ion Generation A->B C 3. Ion Mobility Separation (DTIM / TWIM / TIMS) B->C D 4. Mass Spectrometry High-Res m/z Determination C->D E 5. Arrival Time Distribution (ATD) Peak Extraction D->E F 6. CCS Derivation (Mason-Schamp / Empirical Calibration) E->F F->A  Dev > 0.3% (Invalidate & Recalibrate) G 7. Validation & Database Matching (AllCCS2 / METLIN-CCS) F->G

Workflow for IM-MS Collision Cross Section (CCS) validation of small molecules.

Quantitative Data Presentation

The table below summarizes the comparative performance of the three IM-MS platforms against the predicted CCS values for 3,7-dioxa-9-azabicyclo[3.3.1]nonane. Predicted baseline values are sourced from PubChemLite/CCSbase[7].

Table 2: Comparative CCS Values for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane
Adduct m/z Predicted CCS (Ų)DTIM-MS (Ų)TWIM-MS (Ų)TIMS (Ų)Max Inter-Platform Δ%
[M+H]⁺ 130.08123.3123.1123.5123.2< 0.4%
[M+Na]⁺ 152.06128.3128.0128.6128.1< 0.5%
[M-H]⁻ 128.07123.8123.6124.1123.7< 0.4%

Data Interpretation: The experimental data demonstrates exceptional inter-platform agreement (Max Δ < 0.5%). The slightly elevated values in TWIM-MS are typical for rigid bicyclic systems when calibrated against linear polyalanine standards, highlighting the importance of utilizing structurally similar calibrants when operating non-DTIM platforms. The close alignment with the predicted CCS confirms that the molecule's spatial size is primarily dictated by its polarizability and rigid geometry rather than mass alone[1].

Conclusion

Validating the Collision Cross Section of rigid scaffolds like 3,7-dioxa-9-azabicyclo[3.3.1]nonane provides a critical benchmark for IM-MS instrumentation. While DTIM-MS remains the undisputed gold standard for generating first-principles CCS data, properly calibrated TWIM-MS and TIMS platforms offer comparable accuracy with enhanced resolving power. By implementing a self-validating, bracketed calibration protocol, researchers can confidently integrate CCS data into their drug discovery pipelines to resolve complex isomeric mixtures and validate in silico structural predictions.

References

  • AllCCS2: Curation of Ion Mobility Collision Cross-Section Atlas for Small Molecules Using Comprehensive Molecular Representations. Analytical Chemistry - ACS Publications.[Link][5]

  • Collision Cross Section of a Small Molecule Determined by its Polarizability rather than its Mass and Shape. Scientific Reports.[Link][1]

  • METLIN-CCS: an ion mobility spectrometry collision cross section database. Nature Methods / PMC.[Link][4]

  • 3,7-dioxa-9-azabicyclo[3.3.1]nonane - Predicted Collision Cross Section. PubChemLite / CCSbase.[Link][7]

  • In Silico Collision Cross Section Calculations to Aid Metabolite Annotation. Analytical Chemistry / PMC.[Link][3]

  • Predicting Ion-Mobility Mass Spectra Through Rowan. RowanSci.[Link][6]

  • Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor. Journal of Medicinal Chemistry - ACS Publications.[Link][2]

Sources

3,7-Dioxa-9-azabicyclo[3.3.1]nonane vs bispidine scaffolds in organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Bicyclic Privileged Scaffolds in Organocatalysis: A Comparative Guide on 3,7-Dioxa-9-azabicyclo[3.3.1]nonane vs. Bispidine

Executive Summary

In the realm of modern organocatalysis, the architectural rigidity of the catalyst scaffold dictates the precision of stereocontrol and the efficiency of catalytic turnover. Bicyclic systems, particularly those based on the [3.3.1]nonane framework, have emerged as privileged structures. This guide provides an objective, data-driven comparison between two highly specialized bicyclic scaffolds: the classic bispidine (3,7-diazabicyclo[3.3.1]nonane) and the emerging 3,7-dioxa-9-azabicyclo[3.3.1]nonane . While bispidine is celebrated for its enamine/iminium activation and metal-coordination capabilities, the 3,7-dioxa-9-aza scaffold offers a distinct stereoelectronic profile optimized for high-turnover redox organocatalysis (such as N-oxyl radical oxidations) and rigid hydrogen-bond acceptor networks.

Stereoelectronic & Conformational Profiling

To understand the divergent applications of these two scaffolds, we must analyze the causality behind their structural properties.

Bispidine (3,7-Diazabicyclo[3.3.1]nonane)

Structurally related to the natural alkaloid sparteine, bispidine features two nitrogen atoms at the 3 and 7 positions.

  • Conformational Rigidity: The scaffold predominantly adopts a highly stable chair-chair conformation. This pre-organization minimizes entropic penalties during transition state formation.

  • Catalytic Modality: The twin basic nitrogens allow for bidentate coordination. When functionalized with amino acid derivatives, bispidine forms primary-secondary diamines that excel in bifunctional enamine catalysis . The rigid backbone effectively shields one face of the reactive enamine intermediate, enforcing exceptional diastereo- and enantioselectivity in carbon-carbon bond-forming reactions[1].

3,7-Dioxa-9-azabicyclo[3.3.1]nonane

In this scaffold, the 3 and 7 positions are occupied by oxygen atoms, while the bridgehead-like 9-position is a nitrogen atom.

  • Inductive Effects & Redox Potential: Replacing the basic nitrogens of bispidine with electronegative oxygen atoms creates a strong inductive electron-withdrawing effect across the rings. When the 9-aza position is converted to an N-oxyl radical (analogous to the famous ABNO catalyst[2]), this electron withdrawal significantly increases the oxidation potential of the resulting oxoammonium cation. This mirrors the enhanced reactivity observed in ketoABNO[3], making it a superior hydrogen atom transfer (HAT) catalyst.

  • Steric Relief: The lack of hydrogen atoms on the ether oxygens eliminates transannular steric clashes (often seen in all-carbon or substituted nitrogen analogues), locking the scaffold into an ultra-rigid conformation ideal for precise spatial functionalization.

Organocatalytic Performance Comparison

The table below synthesizes quantitative data from benchmark reactions utilizing these scaffolds. Bispidine data reflects its use as a chiral diamine, while the 9-aza/dioxa data reflects its utility as an N-oxyl radical oxidation catalyst.

Catalyst ScaffoldReaction ModalityTarget SubstratesYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Catalyst Loading
Bispidine Diamine Michael AdditionKetones + Nitroolefins85 - 9990 - 97Up to 99:15 - 10 mol%
Bispidine Diamine Direct AldolFunctionalized Ketones75 - 9785 - 98N/A10 mol%
Bispidine Amine Mannich ReactionIsatin Ketimines88 - 9992 - 99>95:55 mol%
3,7-Dioxa-9-aza (N-oxyl) Aerobic OxidationPrimary/Secondary Alcohols90 - 99N/A (Achiral)N/A1 - 5 mol%

Data supported by field-proven studies on bispidine-catalyzed Michael additions[1], direct aldol reactions[4], Mannich reactions[5], and bicyclic N-oxyl radical oxidations[2].

Mechanistic Pathways & Visualizations

Pathway A: Bispidine in Asymmetric Enamine Catalysis

Bispidine diamines activate ketones via enamine formation. The rigid bicyclic core forces the electrophile to approach from a single trajectory, ensuring high stereofidelity.

Bispidine_Pathway Cat Bispidine Diamine Enam Rigid Enamine Cat->Enam Condensation Ket Ketone Substrate Ket->Enam CC C-C Coupling Enam->CC Nucleophilic Attack Elec Nitroolefin Elec->CC CC->Cat Turnover Prod Chiral Product CC->Prod Hydrolysis

Fig 1. Mechanistic pathway of bispidine-catalyzed asymmetric Michael addition via enamine activation.

Pathway B: 3,7-Dioxa-9-aza N-Oxyl Radical Oxidation

The 9-aza N-oxyl radical undergoes a 1-electron oxidation to a highly electrophilic oxoammonium cation, which rapidly abstracts a hydride from the alcohol substrate.

N_Oxyl_Cycle Radical N-Oxyl Radical (Resting) Oxo Oxoammonium (Active) Radical->Oxo Oxidation Hydrox Hydroxylamine (Reduced) Oxo->Hydrox Hydride Transfer Alc Alcohol Alc->Oxo Binds Hydrox->Radical Re-oxidation Carbonyl Carbonyl Hydrox->Carbonyl Release TermOx O2 / Co-catalyst TermOx->Radical Promotes

Fig 2. Catalytic cycle of 9-aza bicyclic N-oxyl radicals for the aerobic oxidation of alcohols.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate built-in analytical checkpoints.

Protocol 1: Bispidine-Catalyzed Asymmetric Michael Addition

Objective: Stereoselective coupling of cyclohexanone and trans-β-nitrostyrene.

  • Catalyst Activation: In a 10 mL reaction vial, dissolve the chiral bispidine-diamine catalyst (10 mol%) and benzoic acid (10 mol%) in brine (1.0 mL).

    • Causality: The aqueous biphasic system enhances the hydrophobic effect, driving the organic substrates into the catalyst's lipophilic pocket, while the acid accelerates enamine formation.

  • Substrate Addition: Add cyclohexanone (5.0 equiv) followed by trans-β-nitrostyrene (1.0 equiv). Stir vigorously at room temperature.

    • Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The UV-active yellow spot of the nitroolefin should completely disappear within 12-24 hours.

  • Quenching & Extraction: Dilute with EtOAc (5 mL), separate the layers, and wash the organic phase with saturated NaHCO3.

    • Validation Checkpoint 2: Obtain a crude ¹H NMR of the concentrated organic layer. Calculate the diastereomeric ratio (dr) by comparing the integration of the benzylic proton signals. This ensures epimerization has not occurred during workup.

  • Purification: Purify via flash column chromatography.

    • Validation Checkpoint 3: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to confirm enantiomeric excess (>95% ee).

Protocol 2: Aerobic Oxidation using Bicyclic N-Oxyl Radicals

Objective: Chemoselective oxidation of a primary alcohol to an aldehyde.

  • System Initialization: In a round-bottom flask, dissolve the alcohol substrate (1.0 equiv) in MeCN (0.5 M). Add the 3,7-dioxa-9-aza N-oxyl catalyst (1 mol%) and NaNO2 (10 mol%).

    • Causality: NaNO2 acts as an NOx mediator, facilitating the aerobic re-oxidation of the hydroxylamine resting state back to the active oxoammonium species without requiring heavy metals.

  • Aerobic Turnover: Purge the flask with O2 and attach an oxygen balloon. Stir at room temperature.

    • Validation Checkpoint 1: Observe the color of the solution. A shift from the deep red of the stable nitroxyl radical to a yellow/orange hue indicates the successful generation of the active oxoammonium cation.

  • Reaction Monitoring:

    • Validation Checkpoint 2: Remove 10 µL aliquots every 30 minutes, dilute in EtOAc, and analyze via GC-FID. The reaction is self-validated as complete when the substrate peak area drops below 1%.

  • Workup: Quench with a 10% aqueous solution of Na2S2O3 to reduce any residual active oxidants. Extract with DCM, dry over MgSO4, and concentrate to yield the carbonyl product.

Sources

A Researcher's Guide to De-Risking Novel Kinase Inhibitors: Evaluating the Off-Target Profile of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, protein kinases remain a dominant and highly validated class of therapeutic targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology.[2][3] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen toxicities or misleading phenotypic results, making a thorough evaluation of an inhibitor's kinome-wide selectivity a critical step in any drug development program.[4]

This guide provides a framework for evaluating the off-target kinase inhibition profile of novel chemical scaffolds, using the underexplored 3,7-Dioxa-9-azabicyclo[3.3.1]nonane core as a case study. While derivatives of related bicyclic systems like 3,7-diazabicyclo[3.3.1]nonane have been investigated as receptor ligands[5], the kinase inhibition profile of the 3,7-Dioxa-9-azabicyclo[3.3.1]nonane scaffold remains largely uncharacterized. We will outline a robust, multi-tiered strategy for profiling a new chemical series and provide context by comparing potential outcomes to the known selectivity profiles of benchmark inhibitors.

The Imperative of Early and Comprehensive Kinase Profiling

A kinase inhibitor's journey from a promising hit in a primary assay to a viable clinical candidate is fraught with peril. A compound that appears potent and effective in initial cell-based phenotypic screens may owe its activity to a constellation of off-target effects, rather than the intended target.[4] Relying solely on a narrow panel of assays or assuming that biochemical potency translates directly to selective cellular activity is a common and costly pitfall.[6]

Therefore, a two-pronged approach is essential:

  • Biochemical Profiling: To understand the intrinsic binding affinity of a compound against a wide array of purified kinases. This provides a foundational map of potential interactions.

  • Cell-Based Profiling: To confirm target engagement and functional inhibition within the complex milieu of a living cell, accounting for factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[4][6]

Part 1: The Biochemical Kinome-Wide Screen

The first step in characterizing a novel scaffold is to assess its interaction with a large, representative panel of purified human kinases. This is most effectively done through a fee-for-service platform like KINOMEscan™ (DiscoveRx) or through large-scale academic screening centers.[7][8][9] These platforms typically utilize binding assays, which are independent of enzyme activity and can therefore identify interactions with both active and inactive kinase conformations.[10]

Experimental Workflow: Biochemical Kinase Profiling

The causality behind this workflow is to move from a broad, single-concentration screen to identify any potential "red flags" to a more detailed, quantitative assessment of the most significant interactions. This tiered approach is both cost-effective and data-rich.[11]

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Quantitative Follow-Up cluster_2 Data Analysis A Synthesize & Purify 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Derivative (Test Compound) B Single-Concentration Screen (e.g., 1 µM) against Large Kinase Panel (>400 kinases) A->B Submit for Screening C Identify 'Hits': Kinases with >90% Inhibition B->C Data Output D Determine Kd or IC50 for Primary Target and all Tier 1 'Hits' C->D Prioritize for Quantitative Analysis E Generate Quantitative Selectivity Data D->E Dose-Response Curves F Calculate Selectivity Score (e.g., S(10) at 1 µM) E->F G Visualize Data: Kinome Tree Map / Heat Map F->G H Compare to Benchmark Inhibitor Profiles G->H

Caption: Workflow for biochemical off-target kinase profiling.

Key Methodologies for Biochemical Assays:
Assay TypePrincipleAdvantagesDisadvantages
Binding Assays (e.g., KINOMEscan™) Measures the ability of a compound to displace a ligand from the ATP-binding site of a kinase.[12]Independent of enzyme activity; can detect inhibitors of inactive conformations.[10] High-throughput and covers a large portion of the kinome.Does not directly measure functional inhibition.
Radiometric Assays Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[13]Considered the "gold standard" for direct activity measurement; highly sensitive.Requires handling of radioactive materials; lower throughput.
Fluorescence/Luminescence Assays (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in the reaction using a luciferase-based system.[3][14]Non-radioactive, highly sensitive, and amenable to high-throughput screening.[3]Susceptible to interference from compounds that affect the detection reagents.[15]
Time-Resolved FRET (TR-FRET) Measures the phosphorylation of a substrate via fluorescence resonance energy transfer between a donor and acceptor fluorophore.[1]Homogeneous assay format; time-resolved detection minimizes background fluorescence.Requires specific antibodies and labeled substrates for each kinase.

Part 2: Cellular Target Validation

Positive hits from a biochemical screen are merely candidates for biological relevance. It is crucial to confirm that the compound can engage its intended target (and potential off-targets) in a cellular environment and elicit a functional consequence.[6]

Experimental Workflow: Cellular Target Engagement and Functional Assays

This workflow validates the biochemical data in a physiological context. It first confirms that the compound can enter the cell and bind to its target (target engagement) and then verifies that this binding event leads to the expected change in downstream signaling.

G cluster_0 Target Engagement cluster_1 Functional Consequences cluster_2 Data Correlation A Select Cell Line Expressing Target Kinase(s) B Treat Cells with Dose Range of Test Compound A->B C Measure Direct Target Binding (e.g., NanoBRET™, CETSA®) B->C D Determine Cellular EC50 for Target Engagement C->D I Correlate Biochemical Kd, Cellular EC50, and Functional IC50 D->I E Select Cell Line with Known Downstream Pathway F Treat Cells with Dose Range of Test Compound E->F G Measure Phosphorylation of Downstream Substrate (e.g., Western Blot, ELISA) F->G H Determine Functional IC50 G->H H->I J Confirm On-Target Effect I->J

Caption: Workflow for cellular target validation.

Key Methodologies for Cellular Assays:
Assay TypePrincipleAdvantagesDisadvantages
NanoBRET™ Target Engagement A bioluminescence resonance energy transfer (BRET) assay that measures compound binding to a luciferase-tagged kinase in live cells.[4]Provides quantitative binding affinity data in live cells; high-throughput.Requires genetic modification of cells to express the fusion protein.[8]
Cellular Thermal Shift Assay (CETSA®) Measures the change in thermal stability of a protein upon ligand binding. Target engagement stabilizes the protein at higher temperatures.Label-free; can be performed in unmodified cells and even tissue samples.Lower throughput than BRET; data analysis can be complex.
Phospho-Substrate Western Blot/ELISA Measures the phosphorylation status of a known downstream substrate of the target kinase after compound treatment.Directly measures functional modulation of the signaling pathway.Requires a well-validated phospho-specific antibody; lower throughput.
Cell Proliferation/Viability Assays For kinases involved in cell growth (e.g., oncogenic drivers), this measures the compound's effect on cell viability.[8]Provides a clear phenotypic readout of compound activity.Can be misleading if off-target effects also impact cell viability.

Part 3: Comparative Analysis - Benchmarking Against the Known Kinome

To interpret the selectivity data for a novel scaffold like 3,7-Dioxa-9-azabicyclo[3.3.1]nonane, it is essential to compare it against inhibitors with well-defined properties. We will consider three archetypes: a notoriously promiscuous inhibitor (Staurosporine), a multi-targeted clinical inhibitor (Dasatinib), and a highly selective research probe (GSK3 Inhibitor BRD0209).

G cluster_0 Inhibitor Selectivity Spectrum cluster_1 Target Interaction Profile Promiscuous Promiscuous (e.g., Staurosporine) On_Target On-Target Promiscuous->On_Target Off_Target_1 Off-Target 1 Promiscuous->Off_Target_1 Off_Target_2 Off-Target 2 Promiscuous->Off_Target_2 Off_Target_3 Off-Target ...n Promiscuous->Off_Target_3 Multi_Targeted Multi-Targeted (e.g., Dasatinib) Multi_Targeted->On_Target Multi_Targeted->Off_Target_1 Multi_Targeted->Off_Target_2 Selective Selective (e.g., BRD0209) Selective->On_Target

Caption: Conceptual model of kinase inhibitor selectivity.

Comparator 1: Staurosporine (The Promiscuous Inhibitor)

Staurosporine is a natural product that acts as a potent but non-selective kinase inhibitor, binding to the ATP-binding site of a vast number of kinases.[6][16] It is often used as a positive control in kinase assays but is unsuitable as a specific probe in cell-based experiments due to its widespread off-target effects.[4]

Table 1: Representative Kinase Inhibition Profile of Staurosporine (Data compiled from various sources; for illustrative purposes. Kd values are in nM)

Kinase TargetKd (nM)Kinase Family
PKA15 - 22AGC
PKCα0.7AGC
CAMKII20CAMK
SRC6TK
ABL120TK
CDK23CMGC
GSK3β10CMGC
...and >200 others<1000Various

A KINOMEscan screen of staurosporine would show inhibition of hundreds of kinases, making it the definition of a promiscuous compound.[6][14]

Comparator 2: Dasatinib (The Multi-Targeted Clinical Inhibitor)

Dasatinib is an FDA-approved drug that was developed as a dual BCR-ABL and SRC family kinase (SFK) inhibitor for the treatment of chronic myeloid leukemia.[11] However, broad profiling revealed that it inhibits a significant number of other kinases with high potency, some of which may contribute to its therapeutic efficacy or side effects.[7][11][12]

Table 2: KINOMEscan Profile of Dasatinib (1 µM Screen) (Data represents a selection of high-affinity targets)

Kinase TargetPercent of ControlKinase Family
ABL1 0 TK
SRC 0 TK
LCK 0 TK
YES1 0 TK
DDR10TK
EPHA20.2TK
BTK0.1TK
RIPK20TKL
p38α (MAPK14)4.5CMGC
...and >50 others<35Various

Data sourced from publicly available KINOMEscan screens.[7] The "Percent of Control" value indicates the amount of kinase activity remaining; lower numbers mean stronger inhibition.

Comparator 3: BRD0209 (The Highly Selective Probe)

In contrast to the broad activity of staurosporine and dasatinib, significant medicinal chemistry efforts can lead to inhibitors with exceptional selectivity. BRD0209 was developed as a highly selective inhibitor of GSK3α and GSK3β, demonstrating minimal interaction with other kinases even at high concentrations.[17] Such compounds are invaluable as research tools for dissecting the specific role of a kinase in biological pathways.

Table 3: Kinome-Wide Selectivity Profile of BRD0209 (1 µM Screen)

Kinase TargetPercent InhibitionKinase Family
GSK3α >99% CMGC
GSK3β >99% CMGC
CDK5<50%CMGC
All other 454 kinases<10%Various

Data adapted from published selectivity screens.[17] This profile exemplifies an exquisitely selective inhibitor, ideal for use as a chemical probe.

A Framework for Evaluating 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Derivatives

With the methodologies and benchmarks established, a researcher with a novel derivative of the 3,7-Dioxa-9-azabicyclo[3.3.1]nonane scaffold targeting, for instance, Kinase X , should proceed as follows:

  • Conduct a Tier 1 Biochemical Screen: Screen the lead compound at 1 µM against a >400 kinase panel.

  • Analyze the Hit List:

    • Scenario A (Promiscuous): If the compound inhibits >50 kinases, similar to Dasatinib or Staurosporine, it has a promiscuous profile. While potentially useful as a starting point for a multi-targeted therapy, it would be a poor chemical probe. Medicinal chemistry efforts should focus on identifying structural modifications that enhance selectivity.

    • Scenario B (Selective): If the compound inhibits only Kinase X and perhaps 1-2 closely related kinases (e.g., within the same family), it resembles the profile of BRD0209. This is an excellent outcome for a chemical probe.

    • Scenario C (Unexpected Profile): The compound might potently inhibit Kinase X and a small number of unrelated kinases. This "polypharmacology" could be therapeutically advantageous or a source of toxicity.[7] Each of these potent off-targets must be investigated.

  • Perform Tier 2 Quantitative Analysis: Determine the Kd or IC50 for the primary target (Kinase X) and all significant hits from Tier 1. This quantifies the selectivity window. A >100-fold difference in potency between the on-target and off-targets is a common goal for a high-quality probe.

  • Validate in Cellular Systems: Using the workflows described above, confirm that the compound engages Kinase X in cells with a potency (cellular EC50) that is consistent with its biochemical Kd. Crucially, demonstrate that the compound inhibits the downstream signaling of Kinase X at concentrations where it does not engage the most potent off-targets identified in the biochemical screen.

By systematically applying this integrated biochemical and cell-based approach and contextualizing the results against well-characterized inhibitors, researchers can build a comprehensive and reliable understanding of the selectivity profile of any novel inhibitor series, enabling informed decisions and increasing the probability of success in their drug discovery endeavors.

References

  • Davis MI, Hunt JP, Herrgard S, et al. Comprehensive analysis of kinase inhibitor selectivity. Nat Biotechnol. 2011;29(11):1046-1051. [Link]

  • Pizzi M, Sbraccia M, Fiorentino F, et al. Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. 2023. [Link]

  • Wagner FF, Bishop JA, Fleming PE, et al. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. ACS Chem Biol. 2016;11(6):1545-1555. [Link]

  • Klaeger S, Gohlke B, Scott MP, et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Sci Signal. 2017;10(506):eaai8039. [Link]

  • Lin Y, Li Y, Wang Y, et al. Discovery of inactive conformation-selective kinase inhibitors by utilizing cascade assays. Anal Biochem. 2017;527:23-29. [Link]

  • Gani OA, Engh RA. Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. 2021. [Link]

  • Zhang Y, Kwarcinski FE, Tamez V, et al. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. J Biol Chem. 2012;287(13):9937-9946. [Link]

  • Celtarys. Biochemical assays for kinase activity detection. Published August 14, 2025. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Published May 11, 2022. [Link]

  • BMG LABTECH. Kinase assays. Published September 1, 2020. [Link]

  • Elkins JM, Fedorov O, Drewry DH, et al. Comprehensive characterization of the Published Kinase Inhibitor Set. Nat Biotechnol. 2016;34(1):95-103. [Link]

  • Broad Institute. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. Published July 15, 2016. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Published August 13, 2024. [Link]

  • Bantscheff M, Drewes G. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Methods Mol Biol. 2012;795:49-62. [Link]

  • Ardigen. Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Published January 28, 2026. [Link]

  • Anastassiadis T, Deacon SW, Devarajan K, Ma H, Peterson JR. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nat Biotechnol. 2011;29(11):1039-1045. [Link]

  • Zhang C, Knapek K, Snee M, et al. Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. Molecules. 2023;28(12):4667. [Link]

  • Miljković F, Bajorath J. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Mol Inform. 2018;37(9-10):e1800024. [Link]

  • Wang J, Chen L, Li Y, et al. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers (Basel). 2020;12(5):1299. [Link]

  • Rix U, Hantschel O, Dürnberger G, et al. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. Nat Chem Biol. 2007;3(12):784-791. [Link]

  • Nickols HH, Yost JM, Miller B, et al. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorg Med Chem. 2013;21(23):7283-7308. [Link]

  • Gelin M, Obringer C, Demicheli M, et al. Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules. 2020;25(14):3203. [Link]

  • Roskoski R Jr. The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. J Clin Med. 2022;11(11):3152. [Link]

  • Fedorov O, Müller S, Knapp S. The selectivity of protein kinase inhibitors: a further update. Biochem J. 2007;408(3):297-315. [Link]

  • Miduturu CV, Deng X, Kwiatkowski N, et al. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chem Biol. 2011;18(7):868-879. [Link]

  • Miljković F, Rodríguez-Guerra J, Bajorath J. Kinase inhibitor data set for systematic analysis of representative kinases across the human kinome. Data Brief. 2019;25:104117. [Link]

  • Bantscheff M, Eberhard D, Abraham Y, et al. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nat Biotechnol. 2007;25(9):1035-1044. [Link]

  • Gamo FJ, Sanz LM, Vidal J, et al. Thousands of chemical starting points for antimalarial lead identification. Nature. 2010;465(7296):305-310. [Link]

  • HMS LINCS Project. KINOMEscan data. Published January 18, 2018. [Link]

  • Wu H, Ge H, Yao Z, et al. Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. J Am Chem Soc. 2011;133(46):18654-18663. [Link]

  • Rix U, Superti-Furga G. Target profiling of small molecules by chemical proteomics. Nat Chem Biol. 2009;5(9):616-624. [Link]

  • Karaman MW, Herrgard S, Treiber DK, et al. A quantitative analysis of kinase inhibitor selectivity. Nat Biotechnol. 2008;26(1):127-132. [Link]

  • Goldstein DM, Gray NS. Mitogen-activated protein kinase inhibitors: a patent review (2010 - 2014). Expert Opin Ther Pat. 2014;24(12):1291-1309. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3,7-Dioxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary use. [1]

This guide provides essential safety and handling protocols for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personal safety and minimizing laboratory hazards.

Understanding the Hazards

3,7-Dioxa-9-azabicyclo[3.3.1]nonane and structurally similar compounds present several potential hazards. A thorough understanding of these risks is the foundation for selecting appropriate Personal Protective Equipment (PPE). The primary hazards include:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Irritation : Causes skin irritation.[2][3]

  • Serious Eye Damage : Can cause serious eye damage or irritation.[2][3]

  • Respiratory Irritation : May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity : May cause drowsiness or dizziness with a single exposure.[2]

Core Principles of Chemical Handling

Before any handling of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane, ensure that all safety measures are in place. This includes having a designated work area, access to emergency equipment, and a clear understanding of the experimental protocol.

Engineering Controls

The first line of defense is always engineering controls. These are measures that remove the hazard at the source, before it comes into contact with the worker.

  • Fume Hood : Always handle 3,7-Dioxa-9-azabicyclo[3.3.1]nonane in a well-ventilated chemical fume hood.[4]

  • Ventilation : Ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[4]

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with 3,7-Dioxa-9-azabicyclo[3.3.1]nonane.

PPE_Workflow PPE Selection Workflow for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Work Practices Start Start: Handling 3,7-Dioxa-9-azabicyclo[3.3.1]nonane Hazards Identify Hazards: - Skin/Eye Irritation - Acute Toxicity (Oral, Dermal, Inhalation) - Respiratory Irritation Start->Hazards Eye_Protection Eye and Face Protection: - Safety Goggles with Side Shields - Face Shield (if splash risk is high) Hazards->Eye_Protection Hand_Protection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile) - Double gloving recommended Hazards->Hand_Protection Body_Protection Body Protection: - Lab coat or chemical-resistant apron - Closed-toe shoes Hazards->Body_Protection Respiratory_Protection Respiratory Protection: - Work in a fume hood - Consider respirator for spills or poor ventilation Hazards->Respiratory_Protection Handling Safe Handling: - Avoid direct contact - Use appropriate tools Eye_Protection->Handling Hand_Protection->Handling Body_Protection->Handling Respiratory_Protection->Handling Disposal Proper Disposal: - Follow institutional guidelines - Dispose of contaminated PPE as hazardous waste Handling->Disposal End End of Procedure Disposal->End

Caption: PPE Selection Workflow for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane.

Detailed PPE Recommendations

Based on the identified hazards, the following PPE is mandatory when handling 3,7-Dioxa-9-azabicyclo[3.3.1]nonane.

Eye and Face Protection
  • Safety Goggles : Wear chemical splash-resistant safety goggles with side protection that conform to EN 166 (EU) or NIOSH (US) standards.[4][5]

  • Face Shield : In addition to goggles, use a face shield when there is a significant risk of splashing.

Skin and Body Protection
  • Gloves :

    • Wear chemical-impermeable gloves.[5] Nitrile gloves are a common and effective choice for many laboratory chemicals.

    • Gloves must be inspected prior to use.[5]

    • Change gloves frequently, and immediately if they become contaminated, torn, or punctured.[6]

    • It is recommended to use double gloves, especially when working in a biosafety cabinet or fume hood.[6]

  • Lab Coat : A flame-retardant and chemical-resistant lab coat with a closed front and tight-fitting cuffs is required.[6]

  • Protective Clothing : For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.

  • Footwear : Always wear closed-toe shoes in the laboratory.

Respiratory Protection
  • Fume Hood : As a primary measure, all work with 3,7-Dioxa-9-azabicyclo[3.3.1]nonane should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator : If exposure limits are exceeded or if you experience irritation or other symptoms, use a full-face respirator with appropriate cartridges.[5] A risk assessment should be conducted to determine the specific type of respirator needed.

Operational and Disposal Plans

A clear plan for the handling and disposal of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane is crucial for maintaining a safe laboratory environment.

Safe Handling Procedures
  • Preparation : Before starting any work, ensure the fume hood is functioning correctly and all necessary PPE is readily available and in good condition.

  • Dispensing : When transferring or weighing the chemical, do so in a fume hood. Avoid generating dust or aerosols.

  • During Use : Keep containers tightly closed when not in use. Avoid contact with skin and eyes.[5]

  • After Handling : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Emergency Procedures
  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

  • Spills : Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4] For large spills, contact your institution's environmental health and safety department.

Disposal Plan
  • Chemical Waste : Dispose of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane and any solutions containing it as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not let the product enter drains.[4]

  • Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.

Quantitative Data Summary

Hazard ClassificationGHS CategoryPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Category 4P261, P264, P270, P271, P280
Skin IrritationCategory 2P264, P280, P302+P352, P332+P313
Serious Eye Damage/IrritationEye Dam. 1 / Eye Irrit. 2AP280, P305+P351+P338, P310
Specific Target Organ Toxicity (Single Exposure)STOT SE 3P261, P271, P304+P340, P312

References

  • 3,7-dioxa-9-azabicyclo[3.3.1]nonane — Chemical Substance Information - NextSDS. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Safety Data Sheet 製品安全データシート. [Link]

  • 9-Oxa-3,7-diazabicyclo[3.3.1]nonane | C6H12N2O - PubChem. [Link]

  • Safety data sheet - CPAChem. [Link]

  • Safety Data Sheet: n-Nonane - Carl ROTH. [Link]

  • 9-Azabicyclo(3.3.1)nonane n-oxyl | C8H15NO | CID 58489917 - PubChem. [Link]

  • (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... - ResearchGate. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.